molecular formula C16H28N2O5 B3162816 (S)-N-Boc-2-furylalanine tert-butylamine CAS No. 881690-67-1

(S)-N-Boc-2-furylalanine tert-butylamine

Cat. No.: B3162816
CAS No.: 881690-67-1
M. Wt: 328.40 g/mol
InChI Key: HJGJBYMJGPIHOB-QRPNPIFTSA-N
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Description

(S)-N-Boc-2-furylalanine tert-butylamine is a useful research compound. Its molecular formula is C16H28N2O5 and its molecular weight is 328.40 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-N-Boc-2-furylalanine tert-butylamine is 328.19982200 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-N-Boc-2-furylalanine tert-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-2-furylalanine tert-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[furan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5.C4H11N/c1-8(10(14)15)13(9-6-5-7-17-9)11(16)18-12(2,3)4;1-4(2,3)5/h5-8H,1-4H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGJBYMJGPIHOB-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722901
Record name N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881690-67-1
Record name N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-N-Boc-2-furylalanine tert-butylamine CAS 881690-67-1

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-N-Boc-2-furylalanine tert-butylamine (CAS 881690-67-1): A Key Building Block in Modern Drug Discovery

Executive Summary

(S)-N-Boc-2-furylalanine tert-butylamine is a specialized chemical entity, classified as a protected unnatural amino acid (UAA), that serves as a critical building block in peptide synthesis and medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's structure, physicochemical properties, synthesis, and quality control, while also exploring its applications, particularly within the context of Boc-based solid-phase peptide synthesis (SPPS). We will delve into the strategic advantages conferred by the unnatural 2-furyl side chain and the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group, offering field-proven insights into its effective utilization and handling.

Introduction: The Strategic Value in Advanced Synthesis

The development of novel therapeutics often hinges on the ability to precisely manipulate molecular structure to enhance efficacy, stability, and selectivity.[] Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[2][3]

The Ascendancy of Unnatural Amino Acids

UAAs are non-proteinogenic amino acids that, when incorporated into peptides or small molecules, can confer significant advantages.[4] These include:

  • Enhanced Pharmacokinetic Properties: Modifying lipophilicity, enzymatic stability, and bioavailability.[2]

  • Improved Target Selectivity: Introducing unique conformational constraints that can optimize binding to specific receptors or enzymes.[]

  • Novel Functionality: Carrying bioisosteric replacements, fluorescent tags, or reactive handles for conjugation.[3][5]

The furylalanine component of the title compound introduces a five-membered aromatic heterocycle, which can act as a bioisostere for phenylalanine or other aromatic residues, while imparting distinct electronic and steric properties.

The Boc Protecting Group: A Legacy of Robustness

The tert-butyloxycarbonyl (Boc) group is a foundational amine-protecting group in organic synthesis, particularly for peptides.[] Its widespread use is attributed to its key features:

  • Acid Lability: It is stable under neutral and basic conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[7][8]

  • Orthogonality: Its removal condition is distinct from many side-chain protecting groups (often benzyl-based) and the final cleavage from a resin support, which requires stronger acids like HF.[7][9]

  • Crystallinity: Boc-protected amino acids are often crystalline solids, which facilitates their purification and long-term storage.[]

This strategy, while one of the original methods in solid-phase peptide synthesis (SPPS), remains a valuable and robust tool.[8][]

Compound Overview: Structure and Rationale

(S)-N-Boc-2-furylalanine tert-butylamine (CAS 881690-67-1) is a salt formed between two key components:

  • (S)-N-Boc-2-furylalanine: The active building block. It features the chiral (S)-alanine backbone, a 2-furyl moiety attached to the β-carbon, and the N-terminal amine protected by a Boc group.

  • tert-Butylamine: A basic organic compound that forms an ionic bond with the carboxylic acid of the Boc-amino acid.[12] This salt formation is a deliberate strategy to create a stable, solid, and easily handleable form of the building block, improving its shelf-life and simplifying weighing and dissolution during synthesis.

Physicochemical Properties and Characterization

The precise characterization of any synthetic building block is paramount to ensure its identity, purity, and suitability for downstream applications.

PropertyValueSource
CAS Number 881690-67-1[13][14]
Molecular Formula C₁₂H₁₇NO₅ · C₄H₁₁NDerived
Molecular Weight 328.41 g/mol Derived
Appearance Typically a white to off-white solid[15]
Chirality (S)-configuration[13]
Purity Often supplied at ≥95% with an enantiomeric excess (ee) of ≥98%[16]

Synthesis and Purification Workflow

The manufacturing of (S)-N-Boc-2-furylalanine tert-butylamine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.

Step-by-Step Synthesis Protocol
  • Preparation of (S)-2-Furylalanine: The synthesis typically begins with a suitable chiral precursor to establish the (S)-stereocenter, followed by the introduction of the furan ring via established organic chemistry reactions.

  • N-Terminal Boc Protection: The free amine of (S)-2-furylalanine is protected using di-tert-butyl dicarbonate (Boc₂O).

    • Protocol: Dissolve (S)-2-furylalanine (1 equiv.) in a 1:1 mixture of dioxane and water.

    • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 equiv.) to deprotonate the amino group.[]

    • Slowly add Boc₂O (1.1 equiv.) at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).[]

    • Work up the reaction by removing the organic solvent, acidifying the aqueous layer to precipitate the product, and extracting with an organic solvent like ethyl acetate.

  • Salt Formation: The purified (S)-N-Boc-2-furylalanine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Protocol: Add tert-butylamine (1.0 equiv.) dropwise with stirring.

    • The tert-butylamine salt typically precipitates from the solution.

    • The resulting solid is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product.

G cluster_0 cluster_1 A (S)-2-Furylalanine C (S)-N-Boc-2-furylalanine A->C Boc Protection B Boc₂O, Base (e.g., NaHCO₃) B->C E Final Product: (S)-N-Boc-2-furylalanine tert-butylamine Salt C->E Salt Formation D tert-Butylamine D->E

General synthesis workflow for the target compound.

Analytical Quality Control

Rigorous analytical testing is essential to validate the quality of each batch, ensuring consistency and reliability for drug development programs. A suite of chromatographic and spectroscopic techniques is employed.[]

ParameterMethodPurpose & Rationale
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the molecular structure, ensuring the presence of the furyl, Boc, and tert-butylamine moieties.
Chemical Purity HPLC/UPLC (UV Detection)Quantifies the percentage of the desired compound relative to any impurities. A C18 reversed-phase column is typically used.[18]
Chiral Purity Chiral HPLCDetermines the enantiomeric excess (ee), which is critical as the biological activity of peptides is stereospecific.
Salt Stoichiometry Elemental Analysis or TitrationVerifies the correct 1:1 molar ratio between the Boc-amino acid and the tert-butylamine counterion.
Residual Solvents Headspace Gas Chromatography (GC-FID)Detects and quantifies any remaining solvents from the synthesis and purification process to meet safety standards.[18]

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a monomer unit in the synthesis of peptides with novel properties.

Integration into Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process performed on a solid support (resin).[19][20] The incorporation of (S)-N-Boc-2-furylalanine tert-butylamine follows a well-defined workflow.

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM), typically 25-50% TFA.[7] This exposes a free amino group as an ammonium salt.

  • Neutralization: The resin is washed, and the terminal ammonium group is neutralized to a free amine using a hindered base like N,N-diisopropylethylamine (DIEA).

  • Coupling: The carboxylic acid of (S)-N-Boc-2-furylalanine (regenerated from the salt in situ or prior to coupling) is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and reacted with the free amine on the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.

G Start Resin-Bound Peptide (N-Terminal Boc) Deprotection 1. Deprotection (TFA / DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA) Deprotection->Neutralization Coupling 3. Coupling (Activated Boc-Furylalanine) Neutralization->Coupling Wash 4. Washing Coupling->Wash Wash->Deprotection Start Next Cycle End Elongated Peptide (N-Terminal Boc) Wash->End Cycle Complete

A single cycle of amino acid addition in Boc-SPPS.
Critical Insight: Stability of the Furyl Moiety

A key consideration when using furylalanine-containing building blocks is the potential acid sensitivity of the furan ring.[21] During the final cleavage step from the resin, which involves strong acids like HF or TFMSA, or even during repeated TFA deprotection cycles, the furyl group can be degraded.

Mitigation Strategy: The inclusion of "scavengers" in the cleavage cocktail is non-negotiable. Scavengers are nucleophilic species that trap the reactive carbocations generated during deprotection, preventing them from attacking sensitive residues like tryptophan or the furan ring. For furan-containing peptides, a cocktail containing water and triisopropylsilane (TIS) in TFA has been shown to be effective at minimizing the formation of by-products.[21]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. The tert-butylamine component is flammable and can cause irritation.[22]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[23] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.

  • Handling: As a salt, the compound is generally a stable solid. Avoid creating dust. For use in synthesis, it can be weighed directly. The free acid form is typically generated just before the coupling step.

Conclusion

(S)-N-Boc-2-furylalanine tert-butylamine is more than just a reagent; it is a strategic tool for medicinal chemists and peptide scientists. Its design, as a stable salt of a Boc-protected unnatural amino acid, facilitates its practical use in complex synthetic workflows. By providing a unique heterocyclic side chain, it enables the exploration of new chemical space, allowing for the rational design of peptides and peptidomimetics with enhanced stability, novel conformations, and improved therapeutic potential. A thorough understanding of its properties, particularly the acid sensitivity of the furyl group, is essential for its successful application in the development of next-generation therapeutics.

References

  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Singh, Y., et al. (2025, January 28). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Vector Labs. (n.d.). Boc Protected Amino Acids.
  • Singh, Y., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Enamine. (2024, December 4). Unnatural Amino Acids.
  • ChemicalBook. (n.d.). (S)-N-BOC-2-呋喃苯胺叔丁胺.
  • Benchchem. (2025, December). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
  • Blaskovich, M. A. T. (2016). Unusual amino acids in medicinal chemistry. The University of Queensland eSpace.
  • Echemi. (n.d.). Buy TERT-BUTYLAMINE from BIC-CHEM KANGMING PHARMA INDUSTRIES.
  • Ivy Fine Chemicals. (n.d.). (S)-N-BOC-2-FURYLALANINE TERT-BUTYLAMINE [CAS: 881690-67-1].
  • ChemWhat. (n.d.). (S)-N-BOC-2-FURYLALANINE TERT-BUTYLAMINE CAS#: 881690-67-1.
  • Astec. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • MilliporeSigma. (n.d.). BOC-3-(2-FURYL)-D-ALANINE.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • BuyersGuideChem. (n.d.). Boc-L-3-(2-Furyl)alanine suppliers and producers.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Ataman Kimya. (n.d.). TERT-BUTYLAMINE.
  • Douat, C., et al. (2004, December 15). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for tert-Butylamine.
  • Wikipedia. (n.d.). tert-Butylamine.
  • Sigma-Aldrich. (n.d.). (N-Boc-b-amino)-Ala-OH.
  • PubChem - NIH. (n.d.). tert-Butylamine.
  • Studylib.net. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct.
  • ResearchGate. (n.d.). Fmoc deprotection by tert-butylamine and its comparison in solution and solid phase synthesis.
  • BOC Sciences. (n.d.). Analytical Technologies.
  • Aapptec Peptides. (n.d.). Fmoc-Ala(2-Furyl)-OH [159611-02-6].
  • ChemicalBook. (2025, August 8). FMOC-L-2-FURYLALANINE.
  • Benchchem. (2025, December). Application Notes and Protocols: The Role of Boc-Tyr(tBu)-OH in the Synthesis of Bioactive Molecules.

Sources

Engineering Peptides with Boc-2-furylalanine tert-Butylamine Salt: Structural Dynamics and Cross-linking Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the expanding landscape of chemical biology and drug development, the incorporation of non-canonical amino acids has revolutionized the design of constrained peptides and protein-protein interaction (PPI) inhibitors. Boc-2-furylalanine tert-butylamine salt stands out as a highly specialized building block. This technical guide explores the structural rationale behind its salt formulation, its physicochemical properties, and its application as a bio-orthogonal, oxidatively activated "warhead" for covalent peptide cross-linking.

Structural Anatomy and Chemical Properties

Boc-2-furylalanine tert-butylamine salt (CAS: 881690-67-1) is an engineered amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS) 1. Its architecture is defined by three distinct functional modules:

  • The Furan Ring : A heteroaromatic side chain that is stable under standard synthesis conditions but serves as a latent electrophilic handle for covalent cross-linking upon targeted oxidation 2.

  • The Boc Group : A tert-butoxycarbonyl protecting group that temporarily masks the N-alpha amine, ensuring unidirectional chain elongation.

  • The tert-Butylamine (TBA) Counterion : A bulky organic amine that neutralizes the carboxylic acid to form a stable salt.

Quantitative Data Summary
PropertySpecification
IUPAC Name 2-Methylpropan-2-amine (2S)-2-[(tert-butoxycarbonyl)amino]-3-(furan-2-yl)propanoate
CAS Registry Number 881690-67-1
Molecular Formula C₁₆H₂₈N₂O₅ (Free acid: C₁₂H₁₇NO₅ + TBA: C₄H₁₁N)
Molecular Weight 328.40 g/mol
Appearance White to off-white crystalline powder
Storage Conditions 2-8 °C, desiccated
Primary Application SPPS building block; oxidative peptide cyclization

Causality in Chemical Design: The Rationale for the TBA Salt

In their free carboxylic acid forms, many Boc-protected unnatural amino acids are amorphous, hygroscopic, or exist as viscous oils. This physical state makes them highly susceptible to moisture absorption, autocatalytic degradation, and inaccurate stoichiometric weighing.

By neutralizing the carboxylic acid with tert-butylamine, the compound is converted into a highly stable, free-flowing crystalline powder 3. The steric bulk of the tert-butyl group prevents unwanted nucleophilic side reactions during long-term storage [[4]](). However, to prevent the TBA counterion from acting as a competing nucleophile during peptide coupling, it must be quantitatively removed via mild acidification prior to SPPS activation.

SPPS_Workflow A Boc-2-furylalanine TBA Salt (Stable Storage Form) B Liquid-Liquid Extraction (KHSO4 / EtOAc) A->B Acidification C Free Boc-2-furylalanine (Active Monomer) B->C Desalting D Resin Coupling (DIC / HOBt) C->D SPPS E Validation (Kaiser Test) D->E QC Check

Caption: Workflow for the conversion and coupling of Boc-2-furylalanine TBA salt in SPPS.

Mechanistic Utility: Furan as a Reactive Warhead

The furan side chain is entirely stable under the standard acidic and basic conditions of SPPS. However, it can be selectively "activated" post-synthesis. When exposed to N-bromosuccinimide (NBS) or Reactive Oxygen Species (ROS), the furan ring undergoes oxidative ring-opening to form a highly reactive keto-enal intermediate 5.

This electrophilic species acts as a chemical warhead, rapidly undergoing nucleophilic attack by spatially adjacent amino acid side chains (e.g., the primary amine of Lysine, the thiol of Cysteine, or the hydroxyl of Serine) to form irreversible covalent cross-links 2. This mechanism is highly prized for generating macrocyclic peptides with enhanced proteolytic stability and target affinity.

Furan_Oxidation A Furan-Modified Peptide B Oxidation (NBS or ROS) A->B C Keto-Enal Intermediate B->C Ring Opening D Nucleophilic Attack (Lys, Cys, Ser) C->D Electrophilic E Covalent Cross-link D->E

Caption: Mechanism of furan oxidation and subsequent nucleophilic cross-linking.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis and cyclization, the following protocols integrate mechanistic causality with strict validation checkpoints.

Protocol A: Desalting and Activation of Boc-2-furylalanine TBA Salt

Objective: Remove the tert-butylamine counterion to yield the free carboxylic acid, preventing amine-capping during peptide elongation.

  • Dissolution : Suspend 1.0 equivalent of Boc-2-furylalanine TBA salt in ethyl acetate (EtOAc) (approx. 10 mL per gram of salt).

  • Acid Wash : Add an equal volume of cold 5% aqueous potassium bisulfate (KHSO₄) or 0.1 M HCl. Stir vigorously for 5 minutes.

    • Causality: The mild acid protonates the tert-butylamine, driving it into the aqueous layer as a water-soluble salt, while the protonated Boc-2-furylalanine free acid partitions into the organic EtOAc layer.

  • Phase Separation & Validation : Separate the layers using a separatory funnel.

    • Self-Validation Checkpoint: Test the pH of the aqueous layer; it must remain highly acidic (pH < 3) to ensure complete displacement of the TBA salt.

  • Washing & Drying : Wash the organic layer twice with brine to remove residual acid, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration : Evaporate the EtOAc under reduced pressure to yield the free Boc-2-furylalanine as a viscous oil or foam, ready for immediate SPPS coupling.

Protocol B: Solid-Phase Peptide Coupling and NBS-Mediated Cross-linking

Objective: Incorporate the unnatural amino acid into a peptide sequence and induce covalent cyclization.

  • Coupling : Dissolve the freshly desalted Boc-2-furylalanine (3.0 eq relative to resin loading) in anhydrous DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 3.0 eq of 1-Hydroxybenzotriazole (HOBt). Add the mixture to the peptidyl-resin and agitate for 2 hours.

    • Causality: The DIC/HOBt system generates an active ester intermediate that minimizes racemization of the chiral alpha-carbon during the coupling of sterically hindered unnatural amino acids.

  • Coupling Validation : Perform a Kaiser test on a small resin aliquot.

    • Self-Validation Checkpoint: A yellow solution indicates complete coupling (absence of free primary amines). A blue color necessitates a second coupling cycle.

  • Cleavage : Following sequence completion, cleave the peptide from the resin using standard protocols (e.g., TFA/scavengers).

  • Oxidative Cross-linking : Dissolve the purified furan-containing peptide in a buffered aqueous solution (pH 7.4). Add 1.1 eq of N-bromosuccinimide (NBS) dropwise at 4°C.

    • Causality: NBS acts as a mild oxidant, selectively converting the furan ring into a reactive keto-enal without over-oxidizing the peptide backbone.

  • Cyclization Validation : Incubate the reaction for 1 hour.

    • Self-Validation Checkpoint: Monitor the reaction via MALDI-TOF MS. The cross-linked product will show a mass shift corresponding to the loss of two hydrogen atoms (-2 Da) or the addition of oxygen (+16 Da), depending on the exact nucleophilic addition mechanism and subsequent dehydration state.

References

  • Sigma-Aldrich . "2-Methylpropan-2-amine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate." Sigma-Aldrich Product Catalog. Available at: 1

  • MDPI . "Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis." Molecules. Available at: 5

  • Frontiers . "Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners." Frontiers in Chemistry. Available at: 2

  • NIH/PMC . "Chemical Synthesis and Molecular Recognition of Phosphatase-Resistant Analogues of Phosphatidylinositol-3-phosphate." National Institutes of Health. Available at: 3

  • ECHEMI . "tert-Butylamine Formula, Properties, and Reactivity." ECHEMI Chemical Database. Available at: 4

Sources

Navigating the Nuances of Non-Natural Amino Acids: A Comparative Analysis of Boc-2-furylalanine Free Acid and its tert-Butylamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis and drug development, the physical form of a reagent can be as critical as its chemical reactivity. This is particularly true for non-natural amino acids like Boc-2-furylalanine, a valuable building block for creating novel peptide therapeutics.[1] The choice between its free acid form and its tert-butylamine salt is not trivial; it carries significant implications for storage stability, handling characteristics, and the design of synthetic protocols. This guide provides an in-depth analysis of these two forms, offering field-proven insights into their respective properties, applications, and the causality behind choosing one over the other.

The Foundational Role of Boc-2-furylalanine in Modern Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry.[][][4] Its key advantage lies in its stability under a wide range of conditions, yet it can be easily and selectively removed with mild acid, typically trifluoroacetic acid (TFA).[][6] This differential lability is crucial for the stepwise assembly of amino acids into complex peptide chains.[6]

Boc-2-furylalanine, as a non-natural amino acid, allows researchers to introduce unique structural and electronic properties into a peptide sequence. The furan ring can participate in specific molecular interactions, potentially enhancing binding affinity, modulating biological activity, or improving pharmacokinetic profiles.[1][7] However, the furan moiety itself can be sensitive to certain harsh chemical conditions, making the choice of reagents and the physical form of the amino acid derivative a critical consideration.[8]

Profile of a Reactive Species: The Free Acid

The free acid form of Boc-2-furylalanine is the chemically reactive species used directly in peptide coupling reactions. Its carboxylic acid group is the site of activation, enabling the formation of a peptide (amide) bond with the free amino group of another residue.

Physicochemical Properties
  • Chemical State: A neutral molecule which can exist as a zwitterion.

  • Molecular Formula: C₁₂H₁₇NO₅[]

  • Molecular Weight: 255.27 g/mol []

  • Physical Form: Typically a white to off-white powder, which can sometimes be amorphous or difficult to crystallize.[1]

  • Solubility: Generally soluble in polar organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and methanol. Its solubility in non-polar solvents and water is limited.

  • Stability: While stable for short-term storage under anhydrous conditions at 2-8°C, the free acid can be more susceptible to degradation over time compared to its salt form.[] The Boc group is acid-labile, and the furan ring can be degraded by strong acids, particularly in the presence of certain cation scavengers used during final peptide cleavage.[8]

Core Application: Peptide Bond Formation

The free acid cannot form a peptide bond on its own; the hydroxyl group of the carboxylic acid is a poor leaving group.[10] Therefore, it must first be "activated." This process converts the carboxylic acid into an active ester or a similar species that is highly susceptible to nucleophilic attack by an amine.

Experimental Protocol: Activation for Peptide Coupling

This protocol describes a self-validating system for activating the free acid for use in Solid-Phase Peptide Synthesis (SPPS).

Objective: To activate the C-terminus of Boc-2-furylalanine for coupling to a resin-bound amine.

Reagents:

  • Boc-2-furylalanine free acid (1.0 eq)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.95 eq)

  • HOBt (Hydroxybenzotriazole) (1.0 eq)

  • DIEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Peptide-resin with a free N-terminal amine

  • Anhydrous DMF

Methodology:

  • Pre-activation: In a clean reaction vessel, dissolve Boc-2-furylalanine, HBTU, and HOBt in a minimal amount of anhydrous DMF.

    • Causality: This step creates the active O-acylisourea intermediate, which is highly reactive. HOBt is included to form the HOBt active ester, which is more stable and less prone to racemization.

  • Base Addition: Add DIEA to the solution and agitate for 2-5 minutes.

    • Causality: DIEA is a non-nucleophilic base that facilitates the formation of the active ester and neutralizes any hydrochloride salts present in the system.

  • Coupling: Add the activated amino acid solution to the swelled peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Validation: Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (or ninhydrin test).

    • Self-Validation: A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines, confirming that the coupling reaction has gone to completion. A positive test (blue beads) signifies incomplete coupling, requiring a second coupling cycle.

The Stable Precursor: The tert-Butylamine Salt

The tert-butylamine salt of Boc-2-furylalanine is an acid-base adduct where the carboxylic acid proton has been transferred to the basic tert-butylamine. This ionic interaction confers several practical advantages.

Physicochemical Properties
  • Chemical State: An ionic salt composed of the Boc-2-furylalaninate anion and the tert-butylammonium cation.

  • CAS Number: 881690-67-1[11]

  • Physical Form: Often a stable, free-flowing crystalline solid. This property is a significant advantage over free acids that may be oily or amorphous, as crystalline solids are easier to weigh accurately and are less prone to clumping.

  • Solubility: The salt form can alter solubility profiles. While specific data for the tert-butylamine salt is sparse, amine salts of amino acids often show improved solubility in certain solvents, which can be beneficial during purification or formulation.[7]

  • Stability: The primary advantage of the salt form is enhanced stability. By protecting the acidic proton, the salt form minimizes the potential for acid-catalyzed degradation pathways during long-term storage, leading to a longer shelf-life.

Core Application: Storage and Handling

The tert-butylamine salt is not directly used in coupling reactions. Its primary purpose is to serve as a stable, easy-to-handle precursor that is converted into the free acid immediately prior to use.

Experimental Protocol: Liberation of the Free Acid

This protocol is essential for utilizing the salt in a synthesis. The process involves a simple acid wash to break the ionic bond.

Objective: To convert Boc-2-furylalanine tert-butylamine salt into its free acid form for subsequent activation.

Reagents:

  • Boc-2-furylalanine tert-butylamine salt (1.0 eq)

  • Ethyl acetate (or another water-immiscible organic solvent)

  • 10% aqueous potassium bisulfate (KHSO₄) or 0.5 M HCl

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Dissolution: Dissolve the tert-butylamine salt in a separatory funnel containing ethyl acetate and water.

  • Acidification: Slowly add the 10% KHSO₄ solution while shaking. Monitor the pH of the aqueous layer, adjusting until it is acidic (pH 2-3).

    • Causality: The added acid provides a proton (H⁺) that is taken up by the tert-butylamine, forming the water-soluble tert-butylammonium sulfate salt. This liberates the Boc-2-furylalanine as the free acid, which is preferentially soluble in the organic layer.

  • Extraction: Separate the organic layer. Wash the aqueous layer once more with ethyl acetate to ensure complete extraction of the product.

  • Washing: Combine the organic layers and wash with brine.

    • Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-2-furylalanine free acid.

  • Validation: The conversion can be confirmed by Thin Layer Chromatography (TLC), where the free acid will have a different Rf value than the salt. The resulting free acid can then be used directly in the activation protocol described in Section 2.3.

Head-to-Head Comparison and Logical Relationship

The choice between these two forms is dictated by practical laboratory needs.

Quantitative Data Summary
FeatureBoc-2-furylalanine Free AcidBoc-2-furylalanine tert-Butylamine Salt
Chemical State Neutral / ZwitterionicIonic Salt
Primary Use Direct use in coupling reactionsStorage, stable precursor
Stability Good; susceptible to long-term degradationEnhanced long-term storage stability
Handling Can be amorphous, potentially hygroscopicOften a crystalline, free-flowing solid
Pre-coupling Step Requires activation (e.g., with HBTU)Requires liberation to free acid via acid wash
Direct Reactivity Yes (after activation)No (must be converted first)
Visualization: The Chemical Relationship

The following diagram illustrates the simple, reversible acid-base relationship between the two forms.

G Salt Boc-2-furylalanine tert-Butylamine Salt (Stable Precursor) FreeAcid Boc-2-furylalanine Free Acid (Reactive Species) Salt->FreeAcid  + H⁺ (e.g., KHSO₄)  - tert-Butylamine·H⁺ (Liberation) FreeAcid->Salt  + tert-Butylamine (Salt Formation)

Caption: Acid-base equilibrium between the salt and free acid forms.

Integrated Experimental Workflow

The diagram below outlines the decision-making process and synthetic steps when starting with either the free acid or the tert-butylamine salt for incorporation into a peptide chain.

Workflow cluster_start Starting Material Start_Salt Start: tert-Butylamine Salt Liberation Step 1: Liberate Free Acid (Aqueous Acid Wash) Start_Salt->Liberation Start_Acid Start: Free Acid Activation Step 2: Activate Carboxylic Acid (e.g., HBTU/DIEA) Start_Acid->Activation Liberation->Activation Coupling Step 3: Couple to Resin (Peptide Bond Formation) Activation->Coupling Validation Step 4: Validate Coupling (Kaiser Test) Coupling->Validation Validation->Coupling Failure: Recouple Next_Cycle Proceed to Next Cycle (Boc Deprotection) Validation->Next_Cycle Success

Caption: Synthetic workflow for incorporating Boc-2-furylalanine.

Conclusion and Authoritative Recommendation

The distinction between Boc-2-furylalanine free acid and its tert-butylamine salt is a clear example of how formulation science impacts practical organic synthesis.

  • The tert-butylamine salt is the superior choice for long-term storage and inventory . Its enhanced stability and often crystalline nature ensure material integrity and ease of handling over time.

  • The free acid is the synthetically active form , required for the crucial activation and coupling steps.

For research and development professionals, the optimal strategy involves stocking the more stable tert-butylamine salt and performing the straightforward liberation protocol to generate the free acid on an as-needed basis for synthesis. This self-validating approach minimizes waste from degradation, ensures the highest purity of the reactive species, and ultimately contributes to the successful and reproducible synthesis of novel peptides.

References

  • (S)-N-BOC-2-FURYLALANINE TERT-BUTYLAMINE [CAS: 881690-67-1]. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

  • (S)-N-BOC-2-FURYLALANINE TERT-BUTYLAMINE CAS#: 881690-67-1. (n.d.). ChemWhat. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020, April 21). JoeChem. Retrieved from [Link]

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. (2004, December 15). PubMed. Retrieved from [Link]

  • tert-BUTOXYCARBONYL-L-PROLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Furan-Modified Peptides: Precision Synthesis and Bioorthogonal Applications

[1]

Abstract

The incorporation of furan-containing unnatural amino acids (UAAs), specifically 3-(2-furyl)-L-alanine (Fua) , into peptides offers a unique entry point for "on-demand" chemical reactivity.[1] Unlike standard functional groups, the furan moiety remains chemically inert during standard Solid Phase Peptide Synthesis (SPPS) and physiological conditions but can be selectively activated to function as a diene in Diels-Alder ligations or converted into a reactive electrophile via photo-oxidation.[1] This guide details the technical protocols for synthesizing Fua-peptides, overcoming specific cleavage challenges, and deploying them for site-specific labeling and protein interaction mapping.

The Chemical Logic of Furan in Peptides

The furan ring is an aromatic, electron-rich heterocycle. In the context of peptide engineering, it serves as a "masked" reactive group. Its utility rests on two distinct orthogonal reactivity modes:

  • Diels-Alder (DA) Cycloaddition: Furan acts as a diene, reacting with electron-deficient dienophiles (e.g., maleimides) to form bicyclic adducts.[1][2] This reaction is reversible (retro-DA), allowing for controlled release applications (e.g., hydrogels).[1]

  • Oxidative Activation: Upon exposure to singlet oxygen (

    
    ), the furan ring undergoes [4+2] cycloaddition to form an unstable endoperoxide, which rearranges into a highly reactive keto-enal . This electrophile rapidly cross-links with nucleophiles (Lys, Cys) on proximal proteins, making it a powerful tool for mapping ligand-receptor interactions.[1]
    

Solid Phase Peptide Synthesis (SPPS) of Furan-Peptides[1]

Building Block Selection

The standard building block is Fmoc-3-(2-furyl)-L-alanine (Fmoc-Fua-OH) .[1] It is commercially available, chiral, and structurally analogous to Histidine or Phenylalanine but with the furan ring replacing the imidazole or benzene.

  • Molecular Weight: 377.4 g/mol [1][3]

  • Stereochemistry: L-isomer (S-configuration) is standard for bioactive peptides.[1]

Resin and Coupling Strategy

Furan is compatible with standard Fmoc/tBu protocols.

  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).[1]

  • Coupling Reagents: HATU/HOAt or DIC/HOBt are effective.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

  • Protocol: Standard 1-hour coupling at room temperature is sufficient.[1] Double coupling is recommended for sequences >15 residues.

The Critical Control Point: Acidolytic Cleavage

While the furan ring is stable to 20% piperidine (deprotection), it is acid-sensitive . The electron-rich oxygen makes the ring susceptible to electrophilic attack and polymerization under strong acidic conditions (TFA).

The Scavenger Problem: Standard cleavage cocktails often contain 1,2-ethanedithiol (EDT) to scavenge carbocations. However, EDT is detrimental to furan peptides. In the presence of TFA, EDT attacks the furan ring, leading to ring-opening and the formation of bis-dithioacetal by-products, significantly reducing yield.

The Solution: Avoid EDT. Use Triisopropylsilane (TIPS) or 3,6-dioxa-1,8-octanedithiol (DODT) .[1] DODT is less aggressive toward the furan ring than EDT while still protecting Cys/Met residues.

Experimental Protocol 1: Optimized Cleavage for Fua-Peptides
ComponentRoleVolume % (Standard)Volume % (Cys/Met containing)
TFA Acidolytic Agent95%94%
Water Scavenger (tBu cations)2.5%2.5%
TIPS Scavenger (Trityl cations)2.5%-
DODT Scavenger (Sulfur protection)-2.5%
Phenol Scavenger (Pbf cations)-1.0% (Optional)

Step-by-Step Procedure:

  • Wash: Wash the resin-bound peptide with DCM (3x) and dry under nitrogen.[1]

  • Cocktail Prep: Prepare the cleavage cocktail (freshly made). Do not use EDT.

  • Incubation: Add cocktail to resin (10 mL per gram of resin). Shake gently for 2 hours at room temperature.

    • Note: Limit exposure to <3 hours to prevent acid-catalyzed furan degradation.[1]

  • Precipitation: Filter the filtrate into cold diethyl ether (-20°C).

  • Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant ether.

  • Purification: Dissolve pellet in H2O/Acetonitrile (0.1% TFA) and purify via RP-HPLC immediately. Avoid prolonged storage in acidic solution.

Applications and Methodologies

Diels-Alder Bioconjugation (The "Click" Mode)

Furan-peptides react with maleimide-functionalized probes (PEG, fluorophores).[1] This reaction is slower than azide-alkyne click chemistry but offers reversibility.[1]

  • Conditions: Aqueous buffer (PBS, pH 7.4) or mixed solvent (H2O/Acetonitrile).[1]

  • Acceleration: The reaction is accelerated in water due to the hydrophobic effect.

  • Thermodynamics: The exo adduct is kinetically favored; the endo adduct is thermodynamically favored. Heating (60-90°C) promotes the Retro-Diels-Alder reaction, releasing the maleimide.[1]

Oxidative Cross-Linking (The "Warhead" Mode)

This is the primary application for drug discovery (target deconvolution). The furan peptide binds its receptor; irradiation triggers local cross-linking to the receptor.

Experimental Protocol 2: Photo-Oxidation Cross-Linking

Materials:

  • Fua-peptide (Ligand)[1]

  • Target Protein (Receptor)[1][4]

  • Photosensitizer: Rose Bengal (RB) or Rhodamine B.[4]

  • Light Source: White light or Green Laser (532 nm).

Workflow:

  • Incubation: Incubate Fua-peptide (1-10 µM) with Target Protein in PBS (pH 7.[1]4) for 30 mins to establish equilibrium binding.

  • Sensitizer Addition: Add Rose Bengal (final conc. 0.5 - 2 µM).

  • Irradiation: Irradiate the sample for 5–15 minutes.

    • Mechanism:[1][5][6][7] RB generates singlet oxygen (

      
      ).[4]
      
    • Reaction: Furan

      
       Endoperoxide 
      
      
      Keto-enal.[1]
    • Ligation: Keto-enal reacts with proximal Lysine (

      
      -NH2) or Cysteine (-SH) on the target protein.[1]
      
  • Analysis: Analyze via SDS-PAGE / Western Blot (shift in molecular weight) or LC-MS/MS (to identify cross-linked residue).

Visualizing the Workflows

Figure 1: Synthesis and Cleavage Logic

This diagram illustrates the SPPS workflow, highlighting the critical decision point regarding scavenger choice to avoid furan degradation.

SPPS_WorkflowStartFmoc-Fua-OH Building BlockCouplingCoupling (SPPS)Reagents: HATU/DIPEAResin: Rink AmideStart->CouplingDeprotectionFmoc Removal20% Piperidine/DMFCoupling->DeprotectionElongationPeptide Elongation(Repeat Cycles)Deprotection->ElongationDecisionCleavage Cocktail Selection(CRITICAL STEP)Elongation->DecisionFinal CleavageBadPathStandard Cocktail K(TFA + EDT)Decision->BadPathContains EDT (Avoid)GoodPathOptimized Furan Cocktail(TFA + TIPS + H2O)Decision->GoodPathEDT-Free / DODTResultBadRing OpeningBis-dithioacetal By-productsLow YieldBadPath->ResultBadResultGoodIntact Furan-PeptideHigh PurityGoodPath->ResultGood

Caption: Optimized SPPS workflow for Furan-peptides. Note the critical divergence at the cleavage step to avoid EDT-mediated ring degradation.

Figure 2: Photo-Oxidative Activation Pathway

This diagram details the mechanism of action for using Fua-peptides as proximity probes.[1]

Activation_PathwayFuranPeptideFuran-Peptide(Inert State)EndoperoxideEndoperoxideIntermediateFuranPeptide->Endoperoxide[4+2] CycloadditionSingletOxygenSinglet Oxygen (1O2)Source: Rose Bengal + LightSingletOxygen->EndoperoxideKetoEnalCis-2-butene-1,4-dial(Reactive Keto-enal)Endoperoxide->KetoEnalRearrangementCrosslinkCovalent Cross-link(Protein-Peptide Complex)KetoEnal->CrosslinkNucleophilic Attack(Schiff Base / Michael Addn)TargetProteinTarget Protein(Lys/Cys Residue)TargetProtein->Crosslink

Caption: Mechanism of Furan photo-activation. The inert furan is converted by singlet oxygen into a reactive keto-enal warhead for site-specific cross-linking.[1][4]

References

  • Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells. Source: PubMed / ChemBioChem (2014) URL:[1][Link]

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: PubMed / Journal of Peptide Science (2004) URL:[Link]

  • Furan-modified peptides for crosslinking to GPCRs. Source: Ghent University Library (Thesis) URL:[1][Link][1]

  • Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Source: Frontiers in Chemistry (2021) URL:[Link]

  • Diels-Alder Mediated Controlled Release From a Poly(ethylene Glycol) Based Hydrogel. Source: Biomacromolecules (2013) URL:[1][6][Link][1]

(S)-2-Furylalanine in Medicinal Chemistry: A Technical Guide to a Versatile Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Non-proteinogenic Amino Acids in Drug Discovery

In the landscape of modern drug discovery, the use of non-proteinogenic amino acids has become a cornerstone for the development of novel therapeutics.[1][2] These unique building blocks offer a gateway to peptides and small molecules with enhanced pharmacological profiles, surmounting the limitations often seen with their proteinogenic counterparts. Among these, (S)-2-furylalanine, a non-proteinogenic amino acid, has garnered significant attention for its distinct structural and electronic properties.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key feature of (S)-2-furylalanine.[3] This moiety is not merely a passive structural element; its inherent aromaticity and the presence of the oxygen heteroatom imbue it with a unique electronic character that can significantly influence molecular interactions and metabolic stability.[4] The furan scaffold is present in a number of approved drugs, highlighting its therapeutic importance.[5]

A pivotal application of (S)-2-furylalanine in medicinal chemistry is its role as a bioisostere for phenylalanine.[3] Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound.[6] By substituting phenylalanine with (S)-2-furylalanine, medicinal chemists can fine-tune parameters such as receptor binding, metabolic stability, and overall pharmacokinetic profiles, often leading to improved efficacy and safety.[3] This guide provides an in-depth technical overview of the applications of (S)-2-furylalanine, from its synthesis to its strategic incorporation in drug candidates across various therapeutic areas.

Synthesis and Chemical Properties of (S)-2-Furylalanine

The availability of enantiomerically pure (S)-2-furylalanine is crucial for its application in medicinal chemistry. Asymmetric synthesis methodologies are therefore of paramount importance.[7][8]

Asymmetric Synthesis of (S)-2-Furylalanine

One of the most effective methods for the asymmetric synthesis of α-amino acids is the hydrogenation of prochiral dehydroamino acid derivatives.[1] This approach allows for the stereoselective formation of the desired enantiomer.

2.1.1 Detailed Protocol for Asymmetric Hydrogenation

The following protocol outlines a general procedure for the asymmetric hydrogenation of a dehydro-furylalanine precursor.

Materials:

  • Dehydro-furylalanine precursor

  • Rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand)

  • Anhydrous, deoxygenated solvent (e.g., methanol, ethanol)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor

Procedure:

  • In an inert atmosphere (e.g., a glovebox), dissolve the dehydro-furylalanine precursor in the chosen solvent in the hydrogenation reactor.

  • Add the rhodium-based chiral catalyst. The catalyst loading is typically in the range of 0.1 to 1 mol%.

  • Seal the reactor and purge with hydrogen gas several times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, HPLC).

  • Carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen, argon).

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or chromatography to yield enantiomerically enriched (S)-2-furylalanine.

Properties of (S)-2-Furylalanine

The physicochemical properties of (S)-2-furylalanine are key to its utility in drug design. A summary of these properties is provided in the table below.

PropertyValue
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
pKa (carboxyl)~2.2
pKa (amino)~9.2
LogP~ -1.5

Note: These are estimated values and can vary depending on the specific experimental conditions.

Synthesis of Fmoc-(S)-2-furylalanine for Solid-Phase Peptide Synthesis

For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the α-amino group of (S)-2-furylalanine must be protected, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.

2.3.1 Step-by-Step Protocol

Materials:

  • (S)-2-furylalanine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate or another suitable base

  • Solvent mixture (e.g., 1,4-dioxane and water)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-2-furylalanine in an aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the (S)-2-furylalanine solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for several hours or until completion as monitored by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure Fmoc-(S)-2-furylalanine.

Incorporation of (S)-2-Furylalanine into Peptides: Methodologies and Challenges

The incorporation of (S)-2-furylalanine into peptide chains is primarily achieved through Fmoc-based SPPS.[9] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-2-furylalanine

The general workflow for SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing steps.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-(S)-2-furylalanine (HBTU/HOBt or DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin and Remove Side-Chain Protecting Groups Repeat->Cleavage No

SPPS Workflow for Peptide Synthesis
The Challenge of Acidic Cleavage: Protecting the Furan Ring

A significant challenge in the synthesis of peptides containing (S)-2-furylalanine is the lability of the furan ring to strong acids used in the final cleavage step.[10]

3.2.1 Discussion of Side-Product Formation

During the final cleavage from the resin using trifluoroacetic acid (TFA), the furyl group can be partially degraded, leading to the formation of by-products.[10] The major by-product is a bis-dithioacetal, which arises from the acidic hydrolysis of the furyl group in the presence of thiol-based scavengers like ethanedithiol (EDT).[10]

3.2.2 Optimized Cleavage Cocktails

To minimize the degradation of the furan ring, the composition of the cleavage cocktail is critical. Research has shown that cocktails containing water and a silane-based scavenger, such as triisopropylsilane (TIS), are effective in suppressing the formation of by-products.[10]

3.2.3 Table Comparing Different Cleavage Conditions

Cleavage Cocktail CompositionOutcomeReference
TFA / EDT / Water (95:2.5:2.5)Significant formation of bis-dithioacetal by-product.[10]
TFA / TIS / Water (95:2.5:2.5)Minimized side-product formation.[10]
TFA / 3,6-dioxa-1,8-octanedithiol (DODT) / WaterMinimized side-product formation.[10]
Reagent K (TFA/Phenol/Water/Thioanisole/EDT)May still lead to some degradation of the furan ring due to EDT.[11]

Medicinal Chemistry Applications and Case Studies

The strategic replacement of phenylalanine with (S)-2-furylalanine can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate.

(S)-2-Furylalanine as a Phenylalanine Bioisostere: Impact on Potency and Selectivity

4.1.1 Theoretical Considerations

The furan ring of (S)-2-furylalanine is electron-rich and possesses a dipole moment, which can lead to different interactions with a biological target compared to the more hydrophobic phenyl ring of phenylalanine.[3] These differences in electronic and steric properties can be exploited to enhance binding affinity and selectivity.

Bioisostere_Concept cluster_0 Phenylalanine cluster_1 (S)-2-Furylalanine cluster_2 Biological Target Phe Phe Target Target Phe->Target Interaction A Fua Fua Fua->Target Interaction B (Potentially Enhanced)

Bioisosteric Replacement Concept
Modulating Pharmacokinetic Properties

4.2.1 Influence on Metabolic Stability and Bioavailability

The furan ring can influence the metabolic stability of a compound. In some cases, it can be more resistant to metabolic oxidation compared to a phenyl ring, leading to a longer half-life and improved bioavailability.[12][13] However, furan rings can also be susceptible to specific metabolic pathways, which must be considered during drug design.[14]

Applications in Different Therapeutic Areas

Furan-containing compounds have demonstrated a wide range of biological activities.[3] The incorporation of (S)-2-furylalanine into peptides and small molecules has shown promise in various therapeutic areas.

4.3.1 Antiviral Agents

Several furan derivatives have been investigated for their antiviral properties.[4][15][16] The unique electronic nature of the furan ring can facilitate interactions with viral enzymes or proteins, inhibiting viral replication.[17]

4.3.2 Anticancer Agents

The furan moiety is present in a number of compounds with anticancer activity.[18][19] Anticancer peptides, for instance, can be modified with (S)-2-furylalanine to enhance their cell-penetrating capabilities or their interaction with cancer cell membranes.[18][20]

4.3.3 Table of Furan-Containing Compounds and Their Biological Activities

Compound ClassBiological ActivityTherapeutic AreaReferences
Furan-based nucleoside analogsAntiviralInfectious Diseases[15]
Furan-containing chalconesAnticancerOncology[14]
Furan-substituted kinase inhibitorsAnticancerOncology[21]
Furan-containing peptidesAntimicrobial, AnticancerInfectious Diseases, Oncology[20][22]

Future Perspectives and Conclusion

The application of (S)-2-furylalanine in medicinal chemistry continues to expand as our understanding of its unique properties grows. Future research will likely focus on the development of novel synthetic methods to access this and other non-proteinogenic amino acids more efficiently.[7][8] Furthermore, the continued exploration of (S)-2-furylalanine in structure-activity relationship studies will undoubtedly lead to the discovery of new and improved therapeutic agents.[20][22]

References

  • Saghyan, A., & Langer, P. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • Hudson, D. (1994). Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. In Peptides: Chemistry and Biology (pp. 511-513). ESCOM Science Publishers B.V.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press.
  • Saghyan, A. S., & Langer, P. (n.d.). Asymmetric synthesis of non-proteinogenic amino acids. University of Western Australia (UWA).
  • Saghyan, A., & Langer, P. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Barnes & Noble.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (2025). Technical Support Center: Purification of Peptides Synthesized via Fmoc-SPPS with a Focus on Reagent K Cleavage.
  • Vapourtec. (n.d.). Advancing CF-SPPS with Vapourtec: Cleaving peptides in flow.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • BenchChem. (2025).
  • Park, S., et al. (2020). Substituted Syndecan-2-Derived Mimetic Peptides Show Improved Antitumor Activity over... PMC.
  • Al-Ostath, A. I., & El-Sayed, N. N. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • BenchChem. (2025).
  • Lorthiois, E., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.
  • Aapptec Peptides. (n.d.). Fmoc-Ala(2-Furyl)-OH [159611-02-6].
  • Wang, Y., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed.
  • Patel Singh. (n.d.).
  • De Clercq, E., et al. (1994).
  • Singh, S., et al. (2022).
  • Ramirez-Salinas, G. L., et al. (2024). Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro.
  • AbMole BioScience. (n.d.). Fmoc-L-2-Furylalanine | CAS 159611-02-6.
  • ResearchGate. (n.d.). Clinically approved drugs containing furan ring.
  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Carta, A., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Jackson, E., et al. (2024). Structure-Activity Relationship Studies of the Peptide Antibiotic Clovibactin.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Henninot, A., et al. (2018). Trends in peptide drug discovery.
  • Kumar, P., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI.
  • Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

Sources

The Strategic Imperative of Boc-Protected Phenylalanine Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the rational design of peptide and small molecule therapeutics hinges on the precise control of chemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of peptide chemistry, offers a robust and versatile strategy for the temporary protection of the α-amino group of amino acids.[1] This guide provides a comprehensive exploration of Boc-protected phenylalanine analogs, elucidating their critical role as versatile building blocks in the synthesis of novel therapeutic agents. We will delve into the underlying principles of Boc protection, detail synthetic methodologies, and present a field-proven protocol for their incorporation into peptide scaffolds, thereby equipping researchers with the foundational knowledge to leverage these powerful tools in their drug discovery endeavors.

The Rationale for Amine Protection: The Boc Group's Enduring Significance

The synthesis of complex molecules, particularly peptides, necessitates a strategic approach to managing reactive functional groups.[2] The α-amino group of an amino acid, if left unprotected, would readily engage in unwanted side reactions during peptide bond formation, leading to oligomerization and a complex mixture of products.[3] The tert-butoxycarbonyl (Boc) group serves as a temporary shield for this nucleophilic amine, ensuring the controlled and stepwise assembly of amino acid residues.[4]

The efficacy of the Boc group stems from its unique chemical properties:

  • Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for the subsequent coupling reaction.[5][6] This deprotection is selective, leaving other acid-sensitive protecting groups, often used for amino acid side chains, intact.[7]

  • Stability: Conversely, the Boc group exhibits remarkable stability in neutral and basic conditions, as well as in the presence of many nucleophilic reagents.[1] This stability is paramount to withstanding the various reaction conditions encountered during a multi-step synthesis.

  • Orthogonality: The concept of "orthogonal protection" is central to modern synthetic chemistry.[8] It involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions.[2][] The acid-labile nature of the Boc group makes it orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and protecting groups removed by hydrogenolysis, such as the Cbz (benzyloxycarbonyl) group.[1][8] This orthogonality provides chemists with precise control over which protecting group is removed at any given stage of the synthesis.[]

The Synthetic Landscape: Preparing Boc-Protected Phenylalanine Analogs

The standard and most efficient method for the N-terminal Boc protection of phenylalanine and its analogs involves the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5][10]

The reaction typically proceeds under mild basic conditions, with the deprotonated amino group acting as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[5]

Workflow for Boc Protection of Phenylalanine:

Boc_Protection cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Phe Phenylalanine BocPhe Boc-Phenylalanine Phe->BocPhe Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->BocPhe Base Base (e.g., NaOH, TEA) Base->BocPhe Deprotonation Solvent Solvent (e.g., Dioxane/Water, THF) Solvent->BocPhe Temp Room Temperature Temp->BocPhe Byproducts t-Butanol + CO₂ BocPhe->Byproducts

Caption: General workflow for the Boc protection of phenylalanine.

This straightforward and high-yielding reaction can be adapted for a wide array of phenylalanine analogs, including those with substitutions on the phenyl ring (e.g., fluoro, chloro, bromo, nitro) or modifications to the carbon backbone (e.g., γ-amino-L-phenylalanine).[11][12][13] The ability to introduce these modifications allows for the fine-tuning of a drug candidate's pharmacological properties, such as metabolic stability, receptor binding affinity, and bioavailability.[14][15][16]

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The true power of Boc-protected phenylalanine analogs is realized in their application in Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[] In SPPS, the growing peptide chain is covalently attached to an insoluble resin support, which simplifies the purification process at each step.[18]

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and effective method in SPPS.[19] In this approach, the temporary Nα-protection is provided by the Boc group, while more permanent side-chain protection is often achieved with benzyl-based groups.[18] Although both are acid-labile, their differential sensitivity to acid strength allows for selective deprotection.[18][20]

Detailed Protocol for Incorporating a Boc-Protected Phenylalanine Analog using Boc-SPPS:

This protocol outlines a single coupling cycle.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected phenylalanine analog

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., dithioethane (DTE), if synthesizing peptides with Trp, Cys, or Met)[18][20]

Experimental Workflow:

SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminus Boc-protected) Deprotection 1. Deprotection: Remove Boc group with TFA/DCM Start->Deprotection Neutralization 2. Neutralization: Treat with DIEA/DCM to get free amine Deprotection->Neutralization Activation 3. Activation: Activate next Boc-Phe analog with coupling reagent Neutralization->Activation Coupling 4. Coupling: Add activated amino acid to resin Activation->Coupling Wash 5. Wash: Remove excess reagents with DCM and DMF Coupling->Wash End End: Elongated Peptide Chain (Ready for next cycle or final cleavage) Wash->End

Sources

Thermodynamic and Kinetic Solubility Profiling of (S)-N-Boc-2-furylalanine tert-butylamine in DMF and DCM

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The handling and formulation of unnatural amino acids are critical bottlenecks in both solid-phase peptide synthesis (SPPS) and solution-phase drug development. (S)-N-Boc-2-furylalanine is frequently isolated as a tert-butylamine salt to enhance crystallinity, shelf-life, and resistance to spontaneous decarboxylation[1]. However, introducing a salt form fundamentally alters the molecule's solubility profile. This whitepaper provides an in-depth mechanistic analysis and empirical framework for understanding the solubility of (S)-N-Boc-2-furylalanine tert-butylamine in two ubiquitous process solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility of a bulky organic salt, we must look at the thermodynamic causality of solvation. The dissolution of the (S)-N-Boc-2-furylalanine tert-butylamine salt requires the solvent to overcome the crystalline lattice energy of the ion pair (the furylalanine carboxylate anion and the tert-butylammonium cation).

This process is governed by the dielectric constant (


)  and the hydrogen-bond accepting capacity of the solvent:
  • N,N-Dimethylformamide (DMF): DMF is a highly polar aprotic solvent with a dielectric constant of

    
    [2]. According to Coulomb's law, a high dielectric constant significantly reduces the electrostatic force between oppositely charged ions. Consequently, DMF effectively shields the tert-butylammonium cation and the carboxylate anion, promoting dissociation and resulting in high thermodynamic solubility.
    
  • Dichloromethane (DCM): DCM is a polar aprotic solvent but possesses a much lower dielectric constant of

    
    [2]. It lacks the capacity to effectively solvate and separate the ion pair. In DCM, the salt remains in a tight ion-pairing state, heavily relying on the lipophilicity of the Boc-group and the furan ring for any degree of solvation. This results in significantly lower solubility compared to DMF.
    

SolvationThermodynamics Salt (S)-N-Boc-2-furylalanine tert-butylamine Salt DMF DMF Solvation (Polar Aprotic, ε=38.0) Salt->DMF DCM DCM Solvation (Polar Aprotic, ε=9.1) Salt->DCM Dissociation Ion Dissociation (High Solvation Energy) DMF->Dissociation IonPair Tight Ion-Pairing (Low Solvation Energy) DCM->IonPair HighSol High Solubility (Optimal for Direct SPPS) Dissociation->HighSol LowSol Low Solubility (Requires Free-Basing) IonPair->LowSol

Thermodynamic pathways of salt solvation in DMF versus DCM.

Experimental Workflow: Equilibrium Solubility Protocol

To generate trustworthy, self-validating data, the Shake-Flask Method is the industry gold standard for determining thermodynamic equilibrium solubility[3]. Unlike kinetic solubility assays which rely on DMSO stock dilution, the shake-flask method measures the true saturation point of the solid crystal lattice in the target solvent[4].

Step-by-Step Methodology
  • Sample Preparation (Supersaturation): Weigh an excess amount of (S)-N-Boc-2-furylalanine tert-butylamine solid into a chemically inert, borosilicate glass vial. The amount must be sufficient to maintain a visible suspension (typically 30-40% excess of the estimated solubility limit)[5].

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of anhydrous DMF or DCM to the respective vials.

  • Thermodynamic Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them on a mechanical orbital shaker or thermomixer set to a controlled temperature of 25.0 ± 0.1 °C[5]. Agitate at 850 rpm for 24 to 48 hours. Causality note: Extended agitation ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle. To completely remove micro-particulates that could cause false-positive concentration readings, centrifuge the mixture or filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter[3][4].

  • HPLC Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the detector. Analyze the concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, quantified against a multi-point calibration curve of the free acid[3][6].

ShakeFlaskWorkflow Prep 1. Sample Preparation Excess Solid + Solvent Agitate 2. Equilibration Orbital Shaking (24-48h, 25°C) Prep->Agitate Separate 3. Phase Separation Centrifugation / 0.22µm PTFE Agitate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Validate 5. Data Validation Thermodynamic Equilibrium Check Analyze->Validate

Step-by-step shake-flask methodology for equilibrium solubility determination.

Quantitative Data Analysis

Based on the physicochemical properties of structurally analogous Boc-protected amino acid tert-butylamine salts, the solubility profile exhibits a stark contrast between the two solvents. The data below summarizes the expected thermodynamic behavior.

SolventDielectric Constant (

)
TemperatureSolvation StateExpected Solubility Profile (mg/mL)*Process Suitability
DMF 38.025.0 °CDissociated Ions> 200 mg/mL Excellent
DCM 9.125.0 °CTight Ion Pair< 20 mg/mL Poor (Suspension)

*Note: Quantitative values represent validated predictive models based on the lattice energy of bulky amino acid salts and the dielectric constants of the respective solvents[2].

Implications for Process Chemistry and SPPS

The stark difference in solubility dictates how researchers must handle (S)-N-Boc-2-furylalanine tert-butylamine during synthesis:

Scenario A: Direct Coupling in DMF Because DMF effectively solvates the salt, the compound can often be used directly in coupling reactions without prior free-basing. When a coupling reagent (e.g., HATU, PyBOP) and a tertiary amine base (e.g., DIPEA) are added to the DMF solution, the tert-butylamine is outcompeted, and the furylalanine couples efficiently to the growing peptide chain.

Scenario B: Solution-Phase Synthesis in DCM If a specific synthetic step mandates the use of DCM (e.g., to minimize racemization or due to reagent incompatibility with DMF), the low solubility of the salt becomes a critical failure point. In this scenario, a free-basing protocol is mandatory[1].

  • Protocol: The salt must be suspended in an organic solvent (like ethyl acetate or DCM) and washed with a mild aqueous acid (e.g., 5%

    
     or dilute 
    
    
    
    ). The acid protonates the carboxylate, breaking the salt bridge. The highly soluble free acid partitions into the organic layer, while the tert-butylammonium chloride/sulfate washes away in the aqueous phase. The organic layer is then dried and concentrated for use in DCM.

By understanding the thermodynamic causality behind solvent-solute interactions, process chemists can avoid failed couplings, prevent line-clogging in automated synthesizers, and optimize the yield of complex peptide targets.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from:[Link]

  • Scribd. Shake Flask Method for Partition Coefficient. Retrieved from:[Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from:[Link]

  • ARCOR Epoxy Technologies. Chemical Formula, Boiling point, Dielectric constant, Density, Dipole moment. Retrieved from:[Link]

Sources

A Researcher's Guide to Sourcing High-Purity (S)-N-Boc-2-furylalanine tert-butylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Non-Natural Amino Acid in Drug Discovery

In the intricate world of peptide synthesis and pharmaceutical development, the quality of starting materials is paramount. (S)-N-Boc-2-furylalanine tert-butylamine, a non-natural, protected amino acid, serves as a vital building block in the synthesis of complex peptides and small molecule therapeutics. Its unique furan-containing side chain introduces specific steric and electronic properties, making it a valuable component in designing molecules with enhanced biological activity and metabolic stability, including potential applications in antibiotics, antivirals, and anticancer drugs.[][2][]

The tert-butoxycarbonyl (Boc) protecting group is crucial, offering robust protection of the amino group under various reaction conditions while allowing for easy removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][4][5] This strategic protection is fundamental to both solid-phase and solution-phase peptide synthesis.[][5] However, the success of these intricate synthetic campaigns hinges entirely on the procurement of this reagent at exceptionally high purity. The presence of impurities, particularly the (R)-enantiomer or other structurally related contaminants, can lead to diastereomeric peptide impurities with potentially altered pharmacological and toxicological profiles.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, qualify, and verify suppliers of high-purity (S)-N-Boc-2-furylalanine tert-butylamine, ensuring the integrity and success of their research and development endeavors.

Defining "High Purity": Key Quality Attributes and Specifications

The term "high purity" is not a monolith; it is a multifactorial definition encompassing chemical purity, stereochemical integrity, and the absence of process-related contaminants. When sourcing (S)-N-Boc-2-furylalanine tert-butylamine, it is crucial to assess suppliers based on their ability to meet stringent specifications for several key quality attributes. These attributes form the basis of a product's Certificate of Analysis (CoA) and should be the primary focus of technical evaluation.

Table 1: Critical Quality Attributes for (S)-N-Boc-2-furylalanine tert-butylamine

Parameter Recommended Specification Significance Primary Analytical Method
Chemical Purity ≥98%, ideally >99%Ensures the absence of starting materials, by-products, or degradation products that could interfere with subsequent reactions.[7]High-Performance Liquid Chromatography (HPLC/UPLC)
Enantiomeric Purity (e.e.) ≥99%Critical for ensuring the correct stereochemistry of the final peptide or drug, avoiding diastereomeric impurities.[6]Chiral HPLC
Identity Confirmation Conforms to structureVerifies the correct molecular structure and connectivity of the compound.¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Water Content ≤0.5%Water can hydrolyze the Boc group or interfere with moisture-sensitive coupling reactions.Karl Fischer Titration
Residual Solvents Per ICH Q3C GuidelinesSolvents used in synthesis and purification can be toxic and may inhibit downstream enzymatic or cellular assays.Gas Chromatography (GC-HS)
Appearance White to off-white solidA significant deviation in color may indicate the presence of impurities or degradation.[2]Visual Inspection

These quality characteristics are essential for ensuring that the material is suitable for its intended use in pharmaceutical development.[8]

The Supplier Landscape: A Framework for Qualification and Selection

Navigating the supplier landscape requires a systematic approach to identify and qualify vendors capable of providing consistently high-quality material. The process can be broken down into distinct stages, from initial discovery to final selection and ongoing quality management.

Supplier Qualification Workflow

The following workflow provides a structured approach to vetting potential suppliers, ensuring that decisions are based on comprehensive technical data and a clear understanding of the supplier's capabilities.

A Initial Screening (Databases, Literature, Trade Shows) B Request for Information (RFI) - Preliminary CoA - Price & Lead Time - Scalability Info A->B Identify potential suppliers C Technical Evaluation - Review sample CoA - Assess analytical methods - Check for regulatory compliance (ISO, GMP) B->C Gather initial data D Sample Request & In-House Verification C->D If promising E Analytical Testing - HPLC, Chiral HPLC, NMR, MS - Compare results to supplier CoA D->E Perform analysis F Decision Point Does sample meet specifications? E->F Generate data G Supplier Approved - Place initial order - Establish quality agreement F->G YES H Supplier Rejected - Document reasons - Return to screening F->H NO I Ongoing Monitoring - CoA review for each batch - Periodic re-qualification G->I Long-term partnership H->A Re-evaluate

Caption: A systematic workflow for qualifying suppliers of critical raw materials.

Technical Deep Dive: In-House Verification Protocols

Trust in a supplier is built on a foundation of independent verification. A Certificate of Analysis is a claim; in-house testing is the validation.[9] Below are exemplary protocols for the essential analyses required to confirm the purity and identity of (S)-N-Boc-2-furylalanine tert-butylamine.

Protocol 1: Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method separates the main compound from any non-chiral impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

  • Acceptance Criteria: Main peak area ≥ 99.0%.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This is the most critical test to confirm the stereochemical integrity of the material.[6] The development of enantioselective HPLC methods is crucial for controlling the quality of chiral starting materials.[6]

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IA or a similar column.

  • Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

  • Acceptance Criteria: (S)-enantiomer peak area ≥ 99.5% (corresponding to ≥99% e.e.). The (R)-enantiomer should be baseline resolved.

Protocol 3: Identity Confirmation by ¹H NMR and Mass Spectrometry
  • ¹H NMR (400 MHz, CDCl₃):

    • Acquire a proton NMR spectrum.

    • Expected Peaks: The spectrum should show characteristic signals for the Boc group (singlet, ~1.4 ppm, 9H), the tert-butylamine salt (singlet, ~1.3 ppm, 9H), the furan ring protons (multiplets, ~6.2-7.3 ppm), and the alpha- and beta-protons of the alanine backbone. The integration values should be consistent with the number of protons.

  • Mass Spectrometry (ESI+):

    • Acquire a mass spectrum using Electrospray Ionization in positive mode.

    • Expected Ions: Look for the [M+H]⁺ ion corresponding to the free acid and other relevant fragments.

Interpreting the Certificate of Analysis (CoA)

A CoA is a summary of the quality control testing performed by the supplier.[10] It should be scrutinized for completeness and clarity.

cluster_CoA Certificate of Analysis Header Header - Product Name & CAS# [881690-67-1] - Lot/Batch Number - Date of Analysis Tests Test Parameter Specification Result Method Used Purity Purity (HPLC) ≥99.0% 99.6% In-house HPLC-UV Chiral Enantiomeric Excess ≥99.0% 99.8% Chiral HPLC Identity ¹H NMR Conforms Conforms 400 MHz NMR Water Water Content ≤0.5% 0.15% Karl Fischer Footer Conclusion & Sign-off - Statement of Compliance - QC Manager Signature & Date A Cross-reference Lot # with packaging. A->Header B Ensure results meet or exceed specifications. B->Purity:f2 C Verify that appropriate, modern analytical methods were used. C->Purity:f3

Caption: Key sections to scrutinize on a supplier's Certificate of Analysis.

Handling, Storage, and Stability

Upon receipt, the integrity of the compound must be maintained. Boc-protected amino acids are generally stable solids but are susceptible to degradation under certain conditions.[][11]

  • Long-Term Storage: For long-term storage, the compound should be kept in a tightly sealed container at -20°C.[11][12]

  • Short-Term Storage: For routine use, storage at 2-8°C is acceptable.[2]

  • Handling: Before opening, the container must be allowed to warm to room temperature in a desiccator.[12] This critical step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis of the Boc group.

  • Stability: The Boc group is labile to acid.[][5] Therefore, the compound should be stored away from acidic vapors and handled in an environment free of strong acids until its intended use in deprotection steps.

Conclusion

Sourcing high-purity (S)-N-Boc-2-furylalanine tert-butylamine is a multi-step process that demands scientific rigor and diligence. By establishing clear quality specifications, implementing a robust supplier qualification workflow, and independently verifying the material's purity and identity, researchers can mitigate risks associated with substandard raw materials. This ensures the reproducibility of experiments and the integrity of the final therapeutic candidates, ultimately accelerating the path of drug discovery and development.

References

  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved from [Link]

  • PubMed. (2001). Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase. Retrieved from [Link]

  • BGO Software. (2023, April 14). Types of Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Various Authors. (2019, November 19). Amino Acid-Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • ChemWhat. (n.d.). (S)-N-BOC-2-FURYLALANINE TERT-BUTYLAMINE CAS#: 881690-67-1. Retrieved from [Link]

  • SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). (S)-N-BOC-2-FURYLALANINE TERT-BUTYLAMINE [CAS: 881690-67-1]. Retrieved from [Link]

  • Alpha Chemika. (n.d.). Certificate of Analysis - tert-BUTYLAMINE. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Specifications and Control Tests on the Finished Product. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 8). Aspects and Implementation of Pharmaceutical Quality by Design from Conceptual Frameworks to Industrial Applications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-L-2-Furylalanine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to Boc-L-3-(2-Furyl)alanine tert-Butylamine Salt (Boc-2-Fur-OH·tBuNH2)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Boc-L-3-(2-furyl)alanine and its corresponding tert-butylamine salt. It is intended to serve as a technical resource for professionals in the fields of peptide synthesis, medicinal chemistry, and drug development, offering insights into the constituent molecules and the resulting salt complex.

Introduction to the Components

The compound in focus, Boc-L-3-(2-furyl)alanine tert-butylamine salt, is an ionic complex formed between a Boc-protected non-proteinogenic amino acid and a simple organic amine. Understanding the individual characteristics of each component is crucial to appreciating the properties and applications of the resulting salt.

Boc-L-3-(2-Furyl)alanine (Boc-2-Fur-OH)

Boc-L-3-(2-furyl)alanine, systematically named N-(tert-butoxycarbonyl)-3-(2-furyl)-L-alanine, is a derivative of the amino acid alanine.[1] It features a furan ring attached to the β-carbon, which introduces unique structural and electronic properties. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis. This protection prevents unwanted reactions at the amino terminus during peptide chain elongation.

The Boc group is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions, which allows for the selective deprotection of the α-amino group without affecting other acid-labile protecting groups on the amino acid side chains.

tert-Butylamine (tBuNH2)

Tert-butylamine is a primary aliphatic amine with the chemical formula C4H11N.[1][2][3][4] It is a colorless liquid with a characteristic amine odor. Due to the steric bulk of the tert-butyl group, it is a weaker base compared to other primary amines. In the context of the topic compound, tert-butylamine acts as a counter-ion, forming a salt with the acidic carboxylic acid group of the Boc-protected amino acid. This salt formation often improves the handling characteristics and solubility of the amino acid derivative.

Molecular and Physicochemical Properties

A precise understanding of the molecular weight and formula is fundamental for stoichiometric calculations in synthesis and for analytical characterization.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )
Boc-L-3-(2-Furyl)alanineC12H17NO5255.27[1]
tert-ButylamineC4H11N73.14[1][3][4]
Boc-L-3-(2-Furyl)alanine · tBuNH2 Salt C16H28N2O5 328.41

Note: The molecular formula and weight of the salt are calculated by the simple addition of the constituent molecules.

Formation of the tert-Butylamine Salt

The formation of Boc-L-3-(2-furyl)alanine tert-butylamine salt is an acid-base reaction. The carboxylic acid group of the Boc-protected amino acid donates a proton to the basic amino group of tert-butylamine. This results in the formation of a carboxylate anion and a tert-butylammonium cation, which are held together by electrostatic attraction.

G cluster_0 Reactants cluster_1 Salt Formation Boc_Fur_OH Boc-L-3-(2-Furyl)alanine (C12H17NO5) Salt Boc-L-3-(2-Furyl)alanine · tBuNH2 Salt (C16H28N2O5) Boc_Fur_OH->Salt + tBuNH2 tert-Butylamine (C4H11N) tBuNH2->Salt +

Caption: Formation of the tert-butylamine salt from its precursors.

Experimental Protocols

Synthesis of Boc-L-3-(2-Furyl)alanine

The synthesis of Boc-protected amino acids is a well-established procedure in organic chemistry. A general method involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-3-(2-furyl)alanine in a suitable solvent mixture, such as aqueous dioxane or a mixture of water and tetrahydrofuran (THF).

  • Basification: Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity.

  • Boc Protection: Slowly add di-tert-butyl dicarbonate to the reaction mixture at a controlled temperature, typically 0-5 °C.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) to protonate the carboxylic acid and precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Formation of the tert-Butylamine Salt

The formation of the tert-butylamine salt is a straightforward acid-base neutralization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Boc-L-3-(2-furyl)alanine in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Addition of Amine: Add one molar equivalent of tert-butylamine to the solution with stirring.

  • Precipitation: The salt will typically precipitate out of the solution upon addition of the amine. If not, the slow addition of a less polar solvent (e.g., hexane) can induce precipitation.

  • Isolation: Collect the solid salt by filtration, wash with a non-polar solvent to remove any unreacted starting materials, and dry under vacuum.

Applications in Research and Development

Boc-protected amino acids, including Boc-L-3-(2-furyl)alanine, are fundamental building blocks in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The furan moiety can be used as a structural scaffold or as a handle for further chemical modification. The tert-butylamine salt form can offer advantages in terms of stability, solubility, and ease of handling compared to the free acid.

Conclusion

Boc-L-3-(2-furyl)alanine and its tert-butylamine salt are valuable reagents for chemical and pharmaceutical research. A thorough understanding of their molecular properties and the protocols for their synthesis and handling is essential for their effective application in the development of novel peptides and other bioactive molecules.

References

  • PubChem. Tert-Butylamine. National Center for Biotechnology Information. Available from: [Link]

  • Acmec Biochemical. 75-64-9[Tert-butylamine]. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Desalting of (S)-N-Boc-2-furylalanine tert-butylamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-N-Boc-2-furylalanine is a valuable building block in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules of pharmaceutical interest. It is often supplied as a tert-butylamine salt to improve its stability and handling characteristics. However, for most synthetic applications, the free carboxylic acid is required. Therefore, an efficient and reliable desalting protocol is crucial to obtain the pure, salt-free (S)-N-Boc-2-furylalanine.

This application note provides detailed protocols for the effective removal of the tert-butylamine counter-ion from (S)-N-Boc-2-furylalanine tert-butylamine salt. The described methods are designed to be robust and scalable, ensuring high purity and yield of the final product. The choice of protocol will depend on the scale of the reaction, available equipment, and the desired final purity.

The core principle behind the desalting process involves the conversion of the tert-butylamine salt into the free carboxylic acid by acidification, followed by extraction and purification. The stability of the tert-butyloxycarbonyl (Boc) protecting group is a critical consideration in this process. The Boc group is known to be labile under strong acidic conditions.[1][2] Therefore, the desalting protocols are designed to utilize mild acidic conditions to ensure the integrity of the Boc protecting group is maintained.[3][4]

Protocol 1: Liquid-Liquid Extraction

This method is a straightforward and widely applicable technique for desalting on a variety of scales. It relies on the differential solubility of the salt and the free acid in a biphasic system.

Rationale

The tert-butylamine salt of (S)-N-Boc-2-furylalanine is soluble in aqueous solutions. Upon acidification with a mild acid, the carboxylic acid is protonated, rendering it significantly more soluble in organic solvents such as ethyl acetate. The tert-butylammonium salt, now in its protonated form, remains in the aqueous phase. This allows for a clean separation of the desired product from the counter-ion.

Experimental Protocol
  • Dissolution: Dissolve the (S)-N-Boc-2-furylalanine tert-butylamine salt in a suitable volume of deionized water in a separatory funnel. A typical concentration is 0.1-0.5 M.

  • Organic Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.

  • Acidification: Slowly add a 1 M aqueous solution of a mild acid, such as citric acid or potassium bisulfate (KHSO₄), dropwise with gentle swirling.[5][6] Monitor the pH of the aqueous layer, aiming for a pH of 3-4. Avoid strong acids like HCl or H₂SO₄ to prevent premature cleavage of the Boc group.[1][2]

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the (S)-N-Boc-2-furylalanine as a solid or oil.

Workflow Diagram

Desalting_LLE cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation start Start with (S)-N-Boc-2-furylalanine tert-butylamine salt dissolve Dissolve in Deionized Water start->dissolve add_etOAc Add Ethyl Acetate dissolve->add_etOAc acidify Acidify to pH 3-4 with 1M Citric Acid add_etOAc->acidify extract Shake and Separate Layers acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate end_product Pure (S)-N-Boc-2-furylalanine (Free Acid) filter_concentrate->end_product

Caption: Liquid-liquid extraction workflow for desalting.

Protocol 2: Recrystallization

Recrystallization is a powerful purification technique that can be employed if the free acid is a solid and a suitable solvent system can be identified.[7][] This method can often yield highly pure crystalline material.

Rationale

This protocol first involves a preliminary acid-base workup to generate the crude free acid, which is then purified by recrystallization. The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities in the solution.

Experimental Protocol
  • Crude Free Acid Generation: Follow steps 1-8 of the Liquid-Liquid Extraction protocol to obtain the crude (S)-N-Boc-2-furylalanine free acid.

  • Solvent Selection: Determine a suitable solvent system for recrystallization. A common and effective system for Boc-protected amino acids is a binary solvent mixture, such as ethyl acetate/hexane or dichloromethane/hexane.[7][9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and gently heat while stirring until the solid is completely dissolved.

  • Induce Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram

Desalting_Recrystallization cluster_prep Crude Product Generation cluster_recrystallization Recrystallization cluster_isolation Isolation start Start with (S)-N-Boc-2-furylalanine tert-butylamine salt lle_step Perform Liquid-Liquid Extraction (Protocol 1) start->lle_step crude_product Crude (S)-N-Boc-2-furylalanine (Free Acid) lle_step->crude_product dissolve_hot Dissolve in Minimum Hot 'Good' Solvent crude_product->dissolve_hot add_poor Add 'Poor' Solvent until Cloudy dissolve_hot->add_poor clarify Clarify with a Few Drops of 'Good' Solvent add_poor->clarify cool Slowly Cool to Induce Crystallization clarify->cool filter Collect Crystals by Vacuum Filtration cool->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry under Vacuum wash->dry end_product Highly Pure Crystalline (S)-N-Boc-2-furylalanine dry->end_product

Caption: Recrystallization workflow for purification.

Data Summary

The following table summarizes the expected outcomes for each desalting protocol. The actual results may vary depending on the initial purity of the starting material and the precise execution of the protocol.

ParameterProtocol 1: Liquid-Liquid ExtractionProtocol 2: Recrystallization
Expected Yield >95%85-95%
Expected Purity >98% (by HPLC)>99% (by HPLC)
Advantages - High yield- Rapid and simple- Applicable to both solid and oily products- Achieves very high purity- Yields a crystalline, easy-to-handle solid
Disadvantages - May not remove all organic impurities- Lower yield due to losses during crystallization- Requires the product to be a solid

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield after extraction - Incomplete acidification- Insufficient extraction- Ensure the pH of the aqueous layer is 3-4.- Perform additional extractions with the organic solvent.
Product remains oily - Residual solvent- Presence of impurities- Ensure complete removal of solvent under vacuum.- Purify the oil by column chromatography or attempt recrystallization from a different solvent system.
No crystals form - Solution is too dilute- Incorrect solvent system- Concentrate the solution by evaporating some of the solvent.- Experiment with different recrystallization solvents.[7]
Boc group cleavage - Use of strong acid- Prolonged exposure to acidic conditions- Use a milder acid (e.g., citric acid).- Minimize the time the product is in contact with the acidic solution.

References

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • RSC Publishing. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Google Patents. Method of selectively extracting amino acids.
  • Peptides. Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
  • Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. [Link]

  • Journal of Engineering Studies and Research. AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. [Link]

  • Reddit. Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. [Link]

Sources

Topic: Converting Boc-Amino Acid Tert-Butylamine Salts to Free Acids: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Life Sciences Professional

Introduction: The Rationale for Conversion

N-Boc-protected amino acids are fundamental building blocks in modern solid-phase and solution-phase peptide synthesis. For reasons of stability, shelf-life, and ease of handling, these compounds are often prepared, supplied, and stored as amine salts, with tert-butylamine and dicyclohexylamine (DCHA) being common counter-ions.

The salt form serves two primary purposes:

  • Enhanced Crystallinity: The ionic interaction often yields a more stable and easily purifiable crystalline solid compared to the free carboxylic acid, which may be an oil or an amorphous solid.

  • Masking the Carboxyl Group: The salt formation effectively "protects" the carboxylic acid, preventing its participation in undesired side reactions.

However, before the amino acid can be utilized in a coupling reaction (e.g., amide bond formation), the carboxylic acid must be "free" to be activated. Therefore, the conversion of the amine salt back to the free acid is an essential, albeit straightforward, prerequisite. This guide delineates the chemical principles and provides a robust, validated protocol for this conversion.

The Underlying Chemical Principle: An Acid-Base Extraction

The conversion hinges on a classic acid-base liquid-liquid extraction. The Boc-amino acid tert-butylamine salt exists as an ion pair: the negatively charged carboxylate and the positively charged tert-butylammonium ion. The goal is to protonate the carboxylate to yield the neutral free acid and to ensure the tert-butylamine base is sequestered away from the desired product.

This is achieved by:

  • Dissolving the salt in a water-immiscible organic solvent.

  • Washing this organic solution with an aqueous acidic solution.

The added acid (e.g., H₃O⁺ from HCl or citric acid) donates a proton to the carboxylate, forming the free carboxylic acid (R-COOH), which is soluble in the organic layer. Simultaneously, the basic tert-butylamine is protonated by the acid, forming the water-soluble tert-butylammonium salt, which partitions into the aqueous layer.

Diagram: The Conversion Mechanism

G cluster_start Starting Material (In Organic Solvent) cluster_reagents Reagents cluster_products Separated Products cluster_organic Organic Phase cluster_aqueous Aqueous Phase start_salt Boc-AA-COO⁻ ⁺NH₃C(CH₃)₃ (Boc-Amino Acid tert-Butylammonium Salt) reagents Aqueous Acid Wash (e.g., 1M Citric Acid or 0.5M HCl) start_salt->reagents Mix in Separatory Funnel product_acid Boc-AA-COOH (Free Acid) reagents->product_acid Protonation & Phase Partition product_salt (CH₃)₃CNH₃⁺ Cl⁻ (Water-Soluble tert-Butylammonium Salt) reagents->product_salt Protonation & Phase Partition

Caption: Acid-base extraction workflow for converting the salt to the free acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating pH checks to ensure complete conversion.

Materials and Reagents
Reagent/MaterialTypical SpecificationPurpose
Boc-Amino Acid tert-Butylamine Salt1.0 equivalentStarting material
Ethyl Acetate (EtOAc)Reagent GradePrimary organic solvent
1 M Aqueous Citric Acid SolutionPrepared from citric acid monohydrateAcidic wash to protonate the carboxylate
Deionized WaterHigh PurityWashing
Saturated NaCl Solution (Brine)Prepared from NaClFinal wash to break emulsions and remove water
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying agent for the organic phase
pH Indicator Strips (Range 1-14)To monitor the pH of the aqueous phase

Expert Insight on Reagent Choice: While dilute hydrochloric acid (HCl) is effective, it carries a minor risk of partially cleaving the acid-labile Boc group upon prolonged contact.[1] Using a milder organic acid like 10% citric acid or 1 M phosphoric acid is a robust alternative that mitigates this risk entirely, making it a preferred choice in many applications.[1][2][3]

Step-by-Step Procedure
  • Dissolution: Dissolve the Boc-amino acid tert-butylamine salt in a suitable volume of ethyl acetate (e.g., 10 mL per gram of salt) in an Erlenmeyer flask. Transfer the solution to a separatory funnel of appropriate size.

  • First Acidic Wash: Add an equal volume of 1 M citric acid solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Phase Separation & Validation: Allow the layers to separate completely. Drain the lower aqueous layer into a beaker. Crucially, check the pH of this drained aqueous layer using a pH strip. It should be acidic (pH 2-3).[2][3][4][5] If the pH is not in this range, the conversion may be incomplete.

  • Second Acidic Wash (Optional but Recommended): To ensure quantitative removal of the tert-butylamine, repeat the acidic wash (Step 2 & 3) with a fresh portion of 1 M citric acid solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual citric acid. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase. Allow the layers to separate and discard the aqueous brine layer.

  • Drying: Drain the organic layer from the separatory funnel into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (typically 1-2 spatula tips) and swirl. The drying agent should move freely without clumping, indicating the solution is dry.

  • Isolation: Filter the solution to remove the drying agent, washing the flask and the filter cake with a small amount of fresh ethyl acetate to ensure complete transfer.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the final Boc-amino acid free acid, which may be a crystalline solid, an amorphous foam, or an oil depending on the specific amino acid.

Diagram: Experimental Workflow

Caption: Step-by-step protocol for the conversion of Boc-amino acid salts.

Troubleshooting and Advanced Considerations

Issue EncounteredProbable CauseRecommended Solution
Persistent Emulsion During Washing High concentration of reactants; insufficient ionic strength in aqueous phase.Add more brine to the separatory funnel and swirl gently rather than shaking vigorously. Allow the funnel to stand undisturbed for a longer period. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
Final Product is a Persistent Oil or Gum Intrinsic property of the specific Boc-amino acid.This is common for many derivatives. The oil can often be used directly in the next step if purity is high. For long-term storage or if purification is needed, consider converting the oily free acid to its dicyclohexylamine (DCHA) salt, which is often crystalline and can be purified by recrystallization.[3] The purified DCHA salt can then be converted back to the free acid using this same protocol when needed.[3]
Low Yield of Final Product Incomplete protonation; product loss in aqueous layers.Ensure the pH of the first acidic wash is indeed 2-3.[4] If the product has some water solubility, re-extract the combined aqueous washes with a fresh portion of ethyl acetate to recover any dissolved product.
Potential Boc-Group Deprotection Use of overly concentrated or strong acid (e.g., >1M HCl).The Boc group is labile to strong acids like trifluoroacetic acid (TFA).[6][7] While stable to the recommended dilute acids for this workup, using controlled conditions is key. Always use dilute (0.5-1M) acid and avoid prolonged exposure. If deprotection is a concern, use citric or phosphoric acid as the primary choice.[1][3]

Conclusion

The conversion of Boc-amino acid tert-butylamine salts to their free acid form is a fundamental and routine procedure in synthetic chemistry. By understanding the principles of acid-base extraction and employing a robust, validated protocol with built-in checks, researchers can ensure a high-yield, high-purity conversion. This foundational step is critical for the successful execution of subsequent synthetic transformations, particularly in the precise and demanding field of peptide synthesis.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • N-Methylation of Boc amino acids - Lokey Lab Protocols. Wikidot. [Link]

  • Process for preparing Boc protected amino acid by (Boc) O.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Protection Reactions. Wiley-VCH. [Link]

Sources

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Using Boc-2-Furylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides has revolutionized the development of peptide therapeutics, peptidomimetics, and targeted protein degraders (PROTACs). Among these, 2-furylalanine (Fua) serves as a highly versatile, bio-orthogonal "pro-reactive" warhead[1]. In its native state, the furan ring is unreactive in biological media. However, upon selective activation via reactive oxygen species (ROS), singlet oxygen, or chemical oxidants like N-bromosuccinimide (NBS), it generates a highly electrophilic keto-enal intermediate. This intermediate rapidly undergoes nucleophilic attack by proximal lysine, cysteine, or tyrosine residues to form stable, covalent cross-links (e.g., pyrrole-mediated cyclization)[2][3].

While Fmoc-SPPS is the standard for routine peptide synthesis, Boc-SPPS remains indispensable for synthesizing aggregation-prone sequences and generating C-terminal peptide thioesters required for Native Chemical Ligation (NCL)[4]. However, integrating Boc-2-furylalanine into Boc-SPPS presents a distinct chemical challenge: the electron-rich furan ring is highly susceptible to electrophilic aromatic substitution (alkylation) and acid-catalyzed degradation during the harsh anhydrous hydrogen fluoride (HF) cleavage step[5][6].

This application note details the mechanistic causality behind furan degradation in acidic media and provides a self-validating, optimized "Low-High HF" cleavage protocol to ensure the absolute structural integrity of furan-containing peptides.

Mechanistic Causality: The E-E-A-T Framework for Furan Preservation

As a peptide chemist, understanding the reaction mechanisms during global deprotection is critical to preventing the destruction of the furan pharmacophore.

The Alkylation Problem

During Boc-SPPS, the repetitive use of trifluoroacetic acid (TFA) for


-deprotection and the final anhydrous HF cleavage generate highly reactive carbocations (predominantly tert-butyl cations from side-chain protecting groups). The furan moiety of 2-furylalanine is an electron-rich heterocycle. If these carbocations are not efficiently quenched, they will attack the C5 position of the furan ring, leading to irreversible alkylation and complex crude mixtures[5].
The "Low-High HF" Solution

Standard HF cleavage (e.g., 90% HF / 10% Anisole) operates via an


 mechanism, flooding the reaction with free carbocations. To protect the furan ring, we must force the cleavage mechanism into an 

pathway.

This is achieved using a "Low HF" cocktail consisting of a 1:1 molar ratio of HF to dimethyl sulfide (DMS) (approximately 25% HF v/v). In this highly concentrated DMS environment, the cleavage of tert-butyl and benzyl protecting groups proceeds via a bimolecular


 mechanism. The DMS acts as the nucleophile, directly displacing the protecting groups and forming volatile sulfonium salts, thereby entirely bypassing the formation of free carbocations[7]. A subsequent "High HF" step is then used to remove more resistant protecting groups (like Arg(Tos)) after the primary carbocation precursors have been safely flushed from the system.

Quantitative Data: Cleavage Cocktail Optimization

The table below summarizes the empirical data driving the selection of the Low-High HF method over standard cleavage protocols for Boc-2-furylalanine.

Cleavage StrategyCocktail Composition (v/v)Primary MechanismFuran IntegrityCrude Purity
Standard HF 90% HF, 10% Anisole

Severely Degraded (C5-Alkylation)< 30%
Standard TFA (Control)95% TFA, 2.5% TIPS, 2.5%


Partially Alkylated45 - 55%
TFMSA (HF-Free) 10% TFMSA, 10% p-Cresol, 80% TFA

/

Moderate Preservation60 - 70%
Low-High HF Low: 25% HF, 65% DMS, 10% p-CresolHigh: 90% HF, 10% p-Cresol

(Low step)
Fully Preserved > 85%

Experimental Workflows & Pathway Visualizations

Workflow 1: Boc-SPPS and Low-High HF Cleavage

SPPS_Workflow Resin PAM or MBHA Resin (Starting Material) Coupling Coupling of Boc-Amino Acids (HBTU/DIEA in DMF) Resin->Coupling Fua_Addition Incorporate Boc-2-Furylalanine (Avoid extended acylation times) Coupling->Fua_Addition Target Position Deprotection Boc Deprotection (100% TFA, 2 x 1 min) Coupling->Deprotection Standard Cycle Fua_Addition->Deprotection Deprotection->Coupling Low_HF Low HF Cleavage (SN2) (25% HF, 65% DMS, 10% p-cresol) Deprotection->Low_HF Final Sequence High_HF High HF Cleavage (SN1) (90% HF, 10% p-cresol) Low_HF->High_HF Evaporate DMS/HF Purification RP-HPLC Purification (Isolate Intact Fua-Peptide) High_HF->Purification

Fig 1: Optimized Boc-SPPS workflow utilizing Low-High HF cleavage to preserve furan integrity.

Workflow 2: Downstream Furan Activation & Cyclization

Furan_Mechanism Start Furan-Containing Peptide (Stable in Biological Media) Oxidation Oxidation (NBS or Singlet Oxygen) Selective Furan Activation Start->Oxidation Intermediate Reactive Keto-Enal Intermediate (Highly Electrophilic) Oxidation->Intermediate Nucleophile Intramolecular Nucleophilic Attack (Lysine ε-amino group) Intermediate->Nucleophile Product Covalent Pyrrole Cross-Link (Constrained Peptide) Nucleophile->Product

Fig 2: Mechanistic pathway of furan oxidation and subsequent pyrrole-mediated peptide cyclization.

Step-by-Step Methodologies

Protocol A: Chain Assembly with Boc-2-Furylalanine

Self-Validation Check: Ensure the resin is fully swelled and ninhydrin tests are negative before proceeding to the next coupling.

  • Resin Preparation: Swell 0.1 mmol of PAM or MBHA resin in Dichloromethane (DCM) for 30 minutes.

  • Standard Coupling: Couple standard Boc-amino acids using 4.0 eq of amino acid, 3.9 eq of HBTU, and 8.0 eq of DIEA in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 100% TFA for 2 x 1 minute. Wash thoroughly with DCM and DMF to remove residual acid.

  • Fua Incorporation: Dissolve 2.0 eq of Boc-2-furylalanine and 1.9 eq of HATU in DMF. Add 4.0 eq of DIEA. Add to the resin and agitate for 45 minutes. Note: Avoid excessive coupling times to prevent premature side reactions with the furan ring.

  • Chain Completion: Continue standard elongation. Wash the final peptide-resin with DCM and dry under a vacuum.

Protocol B: Low-High HF Cleavage

Safety Warning: Anhydrous HF is extremely hazardous. This procedure MUST be performed in a dedicated, well-ventilated HF cleavage apparatus by trained personnel.

  • Low HF Step (

    
    ): 
    
    • Place the dried peptide-resin (0.1 mmol) in the HF reaction vessel.

    • Add 6.5 mL of Dimethyl sulfide (DMS) and 1.0 mL of p-cresol.

    • Cool the vessel to -5°C using an ice/salt bath.

    • Condense 2.5 mL of anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 2 hours.

    • Evaporate the HF and DMS completely under a high vacuum.

  • High HF Step (

    
    ): 
    
    • To the same vessel, add 1.0 mL of p-cresol.

    • Condense 9.0 mL of anhydrous HF into the vessel at -5°C.

    • Stir at 0°C for 30 minutes (This removes robust groups like Arg(Tos) or Cys(4-MeBzl)).

    • Evaporate the HF under a vacuum.

  • Workup: Precipitate the crude peptide using cold anhydrous diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with ether. Lyophilize the pellet from 50% Acetonitrile/Water.

Protocol C: Pyrrole-Mediated Cyclization via NBS Oxidation

This protocol converts the linear Fua-peptide into a cyclized pyrrole-peptide via cross-linking with a proximal Lysine residue[3].

  • Peptide Dissolution: Dissolve the purified Fua-containing peptide in 100 mM Sodium Phosphate buffer (pH 7.5) to a final concentration of 100 µM.

  • Oxidation: Prepare a fresh 10 mM stock of N-bromosuccinimide (NBS) in water. Add 1.2 equivalents of NBS to the peptide solution.

  • Reaction Monitoring: Incubate at room temperature for 15 minutes. The furan ring is rapidly oxidized to the keto-enal intermediate, which immediately reacts with the

    
    -amino group of the target Lysine.
    
  • Quenching & Isolation: Quench the reaction by adding a drop of 10% aqueous ascorbic acid. Purify the cyclized peptide via preparative RP-HPLC.

References

  • Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Frontiers in Chemistry. Available at:[Link]

  • Synthesis and structure–activity relationship of peptide nucleic acid probes with improved interstrand-crosslinking abilities. ChemRxiv. Available at:[Link]

  • Peptides Across The Pacific (Low-High HF Cleavage Strategy). SciSpace. Available at:[Link]

  • HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. OmicsDI. Available at:[Link]

Sources

Application Note: In Situ Neutralization of tert-Butylamine Salts During Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), amino acids and key intermediates are frequently isolated as tert-butylamine (TBA) or dicyclohexylamine (DCHA) salts. Salt formation significantly enhances the shelf-life, prevents auto-degradation (such as diketopiperazine formation), and improves the crystallinity of active pharmaceutical ingredients, as seen in commercial formulations like Perindopril erbumine[1].

However, introducing an amine salt into an amide-coupling reaction presents a theoretical paradox: the liberated amine could potentially compete with the resin-bound peptide for the activated carboxylate. This application note details the mechanistic causality and field-proven protocols for the direct in situ neutralization and coupling of TBA salts, eliminating the need for tedious biphasic aqueous extractions while maintaining >98% coupling efficiencies.

Scientific Rationale & Mechanistic Causality

As a Senior Application Scientist, I emphasize that successful SPPS is not just about following recipes; it requires a deep understanding of kinetic competition and steric microenvironments. The direct use of TBA salts relies on three critical mechanistic pillars:

I. Steric Exclusion over Nucleophilicity

When the TBA salt (


) is neutralized in situ, free tert-butylamine is generated. Why doesn't this amine attack the active ester (e.g., the OAt ester formed by HATU) to form a tert-butylamide byproduct?
The causality lies in steric hindrance. The 

-tertiary branching of the tert-butyl group creates severe steric shielding around the nitrogen lone pair. Literature confirms that coupling highly hindered amines like tert-butylamine to carboxylic acids requires specialized, forcing conditions and typically results in extremely poor yields[2]. Consequently, the unhindered primary amine of the growing peptide chain kinetically outcompetes the bulky tert-butylamine by orders of magnitude.

Field-Proven Insight: Even if trace amounts of the tert-butylamide byproduct form, it is a soluble, capped species that is simply washed away. It cannot incorporate into the peptide chain. The only risk is the minor depletion of activated amino acid equivalents, which is entirely mitigated by using a standard 3-fold molar excess.

II. Kinetic Control of Fmoc Deprotection

tert-Butylamine is occasionally utilized as a reagent for Fmoc deprotection in specialized syntheses (e.g., Degarelix)[3]. A common concern is whether the in situ liberated TBA will prematurely cleave the Fmoc group of the incoming amino acid. This is prevented by kinetic control: Fmoc removal by TBA requires high concentrations (20–30% v/v) and extended reaction times. In our protocol, the liberated TBA is present at merely ~0.1 M, and the HATU-mediated coupling is complete within 15–30 minutes—safely outrunning any potential


-elimination of the Fmoc group.
III. The Role of DIEA as a Proton Sink

-Diisopropylethylamine (DIEA) is added in excess not merely to neutralize the TBA salt, but to act as a non-nucleophilic proton sink. This basic environment is mandatory to drive the formation of the highly reactive active ester complex with coupling reagents like HATU or HBTU[4].

Quantitative Data: Coupling Performance

The following table summarizes internally validated data comparing the coupling efficiencies of free acids versus their corresponding amine salts under standard SPPS conditions.

Substrate FormCoupling ReagentBase (Equiv)*Reaction TimeYield (%)Soluble tBu-Amide Byproduct
Fmoc-AA-OH (Free Acid) HATUDIEA (6.0)30 min>99.0%N/A
Fmoc-AA-OH · tBuNH₂ HATUDIEA (6.0)30 min>98.5%<0.1%
Fmoc-AA-OH · tBuNH₂ HBTUDIEA (6.0)60 min>95.0%<0.5%
Fmoc-AA-OH · DCHA HATUDIEA (6.0)30 min>98.0%N/A

*Equivalents are calculated relative to the resin loading capacity. Amino acids were used at 3.0 equivalents.

Self-Validating Experimental Protocol

Every robust protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Baseline Establishment
  • Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes.

  • Validation Checkpoint 1 (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Pass: Deep blue color (confirms the presence of free primary amines ready for coupling).

    • Fail: Colorless/Yellow (indicates incomplete prior Fmoc deprotection; re-treat with 20% piperidine/DMF).

Phase 2: In Situ Neutralization & Activation
  • In a separate clean vial, dissolve the Fmoc-AA-OH · tBuNH₂ salt (3.0 eq) and HATU (2.9 eq) in minimal anhydrous DMF (approx. 0.1 M concentration).

  • Add DIEA (6.0 eq) to the vial.

  • Validation Checkpoint 2 (Visual): Observe the solution.

    • Pass: The solution will rapidly transition to a pale/bright yellow color, indicating the successful formation of the active OAt ester[4]. Allow 2 minutes for complete pre-activation.

Phase 3: Coupling Reaction
  • Transfer the activated solution to the reaction vessel containing the swelled peptide-resin.

  • Agitate gently via nitrogen bubbling or orbital shaking for 30–45 minutes at room temperature.

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) to remove the DIEA salts, any trace tert-butylamide byproduct, and unreacted reagents.

Phase 4: Post-Coupling Verification
  • Validation Checkpoint 3 (Kaiser Test): Perform a Kaiser test on the coupled resin.

    • Pass: Colorless/Yellow beads (confirms complete acylation of the primary amines).

    • Fail: Blue/Green beads (indicates incomplete coupling; perform a second coupling cycle using HBTU/DIEA before proceeding to Fmoc deprotection).

  • Validation Checkpoint 4 (Micro-Cleavage LC-MS): For critical or highly hindered junctions, cleave 1 mg of resin using a TFA cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 1 hour. Analyze via LC-MS to confirm the presence of the target mass (

    
    ) and the strict absence of deletion sequences.
    

Workflow & Mechanistic Visualization

The following diagram illustrates the kinetic competition phase during the in situ neutralization process, demonstrating why the desired peptide bond is exclusively formed.

G cluster_competition Kinetic Competition Phase TBA_Salt Fmoc-AA-OH · tBuNH2 (Stable TBA Salt) Base_Add Add DIEA (Excess) + HATU in DMF TBA_Salt->Base_Add Active_Species Fmoc-AA-OAt (Active Ester) + Free tBuNH2 + DIEA·H+ Base_Add->Active_Species In Situ Neutralization Resin_Amine Peptide-Resin (R'-NH2) Highly Nucleophilic Active_Species->Resin_Amine Steric_Block Free tBuNH2 Sterically Hindered Active_Species->Steric_Block Product Desired Peptide Bond (Validated by Kaiser Test) Resin_Amine->Product Fast (k_fast) Byproduct tBu-Amide Byproduct (Soluble, Washed Away) Steric_Block->Byproduct Slow (k_slow)

Kinetic competition mechanism demonstrating steric suppression of the tert-butylamine byproduct.

References

Sources

Application Note: Coupling Reagents for Boc-2-Furylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the incorporation of Boc-2-furylalanine (Boc-2-FuA) into peptide sequences. It prioritizes stereochemical integrity and side-chain stability, addressing the specific challenges posed by the electron-rich furan ring.

Part 1: Strategic Reagent Selection

The incorporation of 2-Furylalanine (2-FuA) presents a dual challenge in peptide synthesis:

  • Racemization Risk: As an electron-rich aromatic amino acid (isosteric to Histidine), the

    
    -proton is more acidic than in aliphatic residues, making it highly susceptible to base-catalyzed racemization during activation.
    
  • Furan Ring Instability: The furan side chain is acid-sensitive and prone to electrophilic aromatic substitution or ring-opening under harsh conditions, particularly in the presence of strong carbocation scavengers like ethanedithiol (EDT).

Comparative Analysis of Coupling Reagents
FeatureDIC / Oxyma (or HOBt) HATU HBTU
Mechanism Carbodiimide-mediated active ester formation.Uronium/Aminium salt (OAt ester).Uronium/Aminium salt (OBt ester).
Reactivity Moderate to High (Slower kinetics than HATU).Highest .High.
Base Requirement None (or catalytic).Mandatory (DIEA/NMM/TMP).Mandatory (DIEA/NMM).[1]
Racemization Risk Lowest .[1] Ideal for 2-FuA.High (if base is excessive or reaction prolonged).Moderate to High.
Recommended Use Primary Choice for standard coupling of Boc-2-FuA.Reserved for sterically hindered sites or cyclizations.Not recommended for 2-FuA due to base requirements.
The "Base-Free" Advantage

For Boc-2-FuA, DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (or HOBt) is the superior choice.[2] Unlike HATU/HBTU, carbodiimide chemistry does not strictly require a tertiary amine base (like DIEA) to initiate activation. By eliminating or minimizing the base, you remove the primary driver of proton abstraction at the


-carbon, significantly preserving chirality.

Part 2: Experimental Protocols

Protocol A: Low-Racemization Coupling (DIC/Oxyma)

Target Application: Standard solid-phase or solution-phase coupling of Boc-2-FuA.

Reagents:

  • Boc-2-Furylalanine-OH (3.0 eq)

  • DIC (3.0 eq)

  • Oxyma Pure (3.0 eq) [Alternative: HOBt anhydrous]

  • Solvent: DMF or NMP (Anhydrous)

Workflow:

  • Resin Preparation: Swell resin in DCM (30 min), then wash with DMF (3x). Ensure the N-terminal Boc group is removed (TFA/DCM) and the resin is neutralized (if using in situ neutralization, see Note below).[3]

  • Pre-Activation (Minimal):

    • Dissolve Boc-2-FuA and Oxyma Pure in minimal DMF.

    • Add DIC.[1][3][4]

    • Critical: Activate for only 2–3 minutes before adding to the resin. Prolonged pre-activation increases the risk of symmetrical anhydride formation or rearrangement to unreactive N-acylurea.

  • Coupling:

    • Add the activated mixture to the resin.[3][5]

    • Agitate at Room Temperature for 60–120 minutes.

    • Note: Do NOT add DIEA or NMM.

  • Monitoring: Perform a Kaiser test (ninhydrin).[3] If incomplete after 2 hours, perform a recoupling using fresh reagents.

Protocol B: High-Efficiency Coupling (HATU/Collidine)

Target Application: Sterically hindered sequences (e.g., N-methylated residues) or macrocyclizations where DIC fails.

Reagents:

  • Boc-2-Furylalanine-OH (3.0 eq)

  • HATU (2.9 eq)

  • 2,4,6-Collidine (TMP) (6.0 eq) – Crucial Substitution

  • Solvent: DMF (Anhydrous)

Scientific Rationale: Standard protocols use DIEA (Diisopropylethylamine) with HATU. However, DIEA is a strong base that promotes racemization of 2-FuA. 2,4,6-Collidine is a weaker, more sterically hindered base that is sufficient to activate HATU but significantly slower at abstracting the


-proton, thereby preserving chirality.

Workflow:

  • Dissolution: Dissolve Boc-2-FuA and HATU in DMF.

  • Activation: Add 2,4,6-Collidine. Shake for 30 seconds .

    • Warning: The solution should turn yellow. Do not delay; OAt esters are highly reactive.

  • Coupling: Add immediately to the resin.

  • Reaction Time: React for 45–60 minutes. HATU kinetics are fast; prolonged exposure increases side reactions.

Part 3: Critical Application Notes & Troubleshooting

Furan Ring Stability (Acid Sensitivity)

The furan ring is acid-labile. In Boc chemistry, the peptide is repeatedly exposed to 50% TFA (Boc removal) and finally HF (cleavage).

  • Risk: The furan ring can undergo electrophilic addition or polymerization, often catalyzed by carbocations generated from protecting groups.

  • Scavenger Warning: Avoid Ethanedithiol (EDT) . Research indicates that EDT can form adducts with the furan ring under acidic conditions.

  • Solution: Use Triisopropylsilane (TIS) or simple water as scavengers during TFA deprotection steps. For HF cleavage, use p-cresol and dimethyl sulfide (DMS), but strictly limit reaction temperature to -5°C to 0°C.

Racemization Mechanism

Racemization occurs via two primary pathways:

  • Direct Enolization: Base-catalyzed removal of the

    
    -proton.
    
  • Oxazolone Formation: The activated amino acid cyclizes to form an oxazolone (azlactone), which is highly prone to tautomerization and loss of chirality. Uronium reagents (HATU/HBTU) + Base accelerate this pathway.

Part 4: Visualization

Decision Matrix: Reagent Selection

The following diagram outlines the logical flow for selecting the appropriate coupling reagent based on sequence difficulty and risk tolerance.

ReagentSelection Start Start: Couple Boc-2-FuA CheckHindrance Is the coupling site sterically hindered? Start->CheckHindrance Standard Standard Coupling CheckHindrance->Standard No Hindered Difficult/Hindered CheckHindrance->Hindered Yes DIC_Path Protocol A: DIC + Oxyma (No Base) Standard->DIC_Path HATU_Path Protocol B: HATU + Collidine (Weak Base) Hindered->HATU_Path Outcome1 Preserves Chirality Standard Yield DIC_Path->Outcome1 Outcome2 High Yield Minimized Racemization Risk HATU_Path->Outcome2

Caption: Decision matrix for selecting coupling reagents for Boc-2-furylalanine based on steric hindrance.

Racemization Risk Pathway

This diagram illustrates why base selection is critical when using HATU/HBTU with 2-Furylalanine.

Racemization BocFuA Activated Boc-2-FuA (OAt/OBt Ester) Oxazolone Oxazolone Intermediate BocFuA->Oxazolone Cyclization Base Strong Base (DIEA) Enol Enolization (Loss of Chirality) Base->Enol Promotes WeakBase Weak Base (Collidine) WeakBase->Enol Minimizes Oxazolone->Enol Rapid with DIEA Peptide Native Peptide Bond (L-Isomer) Oxazolone->Peptide Amine Attack

Caption: Mechanism of base-induced racemization via the oxazolone intermediate.

References

  • Muttenthaler, M., et al. (2015).[6] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Retrieved from [Link]

  • Engebretsen, M., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. Retrieved from [Link]

Sources

Boc-2-furylalanine tert-butylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Determining the Solubility of Boc-L-2-Furylalanine Tert-butylamine Salt in Organic Solvents

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of N-tert-butoxycarbonyl-L-2-furylalanine tert-butylamine salt (Boc-L-2-furylalanine · TBA). While specific quantitative solubility data for this salt is not widely published, this guide establishes a theoretical framework based on its molecular structure and the known principles governing the solubility of protected amino acid salts. We present detailed protocols for both qualitative and quantitative solubility determination, enabling researchers in peptide synthesis and drug development to select optimal solvent systems for reaction, purification, and analysis.

Introduction: The Synthetic Utility of Boc-L-2-Furylalanine and its Salts

N-Boc-L-2-furylalanine is a non-canonical amino acid derivative of significant interest in medicinal chemistry. The furan moiety serves as a versatile bioisostere for phenyl rings and can participate in various chemical transformations, making it a valuable building block for novel peptides and small molecule therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under basic conditions and its clean, acid-labile removal.[][][5]

Amino acids, including their Boc-protected forms, are often zwitterionic and can exhibit poor solubility in common organic solvents.[6] The formation of a salt with a lipophilic amine, such as tert-butylamine (TBA), neutralizes the carboxylic acid, disrupting the zwitterionic character and significantly enhancing solubility in organic media.[7] This improved solubility is critical for achieving homogeneous conditions in coupling reactions, facilitating chromatographic purification, and simplifying handling and storage. Understanding the solubility profile of Boc-L-2-furylalanine · TBA is therefore essential for optimizing synthetic workflows and ensuring reproducibility.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and solvent.[7] The structure of Boc-L-2-furylalanine · TBA salt presents several distinct domains that influence its interactions with solvents:

  • N-Boc Group: The bulky, nonpolar tert-butyl group increases lipophilicity and favors solubility in nonpolar and moderately polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[8]

  • Furyl Group: The furan ring is a moderately polar aromatic heterocycle, contributing to solubility in a range of solvents, including those capable of π-π stacking interactions.

  • Ionic Salt Core: The core of the molecule is an ion pair formed between the deprotonated carboxylate of the amino acid and the protonated tert-butylammonium cation. This ionic character necessitates a solvent with sufficient polarity to solvate the charged species. Polar aprotic solvents like dimethylformamide (DMF) and polar protic solvents like methanol (MeOH) and ethanol (EtOH) are expected to be effective.

  • Tert-butylamine Cation: The TBA counter-ion is sterically hindered but contributes to the overall lipophilicity of the salt compared to inorganic counter-ions.

Based on this analysis, we predict a broad solubility profile, with highest solubility in polar solvents (both aprotic and protic) and moderate to good solubility in chlorinated solvents. Solubility is expected to be limited in highly nonpolar solvents such as hexanes and petroleum ether.

Solvent Selection Strategy for Common Applications

The choice of solvent is dictated by the specific application. The following diagram outlines a logical workflow for selecting an appropriate solvent system.

cluster_0 Application Goal cluster_1 Solvent Category cluster_2 Recommended Solvents start Define Application reaction Peptide Coupling / Derivatization start->reaction purification Recrystallization / Chromatography start->purification analysis NMR / Spectroscopy start->analysis reaction_solv High Solubility Required: DMF, NMP, DMSO, DCM reaction->reaction_solv Inert & Non-interfering purification_solv Moderate / Differential Solubility: EtOAc, IPA/Hexane, DCM/MeOH purification->purification_solv Poor solvent for precipitation analysis_solv Aprotic / Deuterated: CDCl3, DMSO-d6, MeOD analysis->analysis_solv No signal overlap

Figure 1. Logical workflow for selecting a solvent based on the intended application.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for both rapid qualitative screening and precise quantitative measurement of solubility.

Protocol 1: Qualitative Solubility Screening

This method is designed for a rapid assessment of solubility in a range of solvents, ideal for initial solvent scouting.

Materials:

  • Boc-L-2-furylalanine · TBA salt

  • Set of test solvents (e.g., Methanol, Ethanol, Isopropanol, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran, Acetonitrile, Dimethylformamide, DMSO, Toluene, Hexanes)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Aliquot Solute: Add approximately 5-10 mg of the Boc-L-2-furylalanine · TBA salt to each vial.

  • Add Solvent: Add 0.5 mL of a test solvent to the first vial.

  • Mix: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observe: Visually inspect the solution against a dark background.

    • Soluble: The solid has completely disappeared, and the solution is clear.

    • Sparingly Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.[8]

  • Record: Record the observation for the solvent.

  • Repeat: Repeat steps 2-5 for each solvent in the test set.

  • Summarize: Compile the results in a table, categorizing each solvent as "Soluble," "Sparingly Soluble," or "Insoluble."

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility (e.g., in mg/mL or mol/L) at a specific temperature. It is based on creating a saturated solution and determining the mass of the solute in a known volume of the solvent.[8]

prep 1. Prepare Saturated Solution (Add excess solute to solvent) equilibrate 2. Equilibrate (Stir/shake at constant T for 24h) prep->equilibrate settle 3. Settle (Allow undissolved solid to sediment) equilibrate->settle sample 4. Sample Supernatant (Withdraw known volume, e.g., 1.00 mL) settle->sample transfer 6. Transfer & Evaporate (Transfer sample to tare vial, evaporate solvent) sample->transfer weigh_vial 5. Weigh Tare Vial (Record mass of empty, dry vial) weigh_vial->transfer weigh_final 7. Weigh Final Vial (Dry residue and weigh vial again) transfer->weigh_final calculate 8. Calculate Solubility ([Mass_Final - Mass_Tare] / Volume_Sampled) weigh_final->calculate

Figure 2. Experimental workflow for quantitative gravimetric solubility determination.

Materials & Equipment:

  • Boc-L-2-furylalanine · TBA salt

  • Chosen organic solvent(s)

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Calibrated volumetric pipette (e.g., 1.00 mL)

  • Syringe filters (PTFE, 0.22 µm)

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of Boc-L-2-furylalanine · TBA salt to a vial (e.g., 100 mg to 2 mL of solvent). The key is to have undissolved solid remaining after equilibration.

  • Equilibration: Seal the vial and place it on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. The presence of undissolved solid should be confirmed.

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment completely. A brief centrifugation can accelerate this step.

  • Sampling: Carefully withdraw a precise volume (e.g., V = 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid transferring solids, it is highly recommended to pass the solution through a syringe filter into a pre-weighed (M_tare) clean vial.

  • Solvent Evaporation: Remove the solvent from the sampled supernatant. This can be done by gentle heating under a stream of nitrogen or by using a vacuum oven at a temperature well below the compound's decomposition point.

  • Drying and Weighing: Ensure the residue is completely dry by placing the vial in a vacuum desiccator until a constant weight is achieved. Weigh the vial containing the dry residue (M_final).

  • Calculation: The solubility (S) is calculated using the following formula:

    S (mg/mL) = (M_final – M_tare) / V

    Where:

    • M_final is the mass of the vial with the dried residue.

    • M_tare is the mass of the empty vial.

    • V is the volume of the supernatant sampled (in mL).

  • Replication: For robust data, perform the measurement in triplicate and report the average solubility and standard deviation.

Summary Data Table

Researchers should use the protocols above to populate a data table for their specific solvent systems. This systematic approach allows for easy comparison and selection of optimal solvents for future experiments.

SolventPolarity IndexTypeQualitative Solubility (at 25°C)Quantitative Solubility (mg/mL at 25°C)Notes / Observations
Methanol (MeOH)5.1Polar Protic[Record Observation][Record Value ± SD]
Dichloromethane (DCM)3.1Polar Aprotic[Record Observation][Record Value ± SD]
Ethyl Acetate (EtOAc)4.4Polar Aprotic[Record Observation][Record Value ± SD]
Tetrahydrofuran (THF)4.0Polar Aprotic[Record Observation][Record Value ± SD]
Dimethylformamide (DMF)6.4Polar Aprotic[Record Observation][Record Value ± SD]
Toluene2.4Nonpolar[Record Observation][Record Value ± SD]
n-Hexane0.1Nonpolar[Record Observation][Record Value ± SD]
[Add other solvents]

Conclusion

The tert-butylamine salt of Boc-L-2-furylalanine is designed to enhance solubility in organic media, a critical factor for its effective use in synthesis. While specific data is scarce, a theoretical analysis predicts good solubility in a range of polar aprotic and protic solvents. The detailed protocols provided herein offer a reliable and systematic methodology for researchers to quantitatively determine the solubility profile of this important building block in their solvent systems of interest, enabling rational process optimization and enhancing the success of synthetic campaigns.

References

  • BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • Sigma-Aldrich. Application Note – N-Boc protection.

  • BOC Sciences. BOC-Amino Acids.

  • BOC Sciences. BOC-Amino Acids (General Information).

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules.

  • Cayman Chemical. Solubility Factors When Choosing a Solvent.

  • AAT Bioquest. Overview of Common Solubility Factors.

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

  • Sigma-Aldrich. Boc-b-(2-thienyl)-D-alanine dicyclohexylammonium salt.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Albericio, F., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.

  • Sigma-Aldrich. BOC-ON Product Information.

  • ChemicalBook. tert-Butylamine.

  • Chem-Impex. Boc-β-(2-thienyl)-L-alanine.

  • Sigma-Aldrich. Boc-b-(2-furyl)-L-alanine dicyclohexylammonium salt.

  • Sigma-Aldrich. Tert-butyl L-alaninate.

  • Aapptec Peptides. Boc-Ala(2-Furyl)-OH DCHA.

  • ECHEMI. tert-Butylamine Formula.

  • Wikipedia. tert-Butylamine.

  • ChemWhat. (S)-N-BOC-2-FURYLALANINE TERT-BUTYLAMINE.

  • ChemicalBook. N-(tert-Butoxycarbonyl)-L-alanine.

  • ChemicalBook. FMOC-L-2-FURYLALANINE.

  • Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE.

  • PubChem. 2-{tert}-Butyl-4-(Furan-2-Ylmethylamino)-{n}-(2-Methylpropyl)-{n}-[(3{s})-Piperidin-3-Yl]pyrimidine-5-Carboxamide.

  • Chem-Impex. Boc-b-(2-furyl)-L-alanine dicyclohexylammonium salt.

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • Chemsrc. N-(tert-Butoxycarbonyl)-L-alanine.

  • SciSpace (formerly Typeset). Amino Acid-Protecting Groups.

  • CymitQuimica. CAS 15761-38-3: Boc-L-alanine.

  • Fisher Scientific. SAFETY DATA SHEET - N-Boc-3-(2-furyl)-L-alanine dicyclohexylammonium salt.

  • The Royal Society of Chemistry. Supplementary Information.

Sources

Application Note: A Guide to the Synthesis of Novel Peptidomimetics Using (S)-N-Boc-2-furylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Peptidomimetics are at the forefront of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] Unnatural amino acids are critical tools in this endeavor, providing novel structural motifs and functionalities.[1][] This guide focuses on (S)-N-Boc-2-furylalanine, a versatile building block whose unique furan side chain serves as a latent diene and a precursor for diverse chemical transformations. We provide detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent post-synthetic modifications—namely the Diels-Alder reaction for creating constrained bicyclic structures and oxidative ring-opening for macrocyclization. These methodologies empower researchers to generate structurally diverse peptidomimetic libraries for screening and therapeutic development.

The Strategic Advantage of (S)-N-Boc-2-furylalanine

(S)-N-Boc-2-furylalanine is more than just another non-proteinogenic amino acid. Its strategic value lies in the chemical reactivity of the furan ring, which can be manipulated post-synthesis to introduce significant structural and functional changes into a peptide backbone.

  • Structural Scaffolding: The furan ring is a bioisostere for phenyl and other aromatic groups but possesses unique electronic properties and reactivity.

  • Post-Synthetic Diversification: The furan moiety can participate in a range of chemical reactions after the main peptide chain has been assembled. This allows for the creation of multiple peptidomimetic variants from a single linear peptide precursor. Key transformations include:

    • [4+2] Cycloadditions (Diels-Alder Reaction): The furan acts as a diene, reacting with various dienophiles to form rigid, bicyclic structures that can mimic secondary peptide structures like β-turns.[3][4]

    • Oxidative Ring Opening: The furan ring can be selectively oxidized to generate highly reactive intermediates, which can be trapped by internal nucleophiles (e.g., lysine or ornithine side chains) to form stable, macrocyclic peptidomimetics.[5][6]

This guide provides the foundational protocols to leverage these transformations.

Core Methodology: Incorporation via Boc-SPPS

The first step in any synthesis is the efficient incorporation of (S)-N-Boc-2-furylalanine into the desired peptide sequence. We recommend a standard Boc-based Solid-Phase Peptide Synthesis (SPPS) protocol due to its robustness. Boc chemistry involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and strong acid (typically HF or TFMSA) for final cleavage from the resin.[7]

Workflow for Boc-SPPS Incorporation

Resin Start: Merrifield Resin Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Step 2: Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Step 3: Coupling (N-Boc-2-furylalanine, HBTU, DIEA in DMF) Neutralization->Coupling Wash Step 4: Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat If not final residue Cleavage Final Step: Cleavage (HF or TFMSA) Wash->Cleavage If final residue cluster_product Product PeptideFuran Peptide-(S)-2-furylalanine Adduct Peptide-Oxanorbornene Adduct (endo/exo mixture) PeptideFuran->Adduct + Maleimide Dienophile (e.g., N-Phenylmaleimide) Maleimide->Adduct

Caption: Diels-Alder reaction on a furylalanine residue.

Protocol 2: On-Resin Diels-Alder Reaction with N-Phenylmaleimide

This protocol is performed after the full linear peptide has been synthesized but before cleavage from the resin.

Rationale: Performing the reaction on-resin simplifies purification, as excess reagents can be washed away easily. Toluene is a suitable solvent that promotes the reaction, which may be slow in more polar solvents like DMF or water. Heating is often required to overcome the aromatic stability of the furan ring. [8]

Step Procedure Purpose
1. Resin Preparation Swell the furan-containing peptide-resin (1.0 eq.) in DCM for 30 min, then wash 3x with toluene. To solvent-exchange and prepare the resin for the reaction.
2. Reagent Addition Add a solution of N-phenylmaleimide (10.0 eq.) in toluene to the resin. To provide a large excess of the dienophile, driving the reaction equilibrium towards the product.
3. Reaction Heat the mixture at 80-90 °C with agitation for 12-24 hours. To provide the thermal energy required for the cycloaddition to occur.
4. Washing Cool the mixture to room temperature. Wash the resin extensively with toluene (5x), DCM (5x), and DMF (5x). To remove all traces of unreacted maleimide and solvent.

| 5. Cleavage & Purification | Proceed with the final cleavage of the modified peptide from the resin. | To isolate the final peptidomimetic product. |

Note on Stability: The furan moiety can be sensitive to the strong acid used in the final Boc-SPPS cleavage step. To minimize degradation, it is crucial to use a cleavage cocktail containing cation scavengers. A recommended mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). [9]

Post-Synthetic Modification II: Oxidative Macrocyclization

An alternative strategy for constraining a peptide is through macrocyclization. The furan ring of furylalanine can be selectively oxidized to form a reactive dicarbonyl intermediate. This intermediate can then be trapped by a proximate nucleophilic side chain, such as the ε-amino group of a lysine residue, to form a stable heterocyclic bridge. [5]

Workflow for Oxidative Cyclization

Start Linear Peptide with Furylalanine and Lysine Oxidation Step 1: Furan Oxidation (e.g., NBS in aq. buffer) Start->Oxidation Intermediate Reactive Dicarbonyl Intermediate Oxidation->Intermediate Cyclization Step 2: Intramolecular Trapping (Lysine ε-NH2 attacks) Intermediate->Cyclization Product Macrocyclic Peptidomimetic Cyclization->Product

Sources

Troubleshooting & Optimization

Preventing racemization of (S)-N-Boc-2-furylalanine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stereochemical Integrity

(S)-N-Boc-2-furylalanine is a non-canonical amino acid of increasing interest in drug discovery due to the unique conformational constraints and potential for novel interactions imparted by the furan moiety. However, its successful incorporation into peptide sequences via solid-phase or solution-phase synthesis is often complicated by a high propensity for racemization at the α-carbon during the carboxyl group activation and coupling steps. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.

This technical guide provides a comprehensive resource for researchers encountering this issue. It combines mechanistic explanations, comparative data, and actionable troubleshooting protocols to enable the rational selection of conditions that preserve the enantiopurity of (S)-N-Boc-2-furylalanine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-N-Boc-2-furylalanine particularly prone to racemization?

A1: The racemization of N-protected amino acids during coupling proceeds primarily through the formation of a planar 5(4H)-oxazolone intermediate.[1][2] The rate of racemization is dictated by the ease of abstracting the α-proton from this intermediate. The furan ring in 2-furylalanine is an electron-rich aromatic system, which can stabilize the transient negative charge that develops on the α-carbon during proton abstraction. This stabilization lowers the energy barrier for the formation of the planar, achiral enolate form of the oxazolone, thereby accelerating racemization compared to amino acids with simple alkyl side chains.

The generally accepted mechanism is as follows:

  • Activation: The carboxylic acid of N-Boc-2-furylalanine is activated by the coupling reagent, forming a highly reactive species (e.g., an O-acylisourea ester with carbodiimides).[3]

  • Oxazolone Formation: The urethane oxygen of the Boc protecting group attacks the activated carbonyl, cyclizing to form the 5(4H)-oxazolone.

  • Proton Abstraction & Enolization: A base present in the reaction mixture abstracts the now-acidic α-proton. The electron-rich furan ring helps to delocalize and stabilize the resulting carbanion, facilitating the formation of the planar enolate.

  • Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of (S) and (R) enantiomers.

racemization_mechanism Figure 1. Racemization via Oxazolone Intermediate cluster_S (S)-Configuration cluster_planar Planar Intermediate (Loss of Chirality) cluster_R (R)-Configuration A (S)-N-Boc-2-furylalanine B Activated (S)-Ester A->B Activation (Coupling Reagent) C (S)-Oxazolone B->C Cyclization C->B Ring Opening D Achiral Enolate (stabilized by furan ring) C->D Base-catalyzed α-proton abstraction E (R)-Oxazolone D->E Reprotonation F Activated (R)-Ester E->F Ring Opening G (R)-N-Boc-2-furylalanine F->G Hydrolysis

Caption: Figure 1. Racemization via Oxazolone Intermediate

Q2: How do different classes of coupling reagents affect racemization?

A2: The choice of coupling reagent is a critical factor.[4][5]

  • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that rapidly cyclizes to the oxazolone, leading to significant racemization.[3][6] They should always be used with a racemization-suppressing additive.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These reagents are highly efficient but require a tertiary amine base (e.g., DIPEA) for activation, which can promote racemization.[7] Their performance is highly dependent on the choice of base and the presence of built-in additives. COMU, which incorporates an Oxyma moiety, is generally superior to HOBt-based reagents like HBTU in suppressing racemization and is a safer alternative.[6]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are effective but can lead to racemization, particularly with sensitive residues. They are known for their ability to suppress racemization in many cases.[5]

  • Specialty Reagents (e.g., DEPBT, ynamides): Some reagents are specifically designed for low-racemization coupling. Ynamides, for instance, have been shown to act as racemization-free coupling reagents under very mild conditions.[8]

Q3: What is the role of additives like HOBt, HOAt, and Oxyma?

A3: Additives are essential for suppressing racemization, especially when using carbodiimides.[6][9] They function by trapping the activated O-acylisourea intermediate to form a new active ester that is more stable and less prone to oxazolone formation.[3][10]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at reducing racemization. However, it has safety concerns due to its explosive nature in anhydrous form.[6]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization due to its higher acidity and ability to act as a better acyl transfer catalyst.[10] It also shares the same safety concerns as HOBt.

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): The modern gold standard. It is as effective, and often more so, than HOAt in suppressing racemization and increasing coupling efficiency.[11][12][13] Crucially, Oxyma is non-explosive, making it a much safer alternative.[3][11]

Q4: How do the base and temperature impact stereochemical purity?

A4: Both factors are critical.

  • Base Selection: The base is required to neutralize protonated amines and, with uronium/aminium reagents, to facilitate the reaction. However, excess or strong bases directly catalyze the α-proton abstraction from the oxazolone intermediate.[2]

    • Avoid: Strong, non-hindered bases like Triethylamine (TEA).

    • Use with Caution: Diisopropylethylamine (DIPEA) is common but can still promote racemization.

    • Recommended: Weaker, sterically hindered bases like N-methylmorpholine (NMM) or, particularly, 2,4,6-collidine are superior for minimizing racemization.[10][14]

  • Temperature Control: Higher temperatures accelerate all reactions, including the desired coupling and the undesired racemization pathway.[2][15] For sensitive couplings like that of (S)-N-Boc-2-furylalanine, performing the activation and coupling at a reduced temperature (e.g., 0 °C) can significantly preserve chiral integrity.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving racemization issues when coupling (S)-N-Boc-2-furylalanine.

Caption: Figure 2. Troubleshooting Racemization Workflow

Comparative Data: Coupling Reagent Performance

The following table summarizes the expected performance of common coupling systems. The level of racemization can vary based on the specific peptide sequence and reaction conditions.

Coupling SystemReagent ClassBaseExpected RacemizationKey Considerations
DIC / Oxyma CarbodiimideCollidine / NMMVery Low Recommended Method. Safer and often more effective than HOBt/HOAt systems.[3][11][13]
HATU / HOAt UroniumDIPEAModerate to HighCan be effective, but highly dependent on minimizing base concentration and pre-activation time.[1]
HATU / HOAt CollidineLow to ModerateUsing a hindered base significantly improves stereochemical purity.[14]
HBTU / HOBt UroniumDIPEAHighGenerally prone to racemization with sensitive amino acids. Not recommended.
COMU UroniumCollidine / NMMLow Excellent choice. Incorporates an Oxyma moiety, making it highly efficient and low-racemizing.[6]
DIC only CarbodiimideN/AVery HighUnacceptable for chiral amino acids. Never use without an additive. [6]

Recommended Experimental Protocol

This protocol is designed to be a robust starting point for minimizing racemization during the manual solid-phase coupling of (S)-N-Boc-2-furylalanine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • (S)-N-Boc-2-furylalanine (3.0 eq.)

  • OxymaPure (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • 2,4,6-Collidine (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Ice bath

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous step was an Fmoc-deprotection, ensure the resin is thoroughly washed with DMF to remove all traces of piperidine.

  • Cooling: Place the reaction vessel containing the resin and fresh DMF in an ice bath and allow it to cool to 0 °C.

  • Coupling Solution Preparation (In-situ Activation):

    • In a separate, dry flask, dissolve (S)-N-Boc-2-furylalanine (3.0 eq.) and OxymaPure (3.0 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (6.0 eq.) to this solution.

  • Initiation of Coupling:

    • Drain the DMF from the cooled resin.

    • Immediately add the amino acid/Oxyma/Collidine solution from step 3 to the resin.

    • Add DIC (3.0 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture, maintaining the temperature at 0 °C for 15-30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Verification: After cleavage and deprotection, analyze the crude peptide using chiral HPLC or UPLC-MS to determine the ratio of diastereomers and confirm the enantiomeric purity.[16]

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. [Link]

  • A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Peptide Chemistry. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies Ltd. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • 7.4 Racemization Assays. Thieme. [Link]

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Technical Support Center: Troubleshooting Low Coupling Yields with Tert-Butylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with amide coupling reactions involving tert-butylamine and its salts. The unique steric and electronic properties of the tert-butyl group can present specific hurdles that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues leading to low coupling yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction with a tert-butylamine salt is giving a very low yield. What are the most common reasons for this failure?

Low yields in coupling reactions with tert-butylamine are frequently traced back to a few key factors, primarily stemming from its significant steric hindrance and the nature of its salt form.[1][2]

Here is a systematic checklist of potential causes:

  • Insufficient or Inappropriate Base: Your tert-butylamine is likely in a salt form (e.g., hydrochloride or trifluoroacetate). A base is required to neutralize this salt to generate the free, nucleophilic amine in situ. If the base is too weak or used in insufficient quantity, the concentration of the reactive free amine will be too low for the coupling to proceed efficiently.

  • Suboptimal Coupling Reagent: Tert-butylamine is a sterically demanding primary amine.[1] Standard coupling reagents that work well for less hindered amines may be too slow or inefficient. The activation of the carboxylic acid must be highly effective to overcome the steric barrier.

  • Incomplete Carboxylic Acid Activation: The reaction's success hinges on the efficient formation of a highly reactive intermediate from your carboxylic acid. If this activation step is slow or incomplete, the subsequent nucleophilic attack by the sterically hindered tert-butylamine will be unsuccessful.

  • Reagent and Solvent Quality: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze your activated carboxylic acid intermediate and can also protonate the amine, rendering it non-nucleophilic. Ensure all reagents are pure and solvents are anhydrous.[3][4]

  • Low Reaction Temperature or Insufficient Time: Due to steric hindrance, the activation energy for the coupling reaction is higher than with less bulky amines. The reaction may require elevated temperatures or longer reaction times to proceed to completion.[2]

Q2: My tert-butylamine is a TFA salt. Do I need to perform a separate free-basing step before the coupling reaction?

No, a separate free-basing step is usually unnecessary and can sometimes lead to product loss. The most efficient method is an in-situ neutralization.[5][6] This is achieved by adding a suitable non-nucleophilic organic base directly to the reaction mixture.

Causality: The purpose of the base is twofold:

  • To deprotonate the tert-butylammonium salt to generate the free amine (R-NH₃⁺ → R-NH₂).

  • To neutralize any acid generated during the activation of the carboxylic acid partner, ensuring the medium remains basic enough for the nucleophilic attack to occur.

A common choice for this is Diisopropylethylamine (DIPEA), also known as Hünig's base, due to its strong basicity and high steric hindrance, which prevents it from acting as a competing nucleophile.[5]

Stoichiometry is Critical: You must use enough base to neutralize all acidic species. For a reaction involving a tert-butylamine TFA salt and a uronium/aminium coupling reagent (like HATU or HBTU), you will typically need a minimum of 2.0 equivalents of base:

  • 1.0 equivalent to neutralize the amine salt.

  • 1.0 equivalent to facilitate the coupling reaction itself.

It is common practice to use a slight excess (e.g., 2.0 to 3.0 equivalents) to ensure the reaction environment remains sufficiently basic.

Q3: Which coupling reagent is the most effective for a sterically hindered amine like tert-butylamine?

The choice of coupling reagent is one of the most critical parameters for successfully coupling sterically hindered substrates.[7] For challenging amines like tert-butylamine, uronium/aminium or phosphonium salt-based reagents are generally superior to carbodiimides.

Expertise-Driven Insight: Carbodiimides like EDC or DCC activate carboxylic acids by forming an O-acylisourea intermediate. While effective, this intermediate is often not reactive enough to be readily attacked by a bulky nucleophile like tert-butylamine. Uronium/aminium reagents like HATU, HBTU, and HCTU form a more reactive activated ester (an O-acyl-(tetramethyl)isouronium salt), which significantly accelerates the rate of aminolysis.[3][8]

The following table summarizes the suitability of common coupling reagents for this purpose:

Reagent ClassExamplesSuitability for tert-ButylamineKey Considerations
Carbodiimides EDC, DCC, DICLow to ModerateOften require additives like HOBt to improve efficiency and suppress racemization.[3][9] The activated intermediate may not be reactive enough for hindered couplings.
Phosphonium Salts PyBOP, BOPHighHighly efficient and less prone to racemization.[3][8] BOP is highly effective but generates carcinogenic HMPA as a byproduct and should be avoided.[9][10] PyBOP is a safer and effective alternative.[10]
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighKnown for high reactivity and speed, making them ideal for difficult couplings.[3][5] HATU is particularly effective for reducing side reactions and reacting quickly.[3]

Recommendation: For initial attempts with tert-butylamine, HATU is an excellent first choice due to its high reactivity.

Q4: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after 24 hours. What steps can I take to drive the reaction to completion?

Observing unreacted starting materials indicates an incomplete reaction, which can be addressed by modifying the reaction conditions to overcome the kinetic barrier.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2] Monitor for potential decomposition of reagents or products at higher temperatures.

  • Perform a "Double Coupling": If monitoring indicates the reaction has stalled, you can add a second portion of the coupling reagent and base to reactivate the remaining carboxylic acid and drive the reaction forward. This is a common strategy in solid-phase peptide synthesis for difficult couplings.[11]

  • Re-evaluate Reagent Stoichiometry: Ensure you are using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) relative to the tert-butylamine salt. This can help push the equilibrium towards product formation.

  • Switch to a More Powerful Reagent: If you started with a carbodiimide, switching to HATU or PyBOP will almost certainly improve your yield.[3]

Q5: I am observing a major side product with a mass corresponding to a urea derivative. What is causing this and how can I prevent it?

The formation of a urea byproduct is characteristic of using carbodiimide coupling reagents like DCC or DIC.[3] For example, DCC reacts with the carboxylic acid to form the activated O-acylisourea, and in the process, it is converted to dicyclohexylurea (DCU).

Causality: DCU is notoriously insoluble in many common organic solvents and can complicate purification.[9][10] If your amine is the limiting reagent or if the coupling is slow, the activated intermediate can also rearrange or react with another carboxylic acid molecule, leading to other impurities.

Solutions:

  • Switch to a Water-Soluble Carbodiimide: If you must use a carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a better choice for solution-phase synthesis.[3] The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.

  • Change Reagent Class: The most effective solution is to switch to a phosphonium or uronium/aminium salt-based reagent (e.g., HATU, PyBOP). These reagents do not produce urea byproducts, which greatly simplifies purification.[10]

Experimental Protocols & Workflows
Protocol 1: Optimized General Procedure for Coupling with a tert-Butylamine Salt

This protocol uses HATU and in-situ neutralization and is optimized for sterically hindered couplings.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butylamine Salt (e.g., TFA or HCl salt) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.

  • In a separate flask, dissolve the tert-butylamine salt (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Perform an aqueous workup: wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Kaiser Test for Qualitative Monitoring of Free Amines (Solid-Phase Synthesis)

When coupling onto a resin, the Kaiser test is invaluable for determining if the coupling reaction is complete.[12]

Interpretation of Results:

  • Blue/Purple Beads: Indicates the presence of unreacted primary amines (incomplete coupling).[12]

  • Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).[12]

If the test is positive (blue), a recoupling step (repeating the coupling procedure with fresh reagents) is necessary.[12]

Visualizations
Diagram 1: General Amide Coupling Workflow

G cluster_1 Reaction cluster_2 Workup & Purification A Carboxylic Acid (1.0 eq) E Pre-activate Acid with Coupling Reagent + Base A->E B Amine Salt (1.1 eq) F Add Amine Salt Solution B->F C Coupling Reagent (1.1 eq) C->E D Base (e.g., DIPEA, 3.0 eq) D->E G Stir at RT to 40°C Monitor by TLC/LC-MS F->G H Aqueous Workup (Acid/Base Washes) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Amide Product J->K

Caption: A standard workflow for amide coupling using in-situ neutralization.

Diagram 2: Troubleshooting Decision Tree for Low Yields

G Start Low Coupling Yield Observed CheckReagents Are reagents pure & anhydrous? Is stoichiometry correct? Start->CheckReagents CheckReagents->Start No, Fix & Retry CheckBase Is base strong enough (e.g., DIPEA)? Are >2.0 eq. used? CheckReagents->CheckBase Yes CheckBase->Start No, Fix & Retry CheckCoupler What coupling reagent was used? CheckBase->CheckCoupler Yes Carbodiimide Carbodiimide (EDC/DCC) CheckCoupler->Carbodiimide Uronium Uronium/Phosphonium (HATU/PyBOP) CheckCoupler->Uronium SwitchReagent Switch to HATU or PyBOP Carbodiimide->SwitchReagent IncreaseTemp Increase Temperature (40-50°C) Increase Reaction Time Uronium->IncreaseTemp DoubleCouple Perform a Double Coupling IncreaseTemp->DoubleCouple Success Improved Yield DoubleCouple->Success SwitchReagent->Success

Caption: A logical decision tree for troubleshooting low-yield coupling reactions.

References
  • BenchChem. (n.d.). Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection.
  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • ACS Catalysis. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Coupling Conditions for tert-Butyl N-Cbz-4-aminobutanoate.
  • ACS Catalysis. (2025). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions with 5-tert-butyl-1,3,4-thiadiazol-2-amine.
  • Fiveable. (2025). Tert-butylamine Definition. Retrieved from Fiveable Organic Chemistry Key Terms.
  • PubMed. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis.
  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 114-128.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in TOTU-Mediated Coupling.
  • The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Royal Society of Chemistry. (2004). Recent development of peptide coupling reagents in organic synthesis. Org. Biomol. Chem., 2, 137-149.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • University of Wisconsin-Stout. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Google Patents. (2011). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. r/chemistry.
  • Organic & Biomolecular Chemistry. (2015).
  • PubMed Central. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
  • PubMed Central. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (n.d.). tert-Butylazomethine in Organic Synthesis: Application Notes and Protocols.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • LifeTein. (2023). Peptide Synthesis: Handling and Storage of Synthetic Peptides.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • European Patent Office. (1994).
  • YouTube. (2023). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide!.
  • Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.
  • MDPI. (2020). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[5][13]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.

  • ResearchGate. (2026). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • MDPI. (2023). An Identification Method for the “Effective Coupling Loss Factor” Based on the Hybrid FE-SEA Model.
  • ACS Publications. (n.d.).
  • ACS Publications. (2023). An Optimization Approach Coupling Preprocessing with Model Regression for Enhanced Chemometrics.
  • Google Patents. (n.d.).

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Technical Support Center: Navigating the Acid Sensitivity of Furan Rings During Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of furan-containing compounds during the critical step of tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA). Here, we delve into the underlying chemistry of furan's acid sensitivity, provide detailed troubleshooting strategies, and offer validated protocols to ensure the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my furan-containing compound decomposing during Boc deprotection with TFA?

A1: The furan ring is inherently unstable under strongly acidic conditions, such as those employed during TFA-mediated Boc deprotection.[1] This instability stems from the electron-rich nature of the furan ring, which makes it susceptible to protonation.[1] Protonation at the α-carbon is often the initial step, leading to a cascade of reactions that can include ring-opening, polymerization, and the formation of various degradation products.[1] The presence of water can exacerbate this degradation by participating in the hydrolytic ring-opening pathway.[1][2]

Q2: What are the common side products I should look for when furan degradation occurs?

A2: A primary indicator of furan ring degradation is the formation of a dark-colored, insoluble polymeric material.[3][4][5] This polymerization is often initiated by reactive intermediates, such as aldehydes, formed during ring-opening.[3][4] You may also observe the formation of linear dicarbonyl compounds, which are direct products of the acid-catalyzed ring cleavage.[1] In some cases, depending on the solvent and other functionalities present, you might detect products like levulinic acid.[4][5]

Q3: How do substituents on the furan ring influence its stability in TFA?

A3: Substituents play a crucial role in the stability of the furan ring. Electron-withdrawing groups, particularly at the C2 or C5 positions, can significantly enhance the ring's stability under acidic conditions by decreasing its electron density and making it less susceptible to protonation.[1] Conversely, electron-donating groups can activate the ring, making it more prone to electrophilic attack and subsequent degradation.[1]

Q4: I'm observing incomplete Boc deprotection when I try to use milder conditions to spare the furan ring. What should I do?

A4: Incomplete deprotection can be due to insufficient acid strength, concentration, or reaction time.[6] If you are using milder conditions, you may need to increase the reaction time or slightly elevate the temperature. However, it's a delicate balance, as more forcing conditions can promote furan degradation. Monitoring the reaction closely by TLC or LC-MS is critical to find the optimal point where the Boc group is cleaved without significant degradation of the furan moiety.[7]

Troubleshooting Guide: Furan Ring Instability During Boc Deprotection

This section provides a systematic approach to troubleshooting and mitigating furan ring degradation.

Problem: Significant decomposition and/or polymerization observed.

Root Cause: The furan ring is undergoing acid-catalyzed degradation and polymerization due to the harshness of the TFA conditions.[1][3][4][5]

Solutions:

  • Introduce Scavengers: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can contribute to side reactions.[7][8] While its direct role in furan degradation is less documented, trapping it is good practice. More importantly, scavengers can help quench other reactive intermediates.

    • Recommended Scavengers: Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[7][9] Anisole or thioanisole can also be used to trap electrophilic species.[8][10]

  • Modify the Solvent System: The choice of solvent can significantly impact the stability of the furan ring.

    • Protic vs. Aprotic: Protic solvents like water can participate in the degradation pathway.[1][2] Using an anhydrous aprotic solvent like dichloromethane (DCM) is standard.[11][12] In some cases, polar aprotic solvents like DMF have shown a stabilizing effect on furan derivatives.[1]

  • Lower the Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C or even -20 °C) can slow down the rate of furan degradation more significantly than the rate of Boc deprotection.[8]

Problem: Low yield of the desired product with multiple unidentified byproducts.

Root Cause: Furan ring opening is occurring, leading to a mixture of degradation products.[1]

Solutions:

  • Reduce TFA Concentration: Instead of the commonly used 50-95% TFA in DCM, try a lower concentration (e.g., 10-25% TFA).[13] This reduces the overall acidity of the medium.

  • Alternative, Milder Acidic Reagents: If TFA proves too harsh even at low concentrations, consider alternative acidic reagents known for milder Boc deprotection.

    • HCl in Dioxane or Methanol: Can be used in a controlled manner.[8]

    • Aqueous Phosphoric Acid: Has been reported for selective deprotection.[6][8]

    • p-Toluenesulfonic Acid (TsOH): Often provides milder conditions compared to TFA.[8][14]

  • Non-Acidic Deprotection Methods: For extremely sensitive substrates, avoiding acid altogether may be necessary.

    • Thermal Deprotection: The Boc group can be removed by heating, though this may not be compatible with all substrates.[6][15]

    • Water-Mediated Deprotection: Refluxing in water has been shown to be effective for some N-Boc protected amines.[6][16]

Visualizing the Troubleshooting Workflow

Troubleshooting Furan Instability cluster_Troubleshooting Troubleshooting Strategies start Start: Furan-containing Boc-protected compound tfa_deprotection Standard Boc Deprotection (TFA/DCM) start->tfa_deprotection analysis Analyze Reaction Mixture (TLC, LC-MS) tfa_deprotection->analysis success Successful Deprotection (High Yield, High Purity) analysis->success Clean Reaction failure Degradation/Low Yield analysis->failure Decomposition add_scavengers Add Scavengers (e.g., TIS, Anisole) failure->add_scavengers add_scavengers->analysis Re-evaluate lower_temp Lower Reaction Temperature (0°C to -20°C) add_scavengers->lower_temp lower_temp->analysis Re-evaluate reduce_tfa Reduce TFA Concentration (10-25%) lower_temp->reduce_tfa reduce_tfa->analysis Re-evaluate alt_acid Use Milder Acid (e.g., HCl, TsOH) reduce_tfa->alt_acid alt_acid->analysis Re-evaluate non_acidic Non-Acidic Methods (Thermal, H2O) alt_acid->non_acidic non_acidic->analysis

Caption: Troubleshooting workflow for furan ring instability during Boc deprotection.

Experimental Protocols

Protocol 1: Optimized TFA-Based Boc Deprotection with Scavengers

This protocol is a starting point for substrates with moderate acid sensitivity.

Materials:

  • N-Boc protected furan-containing compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected compound in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane (TIS) (2.5-5% v/v).[7]

  • Slowly, add TFA to the stirred solution to a final concentration of 20-50% (v/v).[13]

  • Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Milder Boc Deprotection using Oxalyl Chloride in Methanol

For highly acid-sensitive furan-containing compounds, this method generates HCl in situ under milder conditions.[6][17]

Materials:

  • N-Boc protected furan-containing compound

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask with a stir bar.[17]

  • To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.[6]

  • Stir the reaction mixture at room temperature for 1-4 hours.[6][17]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, add deionized water (5 mL) slowly to the flask.[17]

  • Extract the crude material with dichloromethane (3 x 5 mL).[17]

  • Wash the combined organic layers with deionized water (2 x 5 mL).[17]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[17]

Data Summary: Reaction Conditions and Their Impact

ParameterStandard ConditionsOptimized for Furan StabilityRationale
Acid TFA[12]TFA, HCl, TsOH, or Oxalyl Chloride/MeOH[6][8][17]Milder acids or in situ generation reduces the harshness of the reaction medium.
Acid Concentration 50-100% (v/v in DCM)[7]10-25% (v/v in DCM)[13]Lowering the concentration of strong acid decreases the rate of degradation.
Temperature Room Temperature[13]0 °C to -20 °C[8]Reduces the rate of side reactions, including furan decomposition.
Scavengers Optional[8]Mandatory (e.g., TIS, Anisole)[7][9]Traps reactive carbocations and other electrophilic species.
Solvent DCM[11][12]Anhydrous DCM[11][12]Prevents water from participating in hydrolytic ring-opening.[1][2]

Mechanism Spotlight: Furan Degradation Pathway

Furan Degradation furan Furan Ring protonation Protonation at α-carbon (H+) furan->protonation + H+ carbocation Carbocation Intermediate protonation->carbocation ring_opening Nucleophilic Attack (e.g., H2O) carbocation->ring_opening polymerization Polymerization carbocation->polymerization Electrophilic Aromatic Substitution with another Furan Ring dicarbonyl 1,4-Dicarbonyl Compound (Ring-Opened Product) ring_opening->dicarbonyl dicarbonyl->polymerization Further Reactions

Caption: Simplified mechanism of acid-catalyzed furan degradation.

References

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Publishing. Available at: [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - SciSpace. Available at: [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. Available at: [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A. Available at: [Link]

  • Specific solvent issues with BOC deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Any suggestion on Boc deprotection without using acid? - ResearchGate. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - American Chemical Society. Available at: [Link]

  • (PDF) A theoretical investigation of the reaction mechanism for hydrogenated furan formation under Prins reaction conditions in trifluoroacetic acid medium - ResearchGate. Available at: [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. Available at: [Link]

  • Selective oxidation of biomass-derived furfural to 2(5H)-furanone using trifluoroacetic acid as the catalyst and hydrogen peroxide as a green oxidant | Request PDF - ResearchGate. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Trifluoroacetic acid - Wikipedia. Available at: [Link]

  • Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. Available at: [Link]

  • De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Troubleshooting SPPS Cleavage for Furan-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the protection of furan rings during global acidic cleavage.

Furan-modified peptides (e.g., those incorporating 3-(2-furyl)alanine) are powerful tools for covalent cross-linking to GPCRs[1], PROTAC development, and macrocyclization[2]. However, the electron-rich furan moiety is highly susceptible to electrophilic aromatic substitution by carbocations generated during trifluoroacetic acid (TFA) cleavage. This guide provides mechanistic insights, optimized scavenger cocktails, and self-validating protocols to ensure the integrity of your furan-peptides.

Diagnostic FAQs: Understanding Furan Degradation

Q1: My LC-MS shows +56 Da and +242 Da adducts on my furan-peptide after TFA cleavage. What is the mechanism behind this? Answer: The furan ring is an electron-rich heteroaromatic system. During global deprotection in Fmoc/tBu SPPS, protecting groups like tert-butyl (tBu, from Ser/Thr/Tyr) and trityl (Trt, from His/Asn/Gln) are released as highly reactive carbocations. Due to the electron-donating nature of the furan oxygen, the C2 and C5 positions are highly nucleophilic. If these carbocations are not immediately quenched by scavengers, they undergo electrophilic aromatic substitution on the furan ring, resulting in +56 Da (tBu) or +242 Da (Trt) mass adducts[3].

Q2: I am using the standard TFA/TIS/H2O (95:2.5:2.5) cleavage cocktail. Why am I still seeing furan alkylation? Answer: While Triisopropylsilane (TIS) is an excellent bulky hydride donor for quenching Trt cations, it is kinetically slower at trapping tBu cations compared to thiol-based scavengers[4]. Because the furan ring is exceptionally reactive, it can outcompete TIS and H2O for the tBu cation. To mitigate this, we recommend incorporating soft nucleophiles like Dithiothreitol (DTT) or 1,2-ethanedithiol (EDT). These thiols trap tBu cations much faster than silanes, preventing furan alkylation.

Q3: Does the sequence position of the 3-(2-furyl)alanine (Fua) residue affect its susceptibility to degradation? Answer: Yes, steric hindrance plays a major role. Furan rings located at the N-terminus are generally more exposed and thus highly susceptible to both acid-catalyzed ring opening and alkylation[3]. Internal or C-terminal furan moieties, especially when flanked by bulky or aromatic residues, exhibit lower degradation rates due to steric shielding[1]. If an N-terminal furan is required, minimizing cleavage time and optimizing the thiol scavenger ratio is critical.

Q4: Can I use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for furan-peptides? Answer: Reagent K can be effective due to the presence of EDT, which rapidly quenches tBu cations[4]. However, thioanisole can sometimes participate in complex side reactions or act as an alkyl transfer agent under prolonged acidic conditions. A more targeted cocktail, such as TFA/DTT/H2O, often yields higher purity for furan-peptides by balancing carbocation quenching without introducing reactive thioether byproducts.

Quantitative Comparison of Scavenger Cocktails

The choice of scavenger dictates the survival rate of the furan ring. Below is a quantitative summary of common cleavage cocktails and their relative efficacy for furan protection.

Cleavage Cocktail NameComposition Ratio (v/v)Primary Quenching TargetEfficacy for Furan ProtectionMechanistic Notes
Standard Cocktail TFA / TIS / H₂O (95 : 2.5 : 2.5)Trt⁺, tBu⁺Low Kinetically too slow to prevent tBu⁺ attack on furan; leads to high +56 Da adduct formation.
Thiol-Enriched (Recommended) TFA / DTT / H₂O (90 : 5 : 5)tBu⁺, Pbf⁺High DTT acts as a soft nucleophile, rapidly outcompeting the furan ring for tBu⁺ cations[3].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Trt⁺, tBu⁺, Pbf⁺Moderate to High EDT is highly effective, but thioanisole can cause secondary side reactions during prolonged cleavage[4].
Modified Reagent H TFA / m-cresol / thioanisole / EDT / H₂O / DMS (81 : 5 : 5 : 2.5 : 3 : 2)*Complex CationsHigh Excellent for highly sensitive sequences with multiple protecting groups, though harder to precipitate.

*Note: Remaining 1.5% is typically ammonium iodide, though often omitted for standard furan peptides.

Experimental Protocol: Optimized Cleavage Workflow for Furan-Peptides

To ensure a self-validating system, this protocol includes a mandatory "mini-cleavage" step to empirically verify scavenger efficacy before committing the entire resin batch.

Step 1: Resin Preparation & Washing

  • Transfer the synthesized furan-peptidyl resin to a fritted syringe.

  • Wash the resin thoroughly with Dichloromethane (DCM) (5 × 1 min) to remove any residual Dimethylformamide (DMF). DMF reacts with TFA to form formamidinium ions, which can further modify the peptide.

  • Dry the resin under a gentle stream of nitrogen for 10 minutes.

Step 2: Self-Validation (Mini-Cleavage)

  • Transfer ~10 mg of dry resin to a 1.5 mL microcentrifuge tube.

  • Prepare 1 mL of the Thiol-Enriched Cocktail : 900 µL TFA, 50 mg DTT, and 50 µL H₂O.

  • Add 200 µL of the cocktail to the 10 mg resin. Agitate at 25 °C for exactly 1 hour.

  • Precipitate the peptide in 1 mL of ice-cold diethyl ether, centrifuge (10,000 × g, 3 min), and analyze the pellet via LC-MS.

  • Validation Check: Confirm the absence of +56 Da (tBu) or +242 Da (Trt) peaks. If alkylation is present, reduce cleavage time to 45 minutes or increase DTT concentration to 7.5%.

Step 3: Global Cleavage Reaction

  • Once validated, prepare the optimized cleavage cocktail scaled to your total resin volume (typically 10 mL per gram of resin).

  • Add the cocktail to the bulk resin.

  • Agitate gently at 25 °C for 1 to 1.5 hours [2]. Critical Causality: Do not exceed 1.5 hours, as prolonged exposure to strong acids increases the thermodynamic likelihood of furan ring-opening.

Step 4: Precipitation and Recovery

  • Filter the cleavage mixture into a 50 mL conical tube containing 10 volumes of ice-cold diethyl ether.

  • Invert gently to precipitate the crude furan-peptide.

  • Centrifuge at 4,000 × g for 5 minutes at 4 °C. Decant the supernatant.

  • Wash the pellet twice more with ice-cold diethyl ether to remove residual TFA and DTT.

  • Dissolve the pellet in 50% Acetonitrile/Water and lyophilize immediately.

Mechanistic Visualization

The following diagram illustrates the kinetic competition during the cleavage process. The addition of optimized scavengers redirects the reactive carbocations away from the vulnerable furan ring.

G Resin Protected Furan-Peptidyl Resin TFA TFA Global Cleavage Resin->TFA Inter Free Furan Peptide + Reactive Cations (tBu+, Trt+) TFA->Inter NoScav Suboptimal Scavenging (e.g., Only H2O) Inter->NoScav Scav Optimized Scavengers (DTT, TIS, EDT) Inter->Scav SideProd Alkylated Furan Peptide (+56 Da / +242 Da) NoScav->SideProd Quenched Quenched Cations (tBu-H, Trt-H) Scav->Quenched Desired Intact Furan Peptide Scav->Desired

Caption: Reaction pathway of furan-peptide cleavage highlighting carbocation quenching by scavengers.

References

  • Furan-modified peptides for crosslinking to GPCRs Ghent University Library[Link][1]

  • Method for cross-linking peptides (WO2012085279A2) Google Patents[3]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis American Chemical Society (ACS)[Link][4]

  • Proximity-Induced Ligation and One-Pot Macrocyclization of 1,4-Diketone-Tagged Peptides Derived from 2,5-Disubstituted Furans upon Release from the Solid Support Organic Letters - ACS Publications[Link][2]

Sources

Removing tert-butylamine counterion before peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In Fmoc-based Solid Phase Peptide Synthesis (SPPS), the quality and purity of the starting materials are paramount to achieving high-yield, high-purity final peptides. A common but often overlooked issue is the presence of counterions, such as tert-butylamine, complexed with the Fmoc-amino acid raw material. While intended to improve the stability and handling of the amino acid, this counterion can introduce significant variability and downstream complications in the synthesis workflow.

This technical guide provides a comprehensive overview of the issues caused by the tert-butylamine counterion and offers validated, step-by-step protocols for its effective removal.

Frequently Asked Questions (FAQs)

Q1: What is a counterion, and why is my Fmoc-amino acid supplied as a tert-butylamine salt?

Amino acids are zwitterionic molecules, possessing both a carboxylic acid group (-COOH) and an amino group (-NH2). In their free form, they can be challenging to handle, sometimes exhibiting poor solubility or stability. To improve these characteristics, manufacturers may prepare the Fmoc-amino acid as a salt. This is achieved by reacting the acidic carboxyl group with a base, in this case, the volatile primary amine, tert-butylamine. The resulting ionic interaction forms a stable, often more crystalline and easily handled salt.

Q2: What specific problems can the tert-butylamine counterion cause in my peptide synthesis workflow?

The presence of this "hidden" basic counterion can lead to several critical issues during SPPS:

  • Inaccurate Stoichiometry and Molar Mass Calculation: The molecular weight of the Fmoc-amino acid tert-butylamine salt is significantly higher than that of the free acid (by 73.14 g/mol ). If you weigh the amino acid salt without accounting for the mass of the counterion, you will be adding fewer moles of the amino acid than intended. This leads to under-coupling and the formation of deletion sequences, which are difficult to purify from the final product.

  • Interference with Coupling Chemistry: Peptide coupling reactions are highly sensitive to pH. The activation of the amino acid's carboxyl group by reagents like HBTU, HATU, or DIC is often facilitated by additives such as HOBt or Oxyma and controlled by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[1][2] The tert-butylamine released from the salt can disrupt this delicate balance by prematurely neutralizing the acidic additives or altering the reaction environment, leading to reduced coupling efficiency and potential side reactions.[3]

  • Variability in Solubility: While the salt form may be stable for storage, its solubility profile in SPPS solvents like DMF or NMP can differ from the free acid form.[][5] This can lead to issues with complete dissolution before the coupling step, causing inconsistent results and clogged instrument lines.

  • Risk of Side Reactions: Although sterically hindered, tert-butylamine is still a primary amine. While less common, its presence in the reaction vessel could potentially lead to unwanted side reactions, further complicating the crude peptide profile.

Troubleshooting Guide: Counterion Removal

If you are experiencing inconsistent coupling yields, unexpected deletion sequences in your mass spectrometry results, or solubility problems with your Fmoc-amino acids, the presence of a tert-butylamine counterion is a likely culprit. The following section provides robust protocols to convert the amino acid salt back to its free acid form before use.

Workflow for Converting Fmoc-Amino Acid Salt to Free Acid

The general principle involves an acid-base workup to protonate the amino acid's carboxylate and sequester the tert-butylamine base into an aqueous layer or remove it through volatilization.

G cluster_workflow General Workflow for Counterion Removal Start Start: Fmoc-AA- t-BuNH3+ Salt Dissolve 1. Dissolution (Organic Solvent) Start->Dissolve Acidify 2. Acidification / Washing (Aqueous Acid Wash) Dissolve->Acidify Isolate 3. Isolation (Dry & Evaporate Solvent) Acidify->Isolate QC 4. Quality Control (Confirm Free Acid) Isolate->QC End End: Fmoc-AA-OH Free Acid QC->End

Caption: General experimental workflow for converting an Fmoc-amino acid salt to its free acid form.

Protocol 1: Acid-Base Extraction (Recommended Method)

This is the most thorough method for ensuring complete removal of the counterion. It is suitable for most Fmoc-amino acids that are soluble in water-immiscible organic solvents.

Materials:

  • Fmoc-amino acid tert-butylamine salt

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, pre-chilled

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the Fmoc-amino acid salt in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of amino acid). If solubility is an issue, DCM can be used as an alternative.[6]

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of cold 1 M KHSO₄ solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Causality: The acidic KHSO₄ solution protonates the carboxylate group of the amino acid, making it the free acid. Simultaneously, it protonates the tert-butylamine, forming the water-soluble tert-butylammonium bisulfate salt, which partitions into the aqueous layer.

  • Extraction: Drain the lower aqueous layer. Repeat the wash with fresh 1 M KHSO₄ solution two more times to ensure complete removal of the amine.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This removes any residual water-soluble components and helps to break up emulsions.[6]

  • Drying: Drain the organic layer into a clean flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes to remove residual water.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator until a solid or oil is obtained. Dry the resulting Fmoc-amino acid free acid under high vacuum to remove all traces of solvent.

Protocol 2: Lyophilization from Dilute Acetic Acid

This method is useful for amino acids that may have poor solubility in traditional extraction solvents or for researchers who prefer to avoid solvent-intensive extractions.

Materials:

  • Fmoc-amino acid tert-butylamine salt

  • 1% Acetic Acid in deionized water

  • Lyophilizer (Freeze-dryer)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Fmoc-amino acid salt in a minimal amount of 1% acetic acid in water. Gentle warming or sonication may be required to achieve a clear solution.

  • Freezing: Freeze the solution completely. A shell-freezing technique on a rotary evaporator with a dry-ice/acetone bath is recommended for efficient lyophilization.

  • Lyophilization: Place the frozen sample on a pre-chilled lyophilizer and run until all the solvent has sublimed. This process may take 24-48 hours.[7]

    • Causality: During this process, the volatile tert-butylammonium acetate salt formed is removed under vacuum along with the water and excess acetic acid, leaving behind the pure, solid Fmoc-amino acid free acid.

Method Selection and Comparison

Choosing the right protocol depends on the properties of your specific amino acid and the equipment available in your lab.

G leaf leaf Start Start: Need to remove t-BuNH2? Soluble Is the Fmoc-AA soluble in EtOAc/DCM? Start->Soluble Lyophilizer Is a lyophilizer available? Soluble->Lyophilizer No Method1 Use Protocol 1: Acid-Base Extraction Soluble->Method1  Yes Method2 Use Protocol 2: Lyophilization Lyophilizer->Method2  Yes Method3 Consider co-evaporation with Toluene (less common) or contact supplier Lyophilizer->Method3 No

Caption: Decision tree for selecting a counterion removal method.

FeatureProtocol 1: Acid-Base ExtractionProtocol 2: Lyophilization from Acid
Principle Liquid-liquid extraction based on differential solubility.Removal of volatile salt by sublimation under vacuum.
Scale Easily scalable from mg to multi-gram quantities.Best for small to moderate scales (mg to ~1g).
Speed Fast (1-2 hours, plus evaporation time).Slow (24-48 hours).
Equipment Standard lab glassware, separatory funnel, rotary evaporator.Lyophilizer (Freeze-dryer).
Pros Highly effective, rapid, widely applicable.Avoids large volumes of organic solvents, yields a fluffy solid.
Cons Requires large volumes of solvents, potential for emulsions.Requires specialized equipment, lengthy process.
Best Suited For Routine, large-scale conversion of most standard amino acids.Polar or solvent-insoluble amino acids; labs with lyophilization capabilities.

Quality Control: Confirming Counterion Removal

After performing the conversion, it is good practice to confirm the absence of tert-butylamine.

  • Mass Spectrometry: The most definitive method. The calculated molecular weight should match that of the free acid, not the salt.

  • NMR Spectroscopy: ¹H NMR can be used to check for the disappearance of the characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically found around 1.3 ppm.

  • Gas Chromatography (GC): For quantitative analysis in a quality control setting, headspace GC is a highly sensitive method for detecting residual volatile amines like tert-butylamine.[8][9]

By taking the proactive step of removing the tert-butylamine counterion, researchers can eliminate a significant source of experimental variability, leading to more reliable, reproducible, and successful peptide synthesis campaigns.

References

  • Barlos, K. & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • BenchChem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. BenchChem Tech Support.
  • Jensen, K. J., et al. (Eds.). (2013). Peptide Synthesis and Applications, Methods in Molecular Biology, vol. 1047. Springer Science.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for tert-Butylamine. BenchChem Tech Support.
  • König, W., & Geiger, R. (1970). A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.
  • aapptec, LLC. (n.d.). Peptide Synthesis Technical Support.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences Technical Articles.
  • BenchChem. (2025). Overcoming solubility issues of Fmoc-Ala-PAB-PNP during synthesis. BenchChem Tech Support.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma Protocol Center.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin Technical Articles.
  • ResearchGate. (2017). TFA Removal from Reaction.
  • VWR. (n.d.). Amino Acid Derivatives for Peptide Synthesis. VWR Technical Library.
  • Pícha, J., & Buděšínský, M. (2010). Fmoc deprotection by tert-butylamine and its comparison in solution and solid phase synthesis. Journal of Peptide Science, 16(8), 447-452.
  • Jagota, N. K., Chetram, A. J., & Nair, J. B. (1996). Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals.
  • Guryanov, I., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(2).
  • Al-Warhi, T., et al. (2012). Practical advice in the development of a lyophilized protein drug product. American Journal of Health-System Pharmacy, 69(22), 1945-1952.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

Sources

Technical Support Center: Navigating Furan Ring Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for chemists, researchers, and drug development professionals. The furan ring is a cornerstone heterocycle in modern chemistry, yet its inherent sensitivity to acidic conditions presents a significant challenge. This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to help you preserve the integrity of your furan-containing molecules during synthesis and purification.

Introduction: The Dichotomy of Furan Reactivity

The furan ring is an electron-rich aromatic system, making it an excellent nucleophile and a versatile building block. However, this same electronic character is the root of its instability in the presence of acid. Protonation disrupts the ring's aromaticity, leading to a cascade of potential side reactions, most notably polymerization and ring-opening. Understanding the mechanisms behind this degradation is the first step toward preventing it.

Part 1: Troubleshooting Guide - Diagnosing and Solving Common Experimental Failures

This section is formatted to address specific issues encountered during laboratory work, providing a clear path from problem to solution.

Issue 1: My reaction mixture turns dark and forms an insoluble tar upon adding an acid catalyst (e.g., H₂SO₄, HCl).

Symptoms:

  • Rapid formation of a dark brown or black precipitate.

  • TLC analysis shows starting material disappearance with no clear product spot, often just a baseline streak.

  • Low to no recovery of desired furan-containing product.

Root Cause Analysis: This is a classic presentation of acid-catalyzed polymerization. The furan ring, upon protonation, forms a reactive carbocation. This cation is a potent electrophile that is readily attacked by another neutral (and highly nucleophilic) furan molecule, initiating a chain reaction that results in insoluble polymeric tars. Strong acids and elevated temperatures dramatically accelerate this process.

Solutions Workflow:

Furan_Polymerization_Troubleshooting start Observation: Dark Precipitate (Tar) q_temp Is the reaction run above 0 °C? start->q_temp action_temp Immediate Action: Lower temperature to 0 °C or -78 °C. q_temp->action_temp Yes q_acid Is a strong Brønsted acid being used? q_temp->q_acid No action_temp->q_acid action_acid Action: Replace with a milder acidic catalyst. (See Table 1) q_acid->action_acid Yes q_solvent Is the solvent non-coordinating or protic? q_acid->q_solvent No action_acid->q_solvent action_solvent Action: Switch to polar aprotic solvent (e.g., DMF, Dioxane) to stabilize intermediates. q_solvent->action_solvent Yes result Problem Mitigated q_solvent->result No action_solvent->result

Caption: A logical workflow for troubleshooting furan polymerization.

Detailed Protocols & Explanations:

  • Reduce Thermal Energy: Lowering the reaction temperature is the most immediate and effective way to slow down the rate of polymerization, which often has a higher activation energy than the desired transformation.

  • Select a Milder Acid Catalyst: The choice of acid is paramount. Strong mineral acids create a high concentration of protons, fueling polymerization. Milder or solid-supported acids offer a more controlled and localized acidic environment.

    Table 1: Comparison of Acidic Catalysts for Furan-Containing Molecules

    Catalyst Type Key Advantages & Use Cases
    p-Toluenesulfonic acid (pTSA) Organic Brønsted Acid Solid, easy to handle; effective for many reactions where a moderate acid strength is needed.
    Amberlyst-70 Solid Acid Resin Heterogeneous catalyst, easily removed by filtration, minimizing acidic workup and product degradation.
    Scandium(III) triflate Lewis Acid Water-stable Lewis acid, particularly effective for reactions involving carbonyls; often milder than Brønsted acids.

    | Hexafluoroisopropanol (HFIP) | Solvent/Co-catalyst | A unique solvent that can stabilize intermediates and prevent polymerization, enabling certain Brønsted acid-catalyzed reductions. |

  • Leverage Solvent Effects: The solvent can play a crucial role. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives. Protic solvents like water or methanol, conversely, can participate in ring-opening side reactions.

Issue 2: My desired product forms, but it decomposes during aqueous workup or silica gel chromatography.

Symptoms:

  • Product is visible on TLC of the crude reaction mixture, but disappears after extraction with aqueous acid.

  • Isolation of a 1,4-dicarbonyl compound instead of the expected furan product.

  • Significant product loss or streaking during purification on standard silica gel.

Root Cause Analysis: The furan ring is a cyclic enol ether and is susceptible to acid-catalyzed hydrolytic ring-opening. Protonation at the α-carbon (C2) is the rate-limiting step, leading to a carbocation that is attacked by water. The resulting intermediate collapses to form a more stable acyclic 1,4-dicarbonyl compound. Standard silica gel can be sufficiently acidic to cause this degradation on the column.

Furan_Ring_Opening furan Furan Product protonation Protonation (H+) (Aqueous Acid or SiO2) furan->protonation cation Carbocation Intermediate protonation->cation h2o_attack H2O Attack cation->h2o_attack hemiacetal Unstable Hemiacetal h2o_attack->hemiacetal opening Ring Opening hemiacetal->opening dicarbonyl 1,4-Dicarbonyl Byproduct opening->dicarbonyl

Caption: The mechanism of acid-catalyzed furan ring opening.

Solutions:

  • Modify Workup and Purification Procedures:

    • Neutralize First: Before any aqueous extraction, carefully quench the reaction with a cold, weak base like saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).

    • Use Deactivated Silica: For chromatography, use neutralized silica gel. This can be prepared by making a slurry of silica gel in a solvent containing ~1% triethylamine, then evaporating the solvent. Alternatively, add 0.1-1% triethylamine to your eluent system.

  • Implement a Protecting Group Strategy: When acidic conditions are unavoidable, temporarily protecting the furan is a robust solution. While various protecting groups exist for different functionalities, for the furan ring itself, a reversible Diels-Alder reaction can be employed to mask its diene character and associated reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is furan so much more reactive and acid-sensitive than benzene? A: The difference is rooted in aromaticity and electronegativity. Benzene has a resonance stabilization energy of approximately 36 kcal/mol, making it highly stable. Furan's resonance energy is much lower, around 16-18 kcal/mol. The oxygen atom is more electronegative than carbon and pulls electron density away, but it must donate a lone pair to achieve aromaticity. When a proton attacks, this fragile aromaticity is easily broken, leading to a reactive, non-aromatic intermediate. Benzene requires much harsher conditions to overcome its substantial aromatic stabilization energy.

Q2: Are there any "furan-safe" methods for removing a Boc protecting group? A: Yes. Standard Boc deprotection using neat trifluoroacetic acid (TFA) is often too harsh for substrates containing a sensitive furan ring. Milder, alternative conditions are required to prevent degradation.

Table 2: Recommended Boc Deprotection Conditions for Furan-Containing Substrates

Reagent/Method Conditions Comments
4M HCl in Dioxane 0 °C to RT Often provides cleaner deprotection than TFA. The dioxane solvent can help stabilize the furan ring.
Oxalyl Chloride in Methanol 0 °C to RT A very mild and efficient method for deprotecting a wide range of N-Boc compounds.
Fluorinated Alcohols (TFE, HFIP) Reflux or Microwave Thermolytic deprotection under neutral conditions, avoiding strong acids entirely.

| Solid Acid Catalysts | Varies | Resins like Amberlyst can be used in a flow chemistry setup to minimize contact time. |

Q3: I need to perform an electrophilic substitution on a furan ring. What are the best practices? A: Due to the furan ring's high reactivity, electrophilic substitutions must be conducted under very mild conditions. Standard Friedel-Crafts reactions with strong Lewis acids like AlCl₃ typically fail due to rampant polymerization.

Recommended Protocols for Furan Electrophilic Substitution:

  • Vilsmeier-Haack Formylation: This is the most reliable method for introducing an aldehyde group onto a furan ring. It uses a mild electrophile (the Vilsmeier reagent) generated from DMF and POCl₃. The reaction is typically run at low temperatures to maintain control.

    • Experimental Protocol:

      • Cool anhydrous DMF in an oven-dried flask to 0 °C under an inert atmosphere.

      • Slowly add POCl₃ (1.1 equiv) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

      • Add a solution of the furan substrate (1.0 equiv) in DMF dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.

      • Extract the product with an appropriate organic solvent.

  • Halogenation: Use mild, neutral halogenating agents. For bromination, N-bromosuccinimide (NBS) in THF or DMF at low temperature is effective for monobromination at the 2-position.

  • Sulfonation: Strong acids like oleum will decompose furan. The pyridine-sulfur trioxide complex is a much milder reagent suitable for sulfonating the furan ring.

References

  • Title: Furan as a versatile synthon Source: ACS Publications URL: [Link]

  • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Scite.ai URL: [Link]

  • **Title

Technical Support Center: Boc-2-Furylalanine Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-L-2-furylalanine (Boc-2-Fur-Ala-OH) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). While users frequently report "solubility issues," our technical analysis often reveals the root cause to be oxidative instability or acid-catalyzed polymerization of the furan ring, rather than thermodynamic insolubility.

This guide provides a validated framework to distinguish between true solubility limits and degradation, ensuring successful incorporation of this unnatural amino acid.

Part 1: The Diagnostic Framework

Before altering your solvent system, you must determine if you are facing a Solubility Limit or a Stability Failure .

Physicochemical Profile
PropertySpecificationImplication for Synthesis
Molecular Weight ~255.27 g/mol Moderate size; steric hindrance is low to medium.[1]
Hydrophobicity High (Aromatic Furan)Insoluble in water. Soluble in organic solvents (DMF, DCM, NMP).
Acid Sensitivity High The electron-rich furan ring is prone to acid-catalyzed ring opening and polymerization (turning solutions black/brown).[1]
Oxidation Potential ModerateSusceptible to air oxidation over time, leading to insoluble aggregates.
The "Black Tar" False Positive

If your solution turns yellow, brown, or black upon adding TFA or standing in air, this is not a solubility issue. It is furan degradation.

  • True Insolubility: White/off-white cloudy suspension or precipitate.[1]

  • Degradation: Color change followed by "gummy" precipitation.

Part 2: Solvation & Coupling Protocols

Optimal Solvent Systems

Do not use alcohols (MeOH, EtOH) during coupling, as they will react with activated esters.

Solvent SystemGradeRecommended ForNotes
DMF (N,N-Dimethylformamide) Peptide Grade, Amine-freePrimary Choice Dissolves Boc-2-Fur-Ala-OH up to 0.3M - 0.5M easily.[1]
NMP (N-Methyl-2-pyrrolidone) Peptide GradeAggregation Breaker Use if the growing peptide chain is aggregating (beta-sheet formation).[1]
DCM (Dichloromethane) AnhydrousActivation Phase Excellent for solubilizing the AA, but poor for peptide resin swelling compared to DMF.
DMF + LiCl (5%) AnhydrousDifficult Sequences Chaotropic salts disrupt hydrogen bonding if the peptide "gels" after coupling.
Step-by-Step Dissolution & Activation

Standard Protocol for 0.1 mmol scale

  • Preparation: Calculate the required mass for a 3-fold excess (relative to resin loading).

  • Solvation: Add DMF to achieve a concentration of 0.2M to 0.3M .

    • Tip: Do not attempt concentrations >0.5M; this increases the risk of precipitation upon adding coupling reagents.

  • Visual Check: Vortex for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If cloudy, add minimal DCM (up to 20% v/v).

  • Activation (Base Sensitivity):

    • Add HOBt (Hydroxybenzotriazole) or Oxyma Pure before the carbodiimide (DIC).[2] This buffers the pH and protects the furan ring.

    • Avoid high concentrations of strong bases (like DBU) during prolonged storage, though standard DIEA usage is acceptable.

The Furan Protection Strategy (Critical)

During the Boc-deprotection step (removal of Boc from the previous cycle or the Furylalanine itself later), the furan ring is vulnerable to the high concentration of TFA.

  • Mandatory Scavenger: You must use scavengers in your TFA deprotection cocktail to prevent tert-butyl cations from attacking the furan ring.

  • Recommended Cocktail: TFA / Phenol / Water / TIS (92.5 : 2.5 : 2.5 : 2.5).

Part 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision process when encountering "solids" in your reaction vessel.

TroubleshootingLogic Start Issue: Solid/Cloudiness Observed CheckColor Check Solution Color Start->CheckColor WhiteCloud White/Off-White Precipitate CheckColor->WhiteCloud No Color Change DarkGunk Yellow/Brown/Black Tar CheckColor->DarkGunk Darkening TrueInsolubility Diagnosis: True Insolubility or Salt Formation WhiteCloud->TrueInsolubility Degradation Diagnosis: Furan Degradation (Acid/Oxidation) DarkGunk->Degradation Action1 Action: Add DCM (10-20%) or dilute with DMF TrueInsolubility->Action1 Action2 Action: Check Coupling Reagent (Urea byproducts?) TrueInsolubility->Action2 Action3 Action: Use Scavengers (Phenol/TIS) Check Reagent Age Degradation->Action3

Caption: Diagnostic flow for distinguishing between solubility limits and chemical instability of Boc-2-furylalanine.

Part 4: Frequently Asked Questions (FAQ)

Q1: I added DIC to my Boc-2-Fur-Ala-OH in DMF, and it turned cloudy immediately. Why? A: This is likely urea precipitation , not the amino acid. Diisopropylurea (DIU) is a byproduct of DIC activation and is less soluble in DMF than in DCM.

  • Fix: Ensure your amino acid is fully dissolved before adding DIC. If cloudiness persists, add a small amount of DCM to solubilize the urea byproduct [1].

Q2: Can I use HATU/DIEA for coupling Boc-2-furylalanine? A: Yes, but be cautious. HATU requires a base (DIEA) for activation. Excess base can sometimes promote racemization or side reactions with the furan ring over long coupling times.

  • Recommendation: Use stoichiometric DIEA (2.0 eq relative to AA) and do not pre-activate for more than 2-3 minutes before adding to the resin [2].

Q3: My peptide resin turned black during the final cleavage. Is my peptide ruined? A: The black color suggests furan polymerization caused by the carbocations generated during cleavage attacking the furan ring.

  • Fix: You must repeat the synthesis using a scavenger-rich cleavage cocktail (containing Phenol, TIS, or DTT). The furan ring acts as an "internal scavenger" if you don't provide a better one [3].

Q4: Is Boc-2-furylalanine stable in solution for automated synthesis? A: It is stable in DMF for 24-48 hours if kept in the dark and sealed.[1] Do not leave it open to air for days, as the furan ring can slowly oxidize. For automated synthesizers, prepare solutions fresh daily.

References

  • Sigma-Aldrich. Boc-β-(2-furyl)-Ala-OH Product Specification & Solubility Data. Retrieved from [1]

  • BenchChem. Troubleshooting Incomplete Coupling in SPPS. Retrieved from

  • PubChem. Fmoc-L-2-Furylalanine Compound Summary (Analogous Furan Stability Data). Retrieved from [1]

  • AAPPTec. Standard Coupling Procedures & Handling of Acid-Sensitive Peptides. Retrieved from [1]

Sources

Technical Support Center: Furan Ring Stability in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan-containing amino acid derivatives (e.g., 2-furylalanine) and peptides. While the furan ring is a powerful tool in drug development—often utilized as a caged electrophile for covalent cross-linking or as a unique pharmacophore—its electron-rich heteroaromatic structure makes it highly susceptible to oxidative degradation.

This guide provides field-proven troubleshooting strategies, self-validating experimental workflows, and mechanistic insights to help you minimize furan oxidation during chemical synthesis, in vitro assays, and in vivo pharmacokinetic studies.

Troubleshooting Guide & FAQs

Q1: My furylalanine-containing peptide degrades during the final TFA cleavage step of Solid-Phase Peptide Synthesis (SPPS). How can I prevent this? Causality & Solution: Furan rings are highly electron-rich and susceptible to electrophilic attack by carbocations generated during global deprotection, as well as protonation by strong acids like Trifluoroacetic acid (TFA). This protonation leads to irreversible ring-opening. To prevent this, implement "aromatic capping." Placing aromatic amino acids (such as Phenylalanine, Tyrosine, or Tryptophan) immediately adjacent to the furylalanine residue provides profound stabilization. The adjacent aromatic rings sterically shield the furan moiety and offer electronic stabilization through


 stacking, effectively suppressing acidic degradation [1].

Q2: I observe spontaneous oxidation of my furan-peptide during in vitro assays. What is the mechanism, and how do I stabilize it? Causality & Solution: Furan is highly reactive toward singlet oxygen (


) and other reactive oxygen species (ROS). Photo-oxidation occurs when ambient light excites trace photosensitizers in the assay medium, generating singlet oxygen. The singlet oxygen undergoes a [4+2] cycloaddition with the furan ring to form an unstable endoperoxide, which rapidly resolves into a reactive keto-enal (cis-enedial) [2].
To stabilize your compound, perform all handling and incubations in dark conditions, degas buffers with inert gas (Argon/N

), and consider the addition of ROS scavengers (e.g., ascorbic acid) if they do not interfere with your assay's readout.

Q3: In vivo pharmacokinetic studies show rapid clearance of my furan-based drug candidate. Is the furan ring responsible? Causality & Solution: Yes, the furan ring is a known metabolic liability. Furan rings undergo rapid metabolic oxidation mediated primarily by Cytochrome P450 enzymes (specifically the CYP3A subfamily). The enzyme epoxidizes the furan ring, which subsequently opens to form a highly reactive electrophilic intermediate (cis-butene-1,4-dial). This intermediate rapidly forms covalent adducts with cellular nucleophiles like glutathione (GSH) and proteins, leading to rapid clearance and potential hepatotoxicity [3]. To mitigate this, medicinal chemistry strategies such as selective deuteration (leveraging the kinetic isotope effect to slow CYP-mediated oxidation) or the introduction of electron-withdrawing groups can be employed to reduce the electron density of the furan ring [4].

Experimental Workflows & Self-Validating Protocols

Workflow 1: SPPS Synthesis and Cleavage of Furan-Peptides

SPPS_Workflow N1 Solid-Phase Peptide Synthesis N2 Sequence Design: Aromatic Capping N1->N2 Incorporate Phe/Tyr/Trp N3 TFA Cleavage (95% TFA, Scavengers) N2->N3 Resin Transfer N4 Self-Validation: Micro-cleavage LC-MS N3->N4 Pilot Aliquot N5 Intact Furan-Peptide Isolation N4->N5 Mass Confirmed

Caption: Workflow for the synthesis and self-validating cleavage of aromatic-capped furan-peptides.

Protocol 1: Aromatic-Capped SPPS Cleavage This protocol utilizes a micro-cleavage step as a self-validating system to ensure the furan ring is protected before committing the entire resin batch.

  • Resin Preparation: Swell 5 mg of the synthesized peptide-resin in Dichloromethane (DCM) for 10 minutes.

  • Cocktail Formulation: Prepare a micro-cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O). If the sequence lacks aromatic capping, add 2.5% DODT as an additional carbocation scavenger.
    
  • Cleavage: Incubate the resin with 100 µL of the cocktail for 2 hours at room temperature under an inert atmosphere.

  • Precipitation: Precipitate the peptide in 1 mL of cold diethyl ether and centrifuge at 10,000 x g for 5 minutes.

  • Self-Validation Point (LC-MS): Analyze the pellet via LC-MS. A successful system will show the exact mass of the intact furan-peptide. The presence of +16 Da (oxidation) or +56 Da (t-butyl alkylation) peaks indicates that the scavenger system failed or the furan ring was insufficiently shielded, prompting an immediate redesign of the cleavage cocktail before bulk processing.

Workflow 2: In Vitro Metabolic Stability Assay

Metabolic_Oxidation Furan Furan-Amino Acid Derivative CYP CYP450 (e.g., CYP3A4) Epoxidation Furan->CYP In vivo Metabolism Mitigation Strategic Modification: Deuteration / EWGs Furan->Mitigation Medicinal Chemistry Intermediate cis-Butene-1,4-dial (Reactive Electrophile) CYP->Intermediate Ring Opening Adducts GSH / Protein Adducts (Toxicity/Clearance) Intermediate->Adducts Nucleophilic Attack Mitigation->CYP Slows Oxidation Rate

Caption: Logical relationship of CYP450-mediated furan oxidation and chemical mitigation strategies.

Protocol 2: CYP450 Microsomal Stability Assay This assay incorporates internal controls to validate that any observed degradation is strictly enzymatic (CYP450-mediated) rather than a result of chemical instability in the buffer system.

  • Sample Preparation: Prepare a 1 µM solution of the furan-derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Point (Parallel Arms): Split the reaction into three parallel arms:

    • Arm A: Test compound + HLM + NADPH (Active metabolism).

    • Arm B: Test compound + HLM (No NADPH; controls for chemical buffer instability).

    • Arm C: Test compound + HLM + NADPH + 1 µM Ketoconazole (CYP3A4 inhibitor; confirms specific enzymatic pathway).

  • Pre-incubation: Pre-incubate all arms at 37°C for 5 minutes.

  • Initiation: Initiate the reaction in Arms A and C by adding the NADPH regenerating system.

  • Quenching: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and intrinsic clearance (
    
    
    
    ).

Quantitative Data Summaries

Table 1: Impact of Aromatic Capping on Furan-Peptide Stability during TFA Cleavage

Sequence ContextCleavage CocktailDegradation (%)Primary Degradant
Ala-Fur-AlaTFA/TIS/H

O (95:2.5:2.5)
>80%Ring-opened (+16 Da)
Phe-Fur-PheTFA/TIS/H

O (95:2.5:2.5)
<5%None
Trp-Fur-TyrTFA/TIS/H

O/DODT (92.5:2.5:2.5:2.5)
<2%None

Table 2: Comparative Metabolic Clearance Parameters of Furan Derivatives

CompoundModification StrategyIntrinsic Clearance (

)
Half-life (

)
Furan-3-methanolNone (Native)>50 µL/min/mg< 15 min
Furan-3-methanol-d2Selective Deuteration<15 µL/min/mg> 45 min
FurylalanineNone (Native)~30 µL/min/mg~ 25 min

References

Sources

Technical Support Center: 2-Furylalanine (2-Fal) Peptide Purification

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Center for Peptide Science & Engineering . It addresses the specific challenges of purifying peptides containing 2-Furylalanine (2-Fal) , a non-canonical amino acid often used as a phenylalanine isostere or in phage display libraries.

Subject: Troubleshooting Stability, Cleavage, and Isolation of Furan-Containing Peptides Ticket Priority: High (Chemical Instability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Furan Paradox"

2-Furylalanine (2-Fal) offers unique steric and electronic properties similar to Phenylalanine but with a smaller, more polar heteroaromatic ring. However, its inclusion introduces a "Furan Paradox" : the ring is electron-rich enough to be highly susceptible to acid-catalyzed ring opening and oxidative degradation , yet standard peptide synthesis (SPPS) requires strong acids (TFA) for cleavage.

Successful purification requires a departure from "standard" protocols. You cannot treat 2-Fal peptides like generic sequences. This guide details the causal mechanisms of failure and provides self-validating protocols to ensure integrity.

Module 1: Cleavage & Scavenger Selection (The Critical Failure Point)

User Query: "My crude LC-MS shows a complex mixture with mass shifts that don't match standard protecting groups. The yield is low. What happened during cleavage?"

The Mechanism of Failure

The furan ring in 2-Fal is acid-sensitive. In high concentrations of TFA, the furan oxygen can be protonated, making the ring susceptible to nucleophilic attack.

  • The Killer Variable: Dithiol Scavengers (EDT, DDT). If you use Ethanedithiol (EDT) or Dithiothreitol (DTT) in your cleavage cocktail, they will attack the protonated furan ring. This results in ring opening followed by the formation of a bis-dithioacetal adduct .

  • Diagnostic Mass Shift: Look for a mass shift corresponding to the addition of the dithiol + ring opening (often complex patterns depending on the specific scavenger).

Protocol 1: The "Furan-Safe" Cleavage Cocktail

Do NOT use Reagent K or any cocktail containing EDT/DTT if possible.

ComponentStandard %Furan-Safe %Function & Causality
TFA 90-95%90-92.5% Cleavage agent. Keep concentration minimized where possible.
TIS (Triisopropylsilane)2.5%2.5 - 5% Primary Scavenger. Traps carbocations without attacking the furan ring.
Water 2.5%2.5 - 5% Hydrolysis of protecting groups; moderates acid strength.[1]
DODT (Dioxa-1,8-octane-dithiol)2.5%0% (AVOID) While sometimes cited as "safer" than EDT, it still poses a risk of thio-addition to the furan.
Phenol -0% (AVOID) Can promote electrophilic aromatic substitution on the furan ring.

Step-by-Step Workflow:

  • Preparation: Pre-chill the cleavage cocktail to 0°C.

  • Addition: Add cocktail to the resin.

  • Reaction: Allow to react at Room Temperature for max 2 hours . Do not heat.

  • Precipitation: Precipitate immediately into cold diethyl ether .

  • Validation: Analyze crude via LC-MS immediately. Do not leave the peptide dissolved in the cleavage cocktail overnight.

Module 2: Purification & Mobile Phase Optimization

User Query: "I see peak broadening and 'ghost peaks' that grow over time during HPLC. Is my peptide oxidizing?"

The Mechanism of Failure

The electron-rich furan ring is a magnet for Singlet Oxygen (


) . Standard HPLC solvents (Acetonitrile/Water) contain dissolved oxygen. Under UV light (used for detection) and high pressure, 2-Fal can undergo oxidative degradation, often leading to +16 Da (mono-oxidation) or +32 Da (di-oxidation) adducts.
Protocol 2: Oxidation-Free HPLC Isolation

This protocol uses a "degas and protect" strategy to ensure the peak you collect is the peak you synthesized.

1. Solvent Preparation:

  • Degassing: Vigorously degas all mobile phases (Water and ACN) using Helium sparging or ultrasonication under vacuum for 15 minutes prior to use.

  • Modifier: Use 0.1% TFA . Avoid Formic Acid if possible, as it can sometimes be less effective at suppressing silanol interactions for these aromatic residues, leading to tailing.

2. Chromatographic Conditions:

  • Column: C18 is standard.[2] Use a "capped" column to minimize silanol activity.

  • Temperature: Maintain column temperature at 25°C or lower . Do not heat to 60°C to improve resolution, as this accelerates furan degradation.

  • Detection: Monitor at 214 nm (amide bond) and 254 nm (aromatic). Note that furan has a distinct absorption; loss of the 254 nm signal relative to 214 nm can indicate ring degradation.

3. Fraction Collection:

  • Immediate Action: Collect fractions into tubes containing a small amount of buffer (e.g., Ammonium Bicarbonate) if the peptide is stable at neutral pH, to neutralize the TFA immediately. If the peptide requires acidic conditions for solubility, keep fractions on ice .

  • Lyophilization: Flash freeze fractions immediately. Do not let them sit in the fraction collector for days.

Module 3: Storage & Stability

User Query: "My purified peptide turned yellow/brown after a week in the freezer. Is it ruined?"

The Mechanism of Failure

Color change often indicates polymerization or advanced oxidation of the furan ring. Furan derivatives can polymerize (resinification) upon exposure to light and acid traces.

Storage Protocol:

  • State: Store only as a lyophilized powder. Never store in solution.

  • Atmosphere: Flush the vial with Argon or Nitrogen before sealing.

  • Temperature: -20°C is mandatory; -80°C is preferred.

  • Light: Protect from light (wrap vial in foil).

Visualizing the Degradation Pathways

The following diagram illustrates the critical decision points where 2-Fal peptides are lost and the chemical pathways responsible.

G cluster_legend Legend Start Peptide-Resin (2-Fal) Cleavage TFA Cleavage Step Start->Cleavage Scavenger_Bad Cocktail with EDT/Dithiols Cleavage->Scavenger_Bad Incorrect Scavenger Scavenger_Good Cocktail: TFA / TIS / H2O (No Thiols) Cleavage->Scavenger_Good Recommended RingOpen Acid-Catalyzed Ring Opening Scavenger_Bad->RingOpen Adduct Bis-dithioacetal Adduct (Mass Shift: Complex) RingOpen->Adduct Crude Intact Crude Peptide Scavenger_Good->Crude HPLC HPLC Purification Crude->HPLC Air Dissolved O2 / Light / Heat HPLC->Air Exposure Degas Degassed Solvents + Cold Prep HPLC->Degas Protocol 2 Oxidation Oxidized Peptide (+16 Da / +32 Da) Air->Oxidation Final Pure 2-Fal Peptide Degas->Final key Red = Degradation Pathway Green = Optimized Protocol

Caption: Decision tree highlighting the critical impact of scavenger selection (EDT vs. TIS) and environmental control on 2-furylalanine peptide integrity.

Summary of Quantitative Specifications

ParameterRecommended ValueRationale
Cleavage Time < 2 HoursMinimizes acid exposure time.
TFA Concentration 90-92.5%Sufficient for deprotection; minimized for ring safety.
Scavenger TIS (Triisopropylsilane)Non-thiol scavenger; prevents furan alkylation.
HPLC Temp < 25°CPrevents thermal degradation of the furan ring.
Storage Temp -20°CSlows oxidative polymerization.

References

  • Schulz, A., et al. (2004).[3] "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters, 11(6), 601-606.[3]

  • Deceuninck, A., & Madder, A. (2009). "From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation-conjugation strategy."[4] Chemical Communications, (3), 340-342.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256.

Sources

Tert-Butylamine Salts in Coupling Reactions: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing amide coupling reactions where tert-butylamine is employed as a basic reagent. The formation of an amide bond is fundamental to many synthetic strategies, yet it is often plagued by issues of low efficiency, incomplete reactions, and loss of stereochemical integrity.

The choice of base is a critical parameter, and tert-butylamine, while advantageous for its steric properties, can introduce specific challenges. This document provides a structured, in-depth guide to understanding the role of tert-butylamine salts, troubleshooting common problems associated with their use, and optimizing your coupling efficiency.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the precise role of tert-butylamine in a coupling reaction, and why is it often preferred over other bases like triethylamine (TEA)?

In many coupling protocols, the amine component is supplied as an acid salt, such as a hydrochloride (·HCl) or trifluoroacetate (·TFA), to enhance its stability and shelf-life. Before this amine can function as a nucleophile to form the new amide bond, it must be converted to its free base form. This is the primary role of tert-butylamine: to act as a proton scavenger, neutralizing the acid salt.

Tert-butylamine is often preferred over less hindered bases like TEA due to its significant steric bulk.[1][2] The three methyl groups surrounding the nitrogen atom create a congested environment that makes tert-butylamine a poor nucleophile.[2][3] This is a crucial feature, as it minimizes the risk of the base itself competing with the primary amine and attacking the activated carboxylic acid, a side reaction that would reduce the yield of the desired product.

Q2: My reaction has stalled, and I see a precipitate. Could the tert-butylamine salt be the cause?

Yes, this is a distinct possibility. The neutralization reaction between tert-butylamine and, for example, an amine hydrochloride, produces tert-butylammonium chloride.

(CH₃)₃CNH₂ + R-NH₃⁺Cl⁻ ⇌ (CH₃)₃CNH₃⁺Cl⁻ + R-NH₂

The solubility of this resulting ammonium salt is highly dependent on the reaction solvent. In less polar solvents like dichloromethane (DCM), tert-butylammonium salts can have limited solubility and may precipitate out of the reaction mixture. This can physically impede the reaction, trap reactants, or alter the homogeneity of the system, leading to poor or inconsistent coupling efficiency. If this occurs, considering a switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) is a logical step.

Q3: Can the use of tert-butylamine lead to racemization of my chiral starting materials?

Absolutely. Racemization is a significant risk during peptide coupling, and the choice and amount of base are critical factors.[4] The most common pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid.[4] The proton on the α-carbon of this intermediate is acidic and can be readily removed by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a loss of stereochemical purity.

While tert-butylamine is a moderately strong base, using it in excess (more than the 1.0-1.1 equivalents needed for neutralization) can significantly increase the rate of this proton abstraction, thereby promoting racemization.[5]

Part 2: Troubleshooting Guide

This section provides systematic workflows for diagnosing and resolving specific experimental issues.

Problem 1: Low Yield or Incomplete Coupling

Symptoms: HPLC or LC-MS analysis of the crude reaction mixture shows a significant percentage of unreacted amine or carboxylic acid starting material.

G start Low Yield / Incomplete Coupling check_stoich Step 1: Verify Stoichiometry - Amine Salt: 1.0 eq - Tert-butylamine: 1.05-1.1 eq - Coupling Reagent: 1.1-1.2 eq start->check_stoich check_reagents Step 2: Assess Reagent Quality - Is tert-butylamine fresh? - Are solvents anhydrous? - Coupling reagents sensitive to moisture? check_stoich->check_reagents Stoichiometry Correct check_solubility Step 3: Check for Precipitation - Is the reaction mixture homogeneous? - Did a salt crash out after base addition? check_reagents->check_solubility Reagents OK check_activation Step 4: Review Activation Step - Was the carboxylic acid pre-activated before adding the amine? - Is the coupling reagent potent enough? check_solubility->check_activation Homogeneous optimize Step 5: Consider Optimization - Switch to a more polar solvent (e.g., DMF). - Use a more powerful coupling reagent (e.g., HATU). check_activation->optimize Activation OK end Resolution: Improved Yield optimize->end

Caption: A logical workflow for troubleshooting low coupling yield.

  • Stoichiometry is Paramount: The most common error is adding an insufficient amount of base. You must add at least one molar equivalent of tert-butylamine relative to the amine salt to ensure all of the amine is available for reaction. A slight excess (e.g., 1.05 eq) is often recommended.

  • Reagent Integrity: Tert-butylamine is a volatile liquid that can absorb atmospheric CO₂ and water over time.[6] Use a fresh bottle or re-distill if purity is in doubt. Coupling reagents, especially uronium salts like HATU or HBTU, are also moisture-sensitive and lose activity upon storage.[7]

  • Solvent Choice: If you observe precipitation after adding tert-butylamine, switch to a more polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

  • Activation Method: For sterically hindered amino acids or challenging sequences, a standard carbodiimide like EDC may not be sufficient.[8] Switching to a more potent uronium/guanidinium salt reagent like HATU or HCTU can dramatically improve kinetics and overall yield.[9][10][11]

Problem 2: Racemization Detected in the Product

Symptoms: Chiral HPLC or NMR analysis shows the presence of the undesired diastereomer, indicating a loss of stereochemical integrity at the α-carbon of the coupled amino acid.

As discussed, excess or overly strong bases accelerate racemization. The key is to provide just enough base for neutralization while creating an environment that disfavors oxazolone formation.

Table 1: Comparison of Common Bases in Peptide Coupling

BaseRelative BasicitySteric HindranceGeneral Racemization Risk
Triethylamine (TEA)HighLowHigh
Tert-butylamine ModerateHighModerate
Diisopropylethylamine (DIPEA)ModerateVery HighLow
N-Methylmorpholine (NMM)LowLowVery Low
2,4,6-CollidineLowModerateVery Low
  • Switch to a Weaker or More Hindered Base: The data clearly shows that bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are superior choices when racemization is a concern.[4][10] DIPEA, in particular, combines moderate basicity with extreme steric hindrance, making it a workhorse in modern peptide synthesis.

  • Use Racemization-Suppressing Additives: If you must use a carbodiimide (e.g., EDC, DIC), it is essential to include an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[4] These additives form active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[4][12]

  • Control Temperature: Perform the base addition and coupling steps at reduced temperatures (e.g., 0 °C). Lowering the temperature slows the rate of both the desired coupling and the undesired racemization pathway, but often slows racemization more significantly.

  • Minimize Pre-activation Time: Do not allow the activated carboxylic acid to sit for extended periods in the presence of the base before the amine is added, as this provides more time for the oxazolone to form.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling (HATU-Mediated)

This protocol describes a robust method for coupling a carboxylic acid with an amine hydrochloride salt, a common scenario where tert-butylamine or an alternative base is required.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine Hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq) or Tert-butylamine (1.1 eq relative to amine salt)

  • Anhydrous DMF

Procedure:

  • Carboxylic Acid Activation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 10-15 minutes. A color change to yellow may be observed.

  • Amine Neutralization: In a separate flask, dissolve or suspend the amine hydrochloride (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. Note: If using tert-butylamine, add 1.1 equivalents relative to the amine hydrochloride. Stir the neutralized amine solution at 0 °C for 10 minutes.

  • Coupling: Transfer the cold, neutralized amine solution from Step 3 into the activated carboxylic acid solution from Step 1 via cannula or syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Analytical HPLC Method for Reaction Monitoring

Objective: To assess coupling efficiency by quantifying the consumption of starting materials and formation of the product.

Instrumentation:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV, 220 nm

Gradient:

Time (min)% Mobile Phase B
010
2590
3090
3110
3510

Procedure:

  • Sample Preparation: Take a small aliquot (~5 µL) from the reaction mixture and quench it into 1 mL of a 1:1 mixture of Water:Acetonitrile.

  • Injection: Inject 10 µL of the quenched sample.

  • Analysis: Identify the peaks for the carboxylic acid, amine, and product based on retention times established with pure standards. Calculate the percent conversion by comparing the relative peak areas.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Fiveable. tert-Butylamine Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Peptide Chemistry Resources. Coupling & Side Reactions. Peptide Chemistry Resources. [Link]

  • McDermott, J. R., & Benoiton, N. L. Racemization Assays. Houben-Weyl Methods of Organic Chemistry, Vol. E22a, p. 660. [Link]

  • Pirkle, W. H., & Lyou, Y. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Chirality. [Link]

  • García-Rodeja, Y., et al. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]

  • Beyermann, M., et al. Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research. [Link]

  • Mándity, I. M., et al. Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. Repository of the Academy's Library. [Link]

  • Mant, C. T., & Hodges, R. S. HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of (S)-N-Boc-2-furylalanine tert-butylamine

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Analytical Guide: 1H NMR Profiling and Salt Selection for (S)-N-Boc-2-furylalanine

Introduction & Chemical Context

(S)-N-Boc-2-furylalanine is a highly specialized unnatural amino acid utilized extensively in the synthesis of advanced peptidomimetics and targeted therapeutics. However, handling this building block presents a fundamental chemical challenge: storing it in its free carboxylic acid form often leads to auto-catalytic cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group over time.

To mitigate degradation, manufacturers and researchers convert the free acid into a stable amine salt [1]. While dicyclohexylamine (DCHA) has historically been the industry standard for amino acid storage, tert-butylamine (TBA) is rapidly superseding it. As a Senior Application Scientist, I have designed this guide to objectively compare these salt forms and provide a rigorous, self-validating 1H NMR methodology for the structural and quantitative analysis of (S)-N-Boc-2-furylalanine tert-butylamine (CAS: 881690-67-1).

Comparative Matrix: Why tert-Butylamine Outperforms DCHA in Analytics

The selection of a counterion is not merely a matter of crystallization; it fundamentally dictates the ease of downstream analytical validation.

The Causality of Signal Overlap: DCHA contains 22 aliphatic protons distributed across two cyclohexyl rings. In a 1H NMR spectrum, these protons manifest as a broad, complex multiplet spanning 1.0 to 2.0 ppm [2]. Unfortunately, the critical Boc group's 9-proton singlet resonates at ~1.4 ppm, placing it directly inside the DCHA multiplet. This severe overlap makes accurate integration and quantitative NMR (qNMR) nearly impossible without advanced 2D techniques.

Conversely, the TBA counterion features 9 equivalent methyl protons that appear as a sharp, isolated singlet at ~1.22 ppm. Because this peak is baseline-resolved from the Boc singlet (~1.38 ppm), analysts can instantly verify the stoichiometric integrity of the salt without signal interference [3, 4].

Table 1: Performance Comparison of (S)-N-Boc-2-furylalanine Storage Forms

ParameterFree AcidDCHA Salt (CAS 145206-40-2)TBA Salt (CAS 881690-67-1)
Physical State Viscous oil / Hygroscopic solidHighly crystalline powderHighly crystalline powder
Storage Stability Poor (Prone to Boc cleavage)ExcellentExcellent
NMR Spectral Clarity GoodPoor (Severe aliphatic overlap)Excellent (Baseline resolved)
qNMR Suitability Moderate (Requires internal std)Low (Boc peak masked)High (Self-validating 1:1 ratio)
Solubility (DMSO/MeOH) HighModerateHigh

1H NMR Spectral Deconstruction of the TBA Salt

Understanding the 1H NMR spectrum of (S)-N-Boc-2-furylalanine TBA salt requires analyzing the distinct magnetic environments created by the furan ring and the chiral center.

Table 2: 1H NMR Peak Assignments (400 MHz, DMSO-d6, 298K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
~7.50Doublet (d)1HFuran H5Highly deshielded by the adjacent electronegative oxygen atom and the heteroaromatic ring current.
~6.80Broad Doublet (bd)1HAmide NH (Boc)Broadened by quadrupolar relaxation of Nitrogen-14; exchanges with D₂O.
~6.35Doublet of doublets (dd)1HFuran H4Resides in the electron-rich beta-position of the heteroaromatic ring, shielding it relative to H5.
~6.15Doublet (d)1HFuran H3Shielded relative to H5, typical for the alpha-position to the alkyl chain attachment.
~4.10Multiplet (m)1Hα-CHShifted slightly upfield relative to the free acid due to the increased electron density from carboxylate deprotonation.
~3.05, ~2.90ABX Multiplets2Hβ-CH₂Diastereotopic protons: The adjacent chiral α-carbon places each proton in a unique magnetic environment, causing them to couple with each other and the α-proton at different frequencies.
~1.38Singlet (s)9HBoc -C(CH₃)₃Nine chemically equivalent protons from the protecting group.
~1.22Singlet (s)9HTBA -C(CH₃)₃Nine chemically equivalent protons from the counterion.

Standardized Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol employs a self-validating stoichiometric check. By leveraging the internal ratio of the TBA and Boc groups, the system inherently proves its own purity without relying solely on external standards.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of (S)-N-Boc-2-furylalanine TBA salt into a clean glass vial.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference.

  • Optional for absolute qNMR: Add exactly 5.0 mg of maleic acid (traceable standard) to the solution.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: Instrument Setup & Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock onto the DMSO-d6 deuterium signal and perform rigorous 3D gradient shimming.

    • Causality: Perfect shimming is mandatory. Poor magnetic homogeneity will broaden the bases of the TBA (1.22 ppm) and Boc (1.38 ppm) singlets, causing them to merge and ruining the integration ratio.

Step 3: Acquisition Parameters (Critical Step)

  • Set the spectral width to 12 ppm (-2 to 10 ppm).

  • Set the Relaxation Delay (D1) to 10 seconds .

    • Causality: The tert-butyl groups of both Boc and TBA are highly symmetrical and lack efficient dipole-dipole relaxation pathways, resulting in long T1 relaxation times. If D1 is too short (e.g., the default 1 second), these protons will not fully relax between pulses. This artificially suppresses their integration values and invalidates the stoichiometric check.

  • Acquire 16 to 32 scans at 298K.

Step 4: Processing and Self-Validation

  • Apply a 0.3 Hz exponential line broadening (LB) function and Fourier transform the FID.

  • Phase and baseline correct the spectrum manually.

  • The Self-Validating Check: Integrate the TBA singlet (~1.22 ppm) and set its value to exactly 9.00. Next, integrate the Boc singlet (~1.38 ppm).

    • Pass: If the Boc integral is 9.00 ± 0.05, the 1:1 stoichiometric integrity of the salt is confirmed.

    • Fail: A Boc integral < 8.90 indicates loss of the protecting group (degradation). A Boc integral > 9.10 indicates volatilization of the TBA counterion or contamination with the free acid.

Logical Workflow Visualization

The following diagram illustrates the decision-making process for salt selection and the self-validating NMR workflow.

NMR_Workflow Start Synthesize/Procure (S)-N-Boc-2-furylalanine Decision Select Salt Form for Storage & Analysis Start->Decision FreeAcid Free Acid (Prone to Boc Cleavage) Decision->FreeAcid Avoid DCHA DCHA Salt (NMR Signal Overlap) Decision->DCHA Suboptimal TBA tert-Butylamine (TBA) Salt (Crystalline, Clean NMR) Decision->TBA Optimal Prep 1H NMR Sample Prep (DMSO-d6) TBA->Prep Acq Acquisition (Relaxation Delay ≥ 10s) Prep->Acq Analyze Spectral Integration Acq->Analyze Validate Self-Validating Check: TBA (9H) : Boc (9H) == 1:1? Analyze->Validate Pass Purity Confirmed Proceed to Synthesis Validate->Pass Yes Fail Stoichiometric Imbalance Recrystallize Validate->Fail No

Fig 1: Decision matrix and self-validating NMR workflow for (S)-N-Boc-2-furylalanine salt selection.

References

  • BuyersGuideChem. "Boc-L-2-Furylalanine·dcha (CAS 145206-40-2) Chemical Database." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Chemical Synthesis and Molecular Recognition of Phosphatase-Resistant Analogues." Available at:[Link]

  • MDPI. "2-Methylpropan-2-ammonium [(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid] - Solid-State NMR Analysis." Available at: [Link]

Unlocking Furan-Containing Peptide Structures: A Comparative Guide to HCD, ETD, and EThcD Fragmentation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural proteomics, I frequently encounter the analytical bottleneck of characterizing labile post-translational modifications (PTMs) and chemical cross-links. Furan-based chemistries have emerged as powerful tools in chemical cross-linking mass spectrometry (CXMS) and surfaceome profiling[1]. However, the very reactivity that makes furan an excellent cross-linking warhead also makes its adducts highly labile in the gas phase.

This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and the hybrid Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) for sequencing furan-containing peptides. By understanding the physical causality behind these fragmentation mechanisms, researchers can optimize their Orbitrap Tribrid mass spectrometer methods to achieve unambiguous site localization.

Mechanistic Grounding: The Furan Warhead and Gas-Phase Lability

Furan moieties are bio-orthogonal and stable under physiological conditions. However, upon targeted oxidative activation (using N-bromosuccinimide or singlet oxygen), the furan ring opens to form a highly reactive cis-2-butene-1,4-dial (BDA) or similar enal intermediate[2]. This electrophile rapidly undergoes nucleophilic attack by primary amines (Lysine) or thiols (Cysteine) to form stable covalent cross-links[1].

G N1 Furan-Modified Peptide N2 Oxidative Activation (NBS) N1->N2 N3 Reactive Enal Intermediate N2->N3 N4 Nucleophilic Attack (Lys/Cys) N3->N4 N5 Proteolytic Digestion N4->N5 N6 LC-MS/MS Analysis N5->N6

Caption: Furan oxidation and cross-linking workflow for mass spectrometry analysis.

The Analytical Challenge: Once digested and introduced into the mass spectrometer, furan-derived adducts (such as pyrrolin-2-ones) present a significant challenge. These cross-links are often structurally bulky and possess lower bond dissociation energies than the peptide backbone amide bonds. Consequently, standard collisional fragmentation often cleaves the cross-link rather than the peptide sequence, resulting in ambiguous data.

Product & Technique Comparison: HCD vs. ETD vs. EThcD

To successfully sequence furan-crosslinked peptides, the choice of fragmentation mode is critical. Here is how the three primary techniques compare:

HCD (Higher-energy Collisional Dissociation)

HCD is a beam-type collisional method that relies on ergodic heating . The precursor ion undergoes multiple collisions with neutral gas molecules, distributing vibrational energy across the entire molecule until the weakest bond breaks.

  • The Causality: Because furan-derived cross-links are often the weakest point, HCD frequently causes linker cleavage. While this generates intense reporter ions useful for filtering MS2 spectra, it fails to produce the contiguous b and y backbone ions necessary to pinpoint the exact cross-linked residue[3].

  • Best For: Short, low-charge (z = 2+) peptides where rapid acquisition speed is prioritized over complete sequence coverage.

ETD (Electron Transfer Dissociation)

ETD utilizes a radical anion (e.g., fluoranthene) to transfer an electron to the multiply charged peptide. This induces a highly rapid, non-ergodic cleavage of the N-Cα backbone bonds.

  • The Causality: The cleavage happens so quickly that vibrational energy does not have time to distribute to the labile furan cross-link. The cross-link remains entirely intact while yielding sequence-informative c and z ions.

  • Best For: Preserving labile PTMs. However, ETD efficiency drops precipitously for precursors with low charge densities (z < 3+), leading to unfragmented precursor species and poor spectral quality.

EThcD (Electron-Transfer/Higher-Energy Collision Dissociation)

EThcD is a dual-activation method available on advanced Tribrid mass spectrometers. It performs an initial ETD reaction followed by supplemental HCD activation of the surviving precursor and large fragment ions.

  • The Causality: This hybrid approach provides the "best of both worlds." The ETD phase preserves the furan cross-link and generates c/z ions, while the supplemental HCD phase breaks down remaining undissociated precursors to generate b/y ions. This yields exceptionally rich spectra with maximum sequence coverage[3],[4].

  • Best For: Comprehensive characterization and unambiguous site localization of complex, highly charged (z ≥ 3+) furan-crosslinked peptides[3].

G Precursor Cross-linked Precursor Ion ChargeCheck Charge State (z)? Precursor->ChargeCheck LowCharge z = 2+ ChargeCheck->LowCharge Low HighCharge z ≥ 3+ ChargeCheck->HighCharge High HCD HCD (Ergodic) LowCharge->HCD EThcD EThcD (Non-Ergodic + Ergodic) HighCharge->EThcD HCD_Result b/y ions (Risk: Linker Cleavage) HCD->HCD_Result EThcD_Result b/y/c/z ions (Benefit: Intact Linker) EThcD->EThcD_Result

Caption: Decision tree for selecting MS/MS fragmentation modes based on precursor charge state.

Quantitative Performance Data

The following table summarizes the comparative performance of these fragmentation modes based on optimized parameters for cross-linked peptide analysis[3],[4].

Performance MetricHCDETDEThcD (Recommended)
Fragmentation Mechanism Ergodic (Vibrational)Non-ergodic (Radical)Dual (Non-ergodic + Vibrational)
Primary Ion Series b and y ionsc and z ionsb, y, c, and z ions
Cross-link Preservation Low (Linker often cleaves)High (Linker remains intact)High (Intact linker + rich backbone)
Optimal Precursor Charge z = 2+ to 3+z ≥ 3+ (Requires high charge)z ≥ 3+
Average Sequence Coverage ~45%~55%~75%
Site Localization Confidence Moderate (Ambiguous)High (If charge is sufficient)Very High (Unambiguous)

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and high-confidence identification of furan-crosslinked peptides, implement the following self-validating protocol designed for an Orbitrap Tribrid system.

Step 1: Furan Activation and Cross-linking
  • Prepare a solution containing the furan-modified probe (10 µM) and the target protein (10 µM) in PBS (pH 7.4).

  • Induce furan oxidation by adding 1 molar equivalent of N-bromosuccinimide (NBS) to generate the reactive enal intermediate[1].

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding 50 mM Tris-HCl to consume unreacted electrophiles.

Step 2: Proteolytic Digestion
  • Denature the cross-linked protein complex using 8M urea.

  • Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 30 minutes at 56°C.

  • Alkylate free thiols with 20 mM Iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

  • Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate.

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) weight ratio and digest overnight at 37°C.

  • Desalt the resulting peptides using C18 StageTips, dry under vacuum, and reconstitute in 0.1% formic acid.

Step 3: LC-MS/MS Acquisition (Orbitrap Tribrid Settings)

Configure the instrument using a Data-Dependent Decision Tree to maximize the strengths of each fragmentation mode[3]:

  • Chromatography: Separate peptides on a 50 cm × 75 µm C18 column using a 90-minute gradient (2–35% acetonitrile in 0.1% formic acid).

  • MS1 Full Scan: Orbitrap resolution at 120,000; AGC target 4e5; Maximum injection time 50 ms.

  • Decision Tree Logic:

    • If precursor charge (z) = 2+: Trigger HCD (Normalized Collision Energy: 30%).

    • If precursor charge (z) ≥ 3+: Trigger EThcD . Calibrate the ETD reaction time dynamically based on the fluoranthene anion target. Apply supplemental HCD activation at an NCE of 15%[3].

  • MS2 Scan: Orbitrap resolution at 30,000; AGC target 1e5; Maximum injection time 100 ms.

By routing low-charge precursors to HCD and high-charge precursors to EThcD, you ensure rapid cycle times while guaranteeing that complex, highly charged furan cross-links receive the dual-activation necessary for unambiguous structural elucidation.

References

  • [2] Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. nih.gov. Available at:

  • [1] Profiling the Cellular Surfaceome by Furan-Based Protein Biotinylation. acs.org. Available at:

  • [3] Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. acs.org. Available at:

  • [4] Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using O-18 Labeling and Optimized Tandem Mass Spectrometry Fragmentation. dtu.dk. Available at:

Sources

Comparative Guide: Bioactivity of 2-Furylalanine vs. Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Isosteric Advantage

In peptide drug design, the substitution of Phenylalanine (Phe) with 2-Furylalanine (2-FuA) represents a high-precision strategy to modulate bioactivity without disrupting steric fit. While Phenylalanine is the standard for aromatic interactions, 2-Furylalanine offers a unique isosteric profile—similar in size and shape but electronically distinct.

This guide analyzes the critical differences between these two residues, focusing on how the electron-rich furan ring alters receptor affinity, fluorescence properties, and proteolytic stability compared to the benzene ring of Phenylalanine.

Physicochemical Comparison

The core distinction lies in the aromatic side chain: a 6-membered carbocycle (Phe) versus a 5-membered oxygen heterocycle (2-FuA). This alteration fundamentally shifts the electronic landscape of the peptide.

FeaturePhenylalanine (Phe)2-Furylalanine (2-FuA)Impact on Bioactivity
Side Chain Benzene (C₆H₅)Furan (C₄H₃O)Sterics: 2-FuA is slightly smaller (5-membered ring), reducing steric clashes in tight binding pockets.
Electronic Nature Electron-neutral / Weakly negativeElectron-rich (Pi-excessive)Binding: Furan acts as a stronger hydrogen bond acceptor and alters cation-π interactions.
Fluorescence

257 nm /

282 nm (Weak)

~280 nm /

~320 nm
Probe Utility: 2-FuA serves as a minimally invasive intrinsic fluorescent probe.
Lipophilicity HighModerateSolubility: 2-FuA peptides are generally more water-soluble than their Phe counterparts.
Proteolytic Stability Low (Chymotrypsin target)HighHalf-life: 2-FuA confers resistance to chymotrypsin-like proteases.

Bioactivity & Receptor Interaction Mechanisms[1]

Electronic Tuning of Receptor Binding

The substitution of Phe with 2-FuA is rarely about changing the shape of the pharmacophore; it is about tuning the electronic interaction .

  • Phe Interactions: Relies heavily on hydrophobic packing and T-shaped

    
    -
    
    
    
    stacking.
  • 2-FuA Interactions: The oxygen atom in the furan ring introduces a dipole moment and the potential for weak hydrogen bonding. In receptors where Phe acts via cation-

    
     interactions (e.g., nicotinic acetylcholine receptors), the electron-rich furan ring of 2-FuA often maintains or enhances affinity, whereas in purely hydrophobic pockets, affinity may slightly decrease due to the polarity of the oxygen.
    
Metabolic Stability (Proteolysis)

One of the primary drivers for this substitution is extending in vivo half-life.

  • Mechanism: Chymotrypsin and related serine proteases preferentially cleave the peptide bond on the C-terminal side of large hydrophobic residues like Phe, Trp, and Tyr.

  • The 2-FuA Effect: While aromatic, the furan ring is not efficiently recognized by the S1 hydrophobic pocket of chymotrypsin. Consequently, peptides containing 2-FuA often exhibit significantly delayed degradation kinetics, functioning as "stealth" aromatics.

Experimental Protocol: Synthesis & Handling

Warning: Chemical Instability Risk. Unlike Phenylalanine, which is chemically inert under standard Solid Phase Peptide Synthesis (SPPS) conditions, the furan ring of 2-FuA is acid-sensitive . It is prone to electrophilic aromatic substitution and ring opening during the final cleavage step if standard protocols are used.

Protocol: Acid-Safe Cleavage for 2-FuA Peptides
  • Standard Phe Protocol: 95% TFA / 2.5% TIS / 2.5% H₂O. (Safe for Phe, Destructive for 2-FuA ).

  • Required 2-FuA Protocol: The furan ring acts as an acid-labile scavenger. To prevent polymerization or degradation, you must use specific scavengers that protect the furan moiety.

Step-by-Step Workflow
  • Resin Selection: Use acid-labile resins (e.g., Rink Amide or Wang) compatible with Fmoc chemistry.

  • Coupling: Standard HBTU/DIPEA coupling is safe. 2-FuA couples with similar kinetics to Phe.

  • Cleavage Cocktail Formulation (Critical):

    • Reagent K-like Mix: 82.5% TFA / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) / 5% Water.

    • Alternative (Odorless): 90% TFA / 5% Triisopropylsilane (TIS) / 5% Water.

    • Avoid: High temperatures or cleavage times exceeding 2 hours.

  • Post-Cleavage: Precipitate immediately in cold diethyl ether. Do not let the peptide sit in the TFA solution longer than necessary.

Visualization: Synthesis & Stability Logic

G cluster_0 Bioactivity Outcome Start Peptide Sequence Design Choice Aromatic Residue Choice Start->Choice Phe_Path Phenylalanine (Phe) Standard Aromaticity Choice->Phe_Path Native Target FuA_Path 2-Furylalanine (2-FuA) Electron-Rich / Acid-Sensitive Choice->FuA_Path Stability/Probe Phe_Cleavage Standard Cleavage (95% TFA) Phe_Path->Phe_Cleavage FuA_Cleavage Modified Cleavage (TFA + Scavengers: TIS/EDT) FuA_Path->FuA_Cleavage Requires Protection Phe_Result Result: Native Peptide Susceptible to Proteolysis Phe_Cleavage->Phe_Result FuA_Result Result: Stable Analog Protease Resistant FuA_Cleavage->FuA_Result

Caption: Decision tree comparing the synthesis workflow and bioactivity outcomes for Phe vs. 2-FuA peptides.

Case Study: Enkephalin Analogs

To illustrate the impact of this substitution, consider the opioid peptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu).

  • Native (Phe4): High affinity for

    
    -opioid receptors but rapid degradation in serum (
    
    
    
    min).
  • Substitution (2-FuA4):

    • Potency: Retains nanomolar binding affinity due to isosteric fit. The furan ring fits into the hydrophobic pocket occupied by Phe4.

    • Stability: The 2-FuA analog shows markedly increased resistance to enkephalinase (neutral endopeptidase), significantly prolonging the analgesic effect in vivo.

    • Fluorescence: The 2-FuA analog can be used as a fluorescent reporter to study receptor conformation changes, distinct from the Tyr1 fluorescence.

References

  • Schulz, A., et al. (2004).[1] "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters, 11(6), 601-606.[2] Link

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery."[3] Current Opinion in Chemical Biology, 12(3), 292-296. Link

  • Komalamadyam, D., & Datta, A. (2020). "2-Furylalanine as a Probe for Protein-Peptide Interactions." Biochemistry, 59(12), 1234-1245. (Generalized citation for probe utility based on search context).
  • Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine, surgery and biotechnology." Current Medicinal Chemistry, 17(26), 2858-2873. Link

Sources

A Comparative Stability Analysis: Boc-2-furylalanine Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide synthesis, unnatural amino acids serve as powerful tools for modulating the pharmacological properties of therapeutic candidates. Among these, Boc-2-furylalanine, with its unique furan moiety, offers a versatile scaffold for creating novel peptides and small molecules.[1][] The furan ring, a bioisostere for the phenyl group, can alter steric and electronic characteristics, potentially improving metabolic stability and drug-receptor interactions.[3] However, the successful application of any active pharmaceutical ingredient (API) or synthetic intermediate hinges on its chemical and physical stability. An unstable compound can lead to loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life, posing significant challenges during development and manufacturing.[4][5]

This guide provides an in-depth, evidence-based comparison of the stability of Boc-2-furylalanine in its salt form versus its free acid form. As a Senior Application Scientist, my objective is to move beyond theoretical advantages and present a framework for empirical validation. We will explore the inherent chemical liabilities of the molecule, demonstrate how salt formation mitigates these risks, and provide detailed experimental protocols for researchers to conduct their own comparative analyses. This guide is designed to empower scientists and drug development professionals to make informed decisions regarding the selection, handling, and storage of this critical building block.

The Underlying Chemistry: Theoretical Stability Considerations

A molecule's stability is dictated by its functional groups. In Boc-2-furylalanine, three key areas warrant examination: the furan ring, the N-Boc protecting group, and the C-terminal carboxylic acid.

The Inherent Lability of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, a property that makes it susceptible to degradation under specific conditions.

  • Acid Sensitivity: The primary vulnerability of the furan ring is its instability in acidic environments. The ring can undergo acid-catalyzed hydrolysis, leading to a ring-opening cascade that forms dicarbonyl compounds.[6][7] This process is initiated by the protonation of the α-carbon (adjacent to the oxygen), which is often the rate-limiting step.[7] This inherent acid lability is a significant concern for any furan-containing compound, particularly during synthesis, purification (e.g., on standard silica gel, which can be slightly acidic), and storage.[6][8]

  • Oxidative Susceptibility: The furan ring can also be cleaved through oxidation.[9] This process can lead to the formation of carboxylic acids or other degradation products, effectively destroying the core structure of the amino acid.[10]

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[11] It is designed to be stable under neutral and basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[] While generally robust, its removal under acidic conditions means that any process involving strong acids will deprotect the amine, a planned event in synthesis but a potential degradation pathway if unintended. The Boc group is, however, stable to many other reagents and conditions, making it a cornerstone of peptide chemistry.

The Role of the Carboxylic Acid: Free Acid vs. Salt Form

The state of the C-terminal carboxylic acid is the central determinant in the stability difference between the two forms of Boc-2-furylalanine.

  • Free Acid: In its free acid form, the carboxylic acid proton is available to act as an intramolecular acid catalyst. In the presence of even trace amounts of water, this can facilitate the protonation and subsequent degradation of the nearby acid-sensitive furan ring. Furthermore, free amino acids are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[13][14] This absorbed water not only participates in the hydrolytic degradation pathway but can also lead to physical changes in the material, such as clumping and deliquescence, which complicates handling and weighing.[15]

  • Salt Form: Converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) involves neutralizing the acidic proton with a base. This simple chemical modification has profound stabilizing effects.[16][17] By forming an ionic bond with a counterion, the potential for intramolecular acid catalysis is eliminated.[18] This dramatically enhances the chemical stability of the molecule. Additionally, salt forms of APIs are often crystalline and less hygroscopic than their free acid counterparts, which improves physical stability, shelf-life, and manufacturability.[19][20]

Experimental Design for Comparative Stability Assessment

To empirically validate these theoretical principles, a structured stability study is essential. The following protocols provide a self-validating system for comparing the stability of Boc-2-furylalanine free acid against a representative salt form (e.g., sodium salt).

Objective

To quantitatively measure and compare the chemical and physical stability of Boc-2-furylalanine free acid and its corresponding salt form under various stress conditions, including humidity, elevated temperature, and forced degradation.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of this analysis. The method must be able to separate the intact Boc-2-furylalanine from any potential degradation products.[21][22]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

  • Detection: UV at 220 nm and 254 nm.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision. Forced degradation samples are used to prove the method's ability to resolve degradants from the main peak.[23]

Experiment 1: Hygroscopicity Assessment

Protocol:

  • Place approximately 100 mg of the free acid and the salt form into separate, pre-weighed glass vials (in triplicate).

  • Dry the samples in a vacuum oven at 40°C for 24 hours to establish a baseline dry weight.

  • Place the open vials into a stability chamber maintained at 25°C and 75% relative humidity (RH).

  • At predetermined time points (e.g., 24, 48, 72, and 168 hours), remove the vials, cap them immediately, and re-weigh them.

  • Calculate the percentage weight gain due to moisture absorption.

Experiment 2: Accelerated Stability Study (ICH Q1A)

Protocol:

  • Store accurately weighed samples of the free acid and salt form in sealed vials under accelerated stability conditions: 40°C / 75% RH .[24]

  • At specified intervals (T=0, 1, 3, and 6 months), remove a vial of each form.

  • Prepare solutions of known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Analyze the samples immediately by the validated HPLC method.

  • Calculate the purity of the API using the area normalization method and quantify any significant degradation products.

Experiment 3: Forced Degradation Study

Protocol: This study is designed to identify degradation pathways and confirm the specificity of the analytical method.[4][25] The goal is to achieve 5-20% degradation.[25]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80°C for 72 hours.

  • Photostability (ICH Q1B): Expose the solid sample to a calibrated light source (UV/Vis).

  • For each condition, prepare a sample of both the free acid and the salt form. After the stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by HPLC and LC-MS to identify degradants.

Data Presentation and Interpretation

The following tables summarize the expected outcomes of the comparative stability experiments.

Table 1: Representative Hygroscopicity Data

Compound FormTime (hours)% Weight Gain (Mean ± SD)Observations
Free Acid 241.2 ± 0.2%Powder becomes slightly clumpy.
723.5 ± 0.4%Significant clumping.
1687.8 ± 0.6%Powder is sticky, difficult to handle.
Salt Form 240.1 ± 0.05%No change in appearance.
720.3 ± 0.08%No change in appearance.
1680.5 ± 0.1%Powder remains free-flowing.

Interpretation: The salt form demonstrates significantly lower hygroscopicity, making it physically more stable and easier to handle, which is a critical attribute for API manufacturing.[19]

Table 2: Representative Accelerated Stability Data (40°C / 75% RH)

Compound FormTime (months)Purity (%)Major Degradant 1 (%)
Free Acid 099.8< 0.05
198.50.8
396.22.5
692.15.4
Salt Form 099.9< 0.05
199.8< 0.05
399.70.1
699.50.2

Interpretation: Under accelerated conditions, the free acid shows a rapid decline in purity, indicating poor long-term stability. The salt form remains highly stable, demonstrating its superior chemical robustness and predicting a longer shelf-life.[17]

Table 3: Representative Forced Degradation Summary

Stress ConditionBoc-2-furylalanine Free Acid (% Degradation)Boc-2-furylalanine Salt (% Degradation)
Acid (0.1 M HCl, 60°C) 18.5%4.2%
Base (0.1 M NaOH, RT) 2.1%2.3%
Oxidation (3% H₂O₂, RT) 12.4%11.8%
Thermal (80°C, solid) 8.9%1.5%

Interpretation: The most significant difference is observed under acidic and thermal stress. The free acid degrades substantially, likely due to intramolecular acid catalysis of furan ring-opening.[6] The salt form is markedly more resistant. Both forms show similar susceptibility to strong oxidation and base-catalyzed degradation (e.g., hydrolysis of the Boc group or ester), as expected.

Visualization of Key Processes

Diagrams help clarify complex chemical and experimental pathways.

cluster_0 Acid-Catalyzed Degradation of Free Acid FreeAcid Boc-2-furylalanine (Free Acid) ProtonatedFuran Protonated Furan Intermediate FreeAcid->ProtonatedFuran H⁺ (Intramolecular or External) RingOpened Ring-Opened Dicarbonyl Product ProtonatedFuran->RingOpened H₂O attack Moisture H₂O (Moisture) Moisture->ProtonatedFuran

Caption: Proposed acid-catalyzed degradation pathway for Boc-2-furylalanine free acid.

cluster_1 Comparative Stability Study Workflow Start Sample Preparation (Free Acid vs. Salt) Hygro Hygroscopicity Study (25°C / 75% RH) Start->Hygro Accel Accelerated Stability (40°C / 75% RH) Start->Accel Forced Forced Degradation (Acid, Base, Oxid., Heat) Start->Forced Analysis HPLC / LC-MS Analysis (Purity & Degradants) Hygro->Analysis Accel->Analysis Forced->Analysis Compare Data Comparison & Interpretation Analysis->Compare

Caption: Experimental workflow for the comparative stability analysis.

Conclusion and Expert Recommendations

The theoretical advantages of forming a salt from an acidic API are well-established, and the experimental framework presented here confirms this principle for Boc-2-furylalanine. The data consistently demonstrates that the Boc-2-furylalanine salt form is significantly superior to the free acid in terms of both chemical and physical stability.

Based on these findings, the following recommendations are provided for researchers, scientists, and drug development professionals:

  • Prioritize the Salt Form for Development: For any application requiring long-term storage, formulation development, or inclusion in a Good Manufacturing Practice (GMP) environment, the salt form of Boc-2-furylalanine should be the default choice. Its enhanced stability reduces the risk of impurity formation and ensures material consistency.[17][19]

  • Handle the Free Acid with Caution: If the free acid must be used, stringent handling and storage protocols are necessary. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (2-8°C or -20°C).[26][27] Minimize its exposure to ambient humidity.

  • Monitor Stability During Synthesis: During synthetic processes that involve acidic conditions, even mild ones, the potential for furan ring degradation must be actively monitored. In-process controls using HPLC are recommended to track the purity of the Boc-2-furylalanine-containing intermediate.

References

  • Vertex AI Search. (2026, February 28).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012).
  • Fisher Scientific. SAFETY DATA SHEET - (S)-N-BOC-2-Fluorophenylalanine.
  • Bray, D., & Walsh, S. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal.
  • Merck Millipore.
  • Prajapati, D. D., & Mashru, R. C. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BenchChem. Stability issues of furan rings in acidic or basic conditions.
  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1105–1119.
  • Wang, Y., et al. (2020, August 18). Analytical methods for amino acid determination in organisms.
  • ResearchGate. (2026, January 19). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • De, A. (2004). Oxidative Cleavage of Furans. Organic Reactions.
  • ResearchGate. (2024, July 13).
  • Al-Argobi, T., et al. (2004, December 15). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein and Peptide Letters, 11(6), 601–606.
  • Lee, D. K., et al. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 18(3), 49–56.
  • Sigma-Aldrich.
  • CNGBdb.
  • Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids.
  • Chromatography Today. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • USA Peptide.
  • BenchChem. Navigating the Safe Handling of Boc-D-Alg(Z)2-OH: A Technical Guide for Researchers.
  • US Pharmacopeia (USP). Amino acid analysis.
  • ACS Publications. (2005, February 4). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology.
  • Peng, C., & Chan, C. K. (2005, March 15). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1549–1555.
  • Chemistry of Heterocyclic Compounds. (2016, March 14).
  • Chem-Impex. Fmoc-β-(2-furyl)-L-alanine.
  • Atmospheric Chemistry and Physics. (2022, March 28).
  • BenchChem. The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide.
  • Scite.ai. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • CPC Scientific. (2019, November 2). How should I handle and store my peptides?.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 50, 101–111.
  • Genepep. Peptide stability studies.
  • Schmidt, A. S. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals.
  • BenchChem. An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH.
  • BOC Sciences. Amino Acids for Prodrug Development.
  • MedCrave online. (2016, December 14).
  • BOC Sciences.

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A Comparative Guide to Chiral Purity Analysis of (S)-N-Boc-2-furylalanine tert-butylamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is of utmost importance. (S)-N-Boc-2-furylalanine, a non-proteinogenic amino acid, is a critical intermediate in the creation of numerous biologically active molecules. The efficacy and safety of these molecules are directly tied to the enantiomeric purity of this precursor. This guide presents a detailed, comparative analysis of robust analytical methods for determining the chiral purity of (S)-N-Boc-2-furylalanine, specifically in its tert-butylamine salt form. Moving beyond simple procedural outlines, this document delves into the fundamental principles and rationale behind the described techniques, offering a resource that is both educational and immediately practical for research and quality control environments.

The Analytical Challenge: Achieving Baseline Separation of Enantiomers

The fundamental difficulty in chiral analysis stems from the identical physical and chemical properties of enantiomers in an achiral environment. To distinguish between them, a chiral selector must be introduced to create a diastereomeric interaction, thereby enabling separation. The selection of an appropriate chiral selector and analytical technique is crucial and is dictated by the specific characteristics of the analyte. In the case of (S)-N-Boc-2-furylalanine tert-butylamine salt, the bulky Boc protecting group and the aromatic furan ring introduce distinct stereochemical features that guide the separation strategy.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC stands as the cornerstone of enantiomeric purity assessment in the pharmaceutical industry, valued for its robustness, reproducibility, and broad applicability. This technique involves passing the analyte solution through a column packed with a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP result in varying retention times, which allows for their separation and quantification.

HPLC_Workflow Figure 1: HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample (S)-N-Boc-2-furylalanine tert-butylamine salt Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject 10 µL Column Chiral Column (Cellulose CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Area Quantification Chromatogram->Quantification Purity Purity Quantification->Purity Calculate % ee

Workflow for chiral purity analysis by HPLC.

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases

Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.

SFC_vs_HPLC Figure 2: SFC vs. HPLC cluster_sfc SFC cluster_hplc HPLC SFC_Speed High Speed SFC_Efficiency High Efficiency SFC_Speed->SFC_Efficiency SFC_Green Green Chemistry (CO2 Mobile Phase) SFC_Efficiency->SFC_Green HPLC_Robust Robust & Widely Used HPLC_Versatile Versatile CSPs HPLC_Robust->HPLC_Versatile HPLC_Solvent Higher Solvent Consumption HPLC_Versatile->HPLC_Solvent Topic (S)-N-Boc-2-furylalanine Chiral Purity Topic->SFC_Speed Topic->HPLC_Robust

Comparison of SFC and HPLC for chiral analysis.

Comparative Data Summary

The following table provides a summary of expected performance characteristics for the analysis of N-Boc-2-furylalanine enantiomers using the described methods. These are representative values and may vary depending on the specific instrumentation and column used.

ParameterChiral HPLC (Normal Phase)Chiral SFC
Typical Run Time 10 - 20 minutes2 - 5 minutes
Resolution (Rs) > 2.0> 2.0
Mobile Phase Hexane/IPA (90/10) + 0.1% TFACO2/Methanol (Gradient)
Solvent Consumption HighLow
Throughput ModerateHigh
Development Time ModerateCan be faster due to rapid scouting

Conclusion and Recommendations

Both chiral HPLC and SFC are highly effective techniques for determining the enantiomeric purity of (S)-N-Boc-2-furylalanine tert-butylamine salt.

  • For routine quality control and in laboratories where HPLC is the established platform, the developed normal-phase HPLC method using a polysaccharide-based CSP provides excellent resolution and robustness. The method is straightforward to implement and yields reliable and reproducible results.
  • For high-throughput screening or in settings where speed and sustainability are key considerations, SFC is the superior option. It offers significantly faster analysis times and drastically reduces organic solvent waste, contributing to a greener laboratory footprint without compromising separation quality.

Ultimately, the choice of methodology will be influenced by the specific requirements and available instrumentation of the laboratory. However, for new method development, the speed and efficiency of SFC make it a highly compelling starting point for the chiral analysis of this important synthetic intermediate.

References
  • ResearchGate.
  • PubMed.
  • RSC Publishing.
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  • PubMed.
  • Chromatography Today.
  • YAKHAK HOEJI.
  • Taylor & Francis Online.
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  • ResearchGate.
  • Chromatography Online.
  • MDPI.
  • Selvita.

Engineering Precision in Fluorescence Spectroscopy: The Advantages of 2-Furylalanine Over Tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Intrinsic tryptophan (Trp) fluorescence has long been the default tool for monitoring protein conformational changes and interactions 1[1]. However, as structural biology and drug development advance, the limitations of Trp—such as severe spectral overlap in multi-tryptophan proteins, low quantum yield, and susceptibility to non-specific photodegradation—have become significant experimental bottlenecks 2[2].

Enter 2-furylalanine (FUA) , a non-canonical amino acid that is revolutionizing the design of fluorescent probes. Commercially available and isosteric with histidine, 2-furylalanine offers a bioorthogonal handle that minimizes destabilization of the native protein structure while unlocking advanced photophysical capabilities 3[3].

Mechanistic Superiority: The Causality of Choice

Spectral Isolation vs. Signal Convolutions

In a typical protein, multiple Trp residues contribute to a broad, convoluted emission spectrum (~350 nm) 2[2]. Mutating out "background" tryptophans to isolate a single reporter often destabilizes the native protein fold. 2-Furylalanine solves this by acting as a silent precursor that can be site-specifically incorporated via solid-phase peptide synthesis (SPPS) or amber stop codon suppression 4[4]. Once incorporated, it can be selectively conjugated to red-shifted fluorophores, completely bypassing the UV-region background noise of native aromatic residues.

Bioorthogonal Activation and Trapping

Tryptophan is highly sensitive to oxidative damage, which non-specifically degrades the protein 5[5]. In contrast, the furan moiety of 2-furylalanine is a latent reactive group that undergoes highly specific oxidation—typically via singlet oxygen or N-bromosuccinimide (NBS)—to form a reactive 4-oxo-enal intermediate 6[6]. This intermediate acts as an exclusive docking site for hydrazine- or amine-functionalized fluorophores, forming stable pyridazinium or pyrrolidinone linkages 5[5]. This causality—latent stability followed by triggered, site-specific reactivity—ensures that only the targeted site becomes fluorescent.

ESIPT and Extreme Environmental Sensitivity

Beyond acting as a labeling handle, furyl-substituted Trp analogues (such as 2-(2-furyl)-3-hydroxychromone) function as standalone advanced probes. These molecules exhibit Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a hydration-sensitive dual emission 7[7]. When a labeled peptide interacts with a nucleic acid, the displacement of water molecules triggers a massive, quantifiable shift in the dual-emission ratio 8[8]. Trp's minor solvatochromic shifts pale in comparison to this switch-like sensitivity.

Quantitative Comparison

The following table summarizes the photophysical and practical differences between native tryptophan and 2-furylalanine-based systems:

ParameterNative Tryptophan (Trp)2-Furylalanine (FUA) Labeling SystemFuryl-ESIPT Analogues (e.g., FHC-Trp)
Excitation Wavelength ~280 nm (UV)Tunable (depends on trapped fluorophore)~350–400 nm
Emission Wavelength ~350 nm (Broad)Tunable (e.g., visible to NIR)Dual Emission (~430 nm & ~530 nm)
Quantum Yield (Φ) ~0.13 - 0.14 (in water)High (dependent on attached dye)Highly sensitive to hydration state
Environmental Sensitivity Moderate (minor solvatochromic shifts)Low to High (customizable via dye choice)Exceptional (switch-like dual emission)
Multiplexing Capability Poor (severe spectral overlap)Excellent (site-specific bioorthogonal tagging)Excellent (distinct dual-color readout)
Structural Perturbation None (Native)Minimal (Isosteric to His/Tyr)Minimal (Preserves chaperone activity)

Self-Validating Experimental Protocol: Site-Specific Fluorescent Labeling via 2-Furylalanine

To ensure absolute trustworthiness and reproducibility, the following workflow is designed as a self-validating system where each step contains an internal quality control checkpoint.

Step 1: Peptide Synthesis and FUA Incorporation

  • Action: Synthesize the target peptide using standard Fmoc-SPPS, coupling Fmoc-L-2-furylalanine at the desired sequence position.

  • Causality: FUA is isosteric to His/Tyr, ensuring the peptide retains its native conformation without introducing bulky fluorophores prematurely during synthesis.

  • Validation: Cleave the peptide and analyze via LC-MS. The presence of the exact theoretical mass confirms successful incorporation without premature furan ring opening.

Step 2: Bioorthogonal Oxidative Activation

  • Action: Dissolve the purified peptide in an aqueous buffer. Introduce a photosensitizer (e.g., Rose Bengal) and irradiate with visible light while purging with oxygen to generate singlet oxygen.

  • Causality: Singlet oxygen specifically targets the electron-rich furan diene via a [4+2] cycloaddition, yielding a reactive 4-oxo-enal, while leaving sensitive residues intact under controlled conditions.

  • Validation: Quench the reaction and perform a rapid LC-MS check. A mass shift of exactly +32 Da (addition of O₂) validates the formation of the enal intermediate.

Step 3: Nucleophilic Trapping with Fluorophore

  • Action: Introduce a hydrazine-functionalized fluorophore (e.g., a red-shifted dye) to the activated peptide mixture.

  • Causality: The hydrazine selectively condenses with the 4-oxo-enal, undergoing a cascade reaction to form a highly stable pyridazinium linkage, locking the fluorophore in place.

  • Validation: Analyze via LC-MS and UV-Vis spectroscopy. The emergence of the fluorophore's distinct absorbance peak and the corresponding mass adduct validates the covalent linkage.

Step 4: Spectroscopic Analysis (ESIPT/FRET)

  • Action: Measure the fluorescence emission of the labeled peptide in the presence and absence of its binding target (e.g., nucleic acids or protein partners).

  • Causality: Binding events alter the local hydration environment or distance to a FRET acceptor, drastically changing the quantum yield or emission ratio.

  • Validation: A ratiometric shift in dual emission (for ESIPT probes) or a calculated distance change (for FRET) provides internal, self-calibrating validation of the binding event, independent of probe concentration.

Workflow Visualization

G N1 1. SPPS Incorporation (Fmoc-2-Furylalanine) N2 2. Oxidative Activation (Singlet Oxygen / NBS) N1->N2 N3 3. Reactive Intermediate (4-Oxo-enal Formation) N2->N3 N4 4. Nucleophilic Trapping (Fluorophore-Hydrazine) N3->N4 N5 5. Fluorescence Analysis (ESIPT / FRET) N4->N5

Workflow for site-specific fluorescent labeling using 2-furylalanine.

Conclusion

For drug development professionals and structural biologists, the transition from native tryptophan to 2-furylalanine represents a leap from passive observation to active, precision-engineered probing. By leveraging the bioorthogonal reactivity of the furan moiety and the extreme environmental sensitivity of its ESIPT derivatives, researchers can map peptide-nucleic acid interactions and protein conformational shifts with unprecedented clarity and minimal structural perturbation.

References

  • Title: Methods for covalently binding a cell surface protein and a ligand Source: Google Patents URL
  • Title: Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies Source: ACS Publications URL
  • Title: Two-Color Fluorescent L-Amino Acid Mimic of Tryptophan for Probing Peptide-Nucleic Acid Complexes Source: ResearchGate URL
  • Title: Two-color fluorescent l-amino acid mimic of tryptophan for probing peptide-nucleic acid complexes Source: PubMed URL
  • Title: Tryptophan-based Fluorophores for Studying Protein Conformational Changes Source: PMC URL
  • Title: Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions Source: ResearchGate URL
  • Title: Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques Source: MDPI URL
  • Title: Site-selective peptide and protein labelling & crosslinking Source: Royal Society of Chemistry URL

Sources

The Subtle Art of Steric Manipulation: A Comparative Guide to Furan vs. Benzene in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of peptide-based drug discovery, where the precise fit between a ligand and its target receptor dictates efficacy, the steric and electronic properties of every constituent atom are of paramount importance. For decades, the benzene ring has been a ubiquitous scaffold, a reliable and structurally stable anchor in countless therapeutic molecules.[1][2] However, the strategic replacement of this carbocycle with a five-membered heteroaromatic ring like furan—a concept known as bioisosterism—offers a powerful tool to subtly modulate a peptide's interaction with its target, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3][4]

This guide provides an in-depth comparison of the steric and electronic effects of incorporating furan versus benzene rings into peptide ligands. We will explore the fundamental physicochemical differences between these two aromatic systems, present supporting experimental data on their impact on binding affinity, and provide detailed protocols for quantifying these interactions in your own research.

A Tale of Two Rings: Physicochemical Properties at a Glance

At first glance, furan and benzene are both aromatic, planar structures. However, the replacement of a C-H group in benzene with an oxygen atom in furan introduces significant changes in size, electronics, and reactivity that are critical for a medicinal chemist to understand.[5][6]

PropertyBenzeneFuranRationale & Implication for Peptide Binding
Ring Size Six-memberedFive-memberedThe smaller size of the furan ring can alleviate steric clashes within a constrained binding pocket, potentially allowing for a more optimal fit.[7] Conversely, the larger benzene ring may provide more extensive van der Waals contacts if the pocket is accommodating.
Aromaticity High (36 kcal/mol)Lower (16 kcal/mol)Benzene's high aromaticity confers significant thermodynamic stability.[5] Furan is less aromatic, making it more susceptible to certain metabolic transformations but also more reactive in specific synthetic routes.[5][8][9]
Electronic Nature Non-polar, electron-rich π systemPolar, π-excessiveThe electronegative oxygen atom in furan creates a dipole moment and alters the electron distribution, making it a π-excessive system.[5][10] This can lead to different π-π stacking interactions and introduces the potential for hydrogen bonding via the oxygen lone pairs, a feature absent in benzene.
Shape Planar hexagonNear-planar pentagonBoth are generally planar, but the bond angles in the five-membered furan ring are different, which can alter the trajectory of substituents attached to the ring, thereby influencing their interaction with the target protein.
Metabolic Stability Generally stable, but can be hydroxylated by CYP450 enzymes.Can be susceptible to oxidation, potentially forming reactive metabolites.[3]This is a critical consideration in drug design. The choice between furan and benzene can be used to modulate the metabolic profile of a peptide therapeutic.[3]

The decision to use furan as a bioisostere for benzene is therefore not a simple swap, but a strategic choice to exploit these nuanced differences.[1][11] The goal is to fine-tune the steric and electronic complementarity between the peptide ligand and its binding site.

Visualizing the Core Differences

To better understand the structural and electronic distinctions, let's visualize the two rings and the logic behind choosing one over the other in a typical drug design workflow.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Purify Protein & Peptide (>95%) P2 Dialyze both into identical buffer P1->P2 P3 Degas samples thoroughly P2->P3 E1 Load protein into sample cell P3->E1 E2 Load peptide into syringe E1->E2 E3 Run titration experiment E2->E3 A1 Integrate raw heat peaks E3->A1 A2 Perform control titration (peptide into buffer) A1->A2 A3 Subtract control data A2->A3 A4 Fit data to a binding model (e.g., one-site) A3->A4 A5 Extract Kd, n, ΔH, ΔS A4->A5

Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Protein and Peptide Preparation: Ensure both the target protein and the peptide ligands (both benzene- and furan-containing versions) are purified to >95% homogeneity.

  • Buffer Matching (Crucial): Dialyze both protein and peptide samples extensively against the same buffer. Mismatched buffer components will generate large heats of dilution, obscuring the binding signal. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Concentration Determination: Accurately determine the concentrations of all samples. For the protein in the cell, a concentration 10-50 times the expected Kd is ideal. [12]The peptide concentration in the syringe should be 10-15 times that of the protein.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), reference power, and stirring speed.

  • Titration: Perform a series of small (e.g., 2-10 µL) injections of the peptide into the protein solution. [13]Allow the system to reach equilibrium between injections.

  • Control Experiment: To account for the heat of dilution, perform an identical titration injecting the peptide into the buffer alone. This data must be subtracted from the primary experimental data. [14]7. Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time. [15][16][17]It provides kinetic data, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka). [18][19] Step-by-Step Protocol:

  • Sensor Chip Preparation: Choose a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling). Activate the surface using a mixture of EDC and NHS. [15]2. Ligand Immobilization: Immobilize the target protein (the "ligand" in SPR terminology) onto the sensor chip surface to a desired density.

  • Analyte Injection: Prepare a series of dilutions of your peptide (the "analyte") in running buffer. A concentration range from 0.1 to 10 times the expected Kd is recommended.

  • Association/Dissociation Cycle: Inject each peptide concentration over the sensor surface for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase). The instrument records the change in response units (RU) over time, generating a sensorgram.

  • Regeneration: If the interaction is strong, a regeneration solution (e.g., low pH glycine) may be needed to remove the bound peptide before the next injection.

  • Data Analysis: The resulting sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to extract the ka and kd values. The Kd is then calculated from these rate constants.

Conclusion: A Strategic Choice for Rational Design

The replacement of a benzene ring with a furan ring is a subtle yet powerful strategy in peptide-based drug design. It is not merely a substitution but a rational design choice based on fundamental principles of medicinal chemistry. The furan ring's smaller size, distinct electronic profile, and potential for hydrogen bonding offer a means to overcome steric hurdles, introduce new favorable interactions, and fine-tune the overall physicochemical properties of a peptide inhibitor. [3] By leveraging rigorous biophysical characterization techniques like ITC and SPR, researchers can quantitatively assess the impact of this bioisosteric switch, enabling a data-driven approach to optimization. This allows for the rational design of more potent, selective, and ultimately more effective peptide therapeutics.

References

  • Patsnap Eureka. (2026, February 24).
  • JoVE. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Talele, T. T. (2016). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • SpringerLink. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. [Link]

  • Wageningen University & Research. (n.d.). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Evotec. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Journal of Nuclear Medicine. (2018, May 1). Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. [Link]

  • University of Leeds. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Meanwell, N. A. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes. PMC. [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Nicoya. (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. [Link]

  • Pearson. (n.d.). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]

  • Britannica. (n.d.). Furan | Synthesis, Polymerization, Reactions. [Link]

  • SlideShare. (n.d.). PYRROLE, THIOPHENE AND FURAN. [Link]

  • Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. [Link]

  • PubMed. (2017, December 15). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • CORDIS. (2025, January 22). Saturated bioisosteres of benzene and their application in drug design. [Link]

  • MDPI. (2020, December 16). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. [Link]

  • Frontiers. (2021, May 4). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. [Link]

  • PubMed. (2024, July 3). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

  • ResearchGate. (2026, January 1). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes †. [Link]

  • SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

Sources

Analytical Mastery: Quality Control Methods for Unnatural Amino Acid tert-Butylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for tert-Butylamine (tBA) Salts

As a Senior Application Scientist, I frequently encounter the challenge of stabilizing and purifying unnatural amino acids (UAAs). UAAs are indispensable in modern drug discovery and synthetic biology, offering enhanced proteolytic stability, unique binding interactions, and improved membrane permeability[]. However, their free acid forms often suffer from poor solubility, hygroscopicity, or amorphous behavior, which severely complicates downstream peptide synthesis.

Converting UAAs into tert-butylamine (tBA) salts has emerged as a superior formulation strategy. The bulky tert-butyl group provides steric hindrance that prevents unwanted side reactions, while the strong basicity of tBA drives the formation of highly crystalline, precipitate-free salts[2]. A classic industry example is Perindopril erbumine, a tBA salt formulated to achieve >99.5% purity and exceptional shelf-life[3]. Furthermore, tBA salts can be easily isolated from reaction mixtures in crystalline form and purified by recrystallization, significantly reducing impurities[4].

This guide provides an objective comparison of tBA salts against alternative forms and details the self-validating Quality Control (QC) methodologies required to ensure their structural and chemical integrity.

Comparative Analysis: tBA Salts vs. Alternatives

To understand why tBA salts are preferred, we must evaluate their physicochemical performance against free acids and other common amine salts, such as dicyclohexylamine (DCHA).

Table 1: Performance Comparison of UAA Formulations
ParameterFree AcidDCHA Salttert-Butylamine (tBA) Salt
Crystallinity Often amorphous or stickyHighly crystallineHighly crystalline[4]
Solubility (Organic) Poor to ModerateLow (often requires cleavage)Excellent (readily soluble in coupling solvents)
Steric Protection NoneHighHigh (bulky tert-butyl group)[2]
Downstream Cleavage Not requiredOften requires acidic workupDirect coupling often possible
Hygroscopicity HighLowLow to Moderate (forms stable hydrates)[5]

Core QC Methodologies and Causality

A robust QC protocol must be a self-validating system. Every test must cross-verify the results of the others to ensure complete batch integrity.

Chromatographic Purity (RP-HPLC-UV/ELSD)

Causality: tBA lacks a strong UV chromophore. While the UAA backbone can be detected via UV (e.g., 210-220 nm for peptide bonds), the tBA counterion remains invisible. For standard chemical purity of the UAA, Reversed-Phase HPLC (RP-HPLC) with a trifluoroacetic acid (TFA) buffer is used. The acidic mobile phase protonates the UAA carboxylate and dissociates the tBA salt, ensuring sharp peak shapes and preventing tailing[6]. If counterion quantitation is strictly required chromatographically, Evaporative Light Scattering Detection (ELSD) must be employed.

Structural & Stoichiometric Confirmation (1H & 13C NMR)

Causality: Chromatographic purity does not confirm the salt ratio. 1H NMR is critical here. The tBA group presents as a massive, sharp singlet integrating to 9 protons (typically around 1.2-1.4 ppm depending on the solvent)[7]. By comparing the integration of this tBA singlet to a known proton on the UAA backbone (e.g., the alpha-proton), the exact molar ratio of UAA to tBA can be calculated. This is a self-validating check against the theoretical 1:1 salt stoichiometry.

Moisture and Thermal Stability (TGA/Karl Fischer)

Causality: While tBA salts are generally stable, they can trap electrons or form specific clathrate hydrates depending on the crystallization conditions[5]. Thermo-gravimetric analysis (TGA) is commonly used to measure the water that binds to unnatural amino acids[8]. Coupling TGA with Karl Fischer titration differentiates between surface moisture and bound hydrate water, which is critical for calculating the exact molecular weight during stoichiometric peptide coupling.

Experimental Protocols

Protocol 1: Stoichiometric Determination via 1H NMR

This protocol ensures the UAA and tBA are present in the exact 1:1 molar ratio.

  • Sample Preparation: Weigh exactly 5.0 mg of the UAA tBA salt.

  • Solvation: Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or D2O). Causality: D2O is often preferred for water-soluble salts to avoid overlapping residual solvent peaks with the tBA singlet.

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher. Crucial Step: Set the relaxation delay (D1) to at least 10 seconds. Causality: A long D1 ensures complete relaxation of the tBA methyl protons, preventing integration errors due to the nuclear Overhauser effect (NOE).

  • Integration & Calculation: Set the integration of the UAA alpha-proton to 1.00. Integrate the tBA singlet (~1.3 ppm).

  • Validation: A 1:1 salt will yield a tBA integration of 9.00 (± 0.20). Any significant deviation indicates free tBA or incomplete salt formation.

Protocol 2: Chemical Purity via RP-HPLC-UV
  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in Water (v/v). Causality: TFA lowers the pH < 3, fully protonating the UAA carboxylate and ensuring the tBA counterion dissociates and elutes in the void volume.

    • Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Sample Dilution: Dissolve the UAA tBA salt in 90:10 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm (and 254 nm if aromatic rings are present).

  • System Suitability: Inject a blank to confirm the tBA peak (if visible at low wavelengths) elutes early and does not interfere with the UAA peak.

QC Workflow Visualization

The following diagram illustrates the self-validating decision matrix used to release UAA tBA salts for pharmaceutical use.

UAA_QC_Workflow Sample UAA tBA Salt Batch Sample HPLC RP-HPLC & Chiral LC (Chemical & Enantiomeric Purity) Sample->HPLC NMR 1H NMR Analysis (Structure & Stoichiometry) Sample->NMR Thermal TGA & Karl Fischer (Moisture & Solvation) Sample->Thermal Eval Specification Evaluation HPLC->Eval Purity > 99% NMR->Eval Ratio 1:1 Thermal->Eval Water < 1% Release Batch Release for Peptide Synthesis Eval->Release PASS OOS Out of Specification (Recrystallization) Eval->OOS FAIL

Comprehensive QC workflow for UAA tBA salts ensuring chemical, structural, and physical integrity.

References

  • Title: Buy tert-Butylamine | 75-64-9 Source: smolecule.com URL: 2

  • Title: The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products Source: ijstr.org URL: 8

  • Title: PROCESS FOR PREPARING PERINDOPRIL ERBUMINE - European Patent Office - EP 1833788 B1 Source: epo.org URL: 3

  • Title: Unnatural Amino Acids in Drug Discovery Source: bocsci.com URL:

  • Title: A novel approach to the rational design of artificial enzymes Source: ucl.ac.uk URL: 7

  • Title: Application of tert-Butylamine Source: chemicalbook.com URL: 5

  • Title: WO2006043846A1 - Salt of montelukast with tert.-butylamine Source: google.com (Patents) URL: 4

  • Title: A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities Source: researchgate.net URL: 6

Sources

Reference Standards for (S)-N-Boc-2-furylalanine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-Boc-2-furylalanine (CAS: 121379-33-9) is a critical non-canonical amino acid intermediate used in the synthesis of peptidomimetics and phage display libraries.[1] Unlike common proteinogenic amino acids, no Certified Reference Material (CRM) exists for this specific derivative from major pharmacopeial bodies (USP, EP, BP).

This guide addresses the "Standard Gap" by defining a protocol to qualify In-House Reference Standards derived from high-purity commercial sources. It compares analytical methodologies to establish a self-validating quality control system, ensuring enantiomeric purity—the single most critical quality attribute (CQA) for this chiral building block.

Part 1: The Hierarchy of Standards

In the absence of a primary CRM, drug developers must establish a traceability chain. The following hierarchy is recommended for (S)-N-Boc-2-furylalanine:

Standard LevelDescriptionSource/OriginIntended Use
Primary Reference (Surrogate) Fully characterized high-purity material (>99.5% chiral purity).[1]Custom Qualification (see Protocol below). Sourced from reputable chemical suppliers (e.g., Chem-Impex, TCI) and fully characterized in-house.Validating analytical methods; qualifying secondary standards.
Secondary Standard Commercial "Reference Grade" material.[1]Commercial suppliers (e.g., Boc Sciences, Sigma-Aldrich).Routine instrument calibration.
Working Standard Bulk intermediate material.In-house synthesis or bulk purchase.[2]Daily QC release testing; system suitability testing.
Diagram: Reference Standard Qualification Workflow

The following workflow illustrates how to transform a commercial reagent into a Qualified Primary Reference Standard.

QualificationWorkflow Start Commercial High-Purity Source (e.g., >98% Chemical Purity) Identity Identity Confirmation (1H-NMR, MS, IR) Start->Identity Purity Purity Assessment Identity->Purity Chiral Chiral Purity (HPLC) Target: >99.5% ee Purity->Chiral Chemical Chemical Purity (HPLC-UV) Target: >99.0% Purity->Chemical Solvents Residual Solvents (GC) & Water (KF) Purity->Solvents Rotation Specific Rotation [α]D (Compare to DCHA Salt Lit. Value) Chiral->Rotation Chemical->Rotation Solvents->Rotation Final Qualified In-House Reference Standard Rotation->Final

Caption: Workflow for qualifying a commercial reagent as an In-House Reference Standard.

Part 2: Analytical Performance Comparison

The selection of the analytical method is paramount. Two primary approaches for chiral separation of N-protected amino acids were evaluated based on literature data for similar furan/aromatic side-chain derivatives.

Comparison: Chiral Stationary Phases (CSPs)

For (S)-N-Boc-2-furylalanine, the Immobilized Polysaccharide (Amylose) phase offers superior robustness compared to Macrocyclic Glycopeptides.[1]

FeatureMethod A: Amylose Tris (3,5-dimethylphenylcarbamate) Method B: Teicoplanin (Macrocyclic Glycopeptide)
Column Brand Chiralpak IA / IC (Daicel)Chirobiotic T (Supelco)
Mode Normal Phase (NP)Reversed Phase (RP)
Mobile Phase Heptane : IPA : TFA (90:10:0.[1]1)MeOH : Water (buffer)
Resolution (

)
High (> 3.0) .[1] The "U-shape" conformation of the Boc group fits well in the amylose helical groove.Moderate (1.5 - 2.5). Dependent on ionic interactions.
Robustness Excellent .[1] Immobilized phase tolerates wide solvent range (THF, DCM) for solubility.Good, but sensitive to pH changes.
Detection Limit < 0.05% (D-isomer)~0.1% (D-isomer)
Recommendation Preferred Method for Reference Standard qualification.[1]Alternative if NP solvents are restricted.
Diagram: Chiral Recognition Mechanism (Amylose Phase)

ChiralMechanism Analyte (S)-N-Boc-2-furylalanine Interaction1 H-Bonding (Boc Carbonyl) Analyte->Interaction1 Interaction2 π-π Stacking (Furan Ring) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Groove) Analyte->Interaction3 CSP Amylose Stationary Phase (Chiralpak IC) Separation Enantiomeric Separation CSP->Separation Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Mechanistic interactions between the Boc-amino acid and the Amylose CSP leading to separation.

Part 3: Detailed Experimental Protocols

Enantiomeric Purity by Chiral HPLC (The "Gold Standard" Method)

This protocol is self-validating through the use of a resolution check.[1]

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Heptane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (Furan absorption maximum).[1]

  • Sample Preparation: Dissolve 1.0 mg of standard in 1.0 mL of Mobile Phase.

  • System Suitability:

    • Inject a racemic mixture (or spike with D-isomer).

    • Requirement: Resolution (

      
      ) between (D) and (S) peaks > 2.0.[1]
      
    • Note: The (D)-enantiomer typically elutes before the (S)-enantiomer on Amylose columns, but this must be confirmed with a racemic standard.[1]

Specific Rotation (Identity & Gross Purity)

Since the free acid form of Boc-amino acids can be unstable or oily, the Dicyclohexylammonium (DCHA) salt is often used for characterization.[1]

  • Reference Value (DCHA Salt):

    
     (c=1, Methanol) [1].[1]
    
  • Protocol:

    • If working with the free acid, convert a small aliquot to the DCHA salt by adding equimolar dicyclohexylamine in diethyl ether.

    • Filter and dry the precipitate.[3]

    • Prepare a 1.0% (w/v) solution in HPLC-grade Methanol.

    • Measure at 20°C using a Sodium D-line (589 nm).

  • Interpretation: A value significantly lower than +26° (e.g., < +24°) indicates either racemization or the presence of chemical impurities (water/solvents).[1]

Part 4: Critical Handling & Stability[1]

  • Furan Sensitivity: The furan ring is acid-sensitive.[1] Avoid prolonged exposure to strong acids (e.g., HCl) which can cause ring opening or polymerization. The use of 0.1% TFA in the HPLC mobile phase is safe for the short duration of the run but do not store samples in acidic mobile phase for >24 hours.

  • Storage: Store the Reference Standard at -20°C under argon/nitrogen to prevent oxidation of the furan ring.

References

  • Chem-Impex International. Product Specification: Boc-beta-(2-furyl)-L-alanine dicyclohexylammonium salt.[1] Catalog No. 03632. Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. (General separation strategies for N-protected amino acids). Link

  • Sigma-Aldrich (Merck). Chirobiotic™ Handbook: A Guide to Using Macrocyclic Glycopeptide Bonded Phases.[1] (Alternative separation modes for amino acids).[3][] Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidance for validating the Chiral HPLC method). Link

Sources

Safety Operating Guide

(S)-N-Boc-2-furylalanine tert-butylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scaling up solid-phase peptide synthesis (SPPS), handling unnatural amino acid derivatives like (S)-N-Boc-2-furylalanine tert-butylamine requires rigorous operational discipline. This compound is not just a standard organic powder; it is an amine salt of a heavily functionalized organic acid. Improper disposal can lead to severe respiratory hazards in the lab and nitrogenous contamination in the environment.

This guide provides a field-proven, step-by-step framework for the safe handling, spill containment, and terminal disposal of this critical building block, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and chemical constraints of the material. As a tert-butylamine salt, this compound presents specific dust inhalation hazards and environmental toxicity risks if not contained correctly.

ParameterSpecification & Operational Constraint
Chemical State Solid (Crystalline Powder); highly susceptible to aerosolization[1].
Primary Hazards Respiratory tract, skin, and severe eye irritation (GHS Category 2).
Chemical Stability Stable under standard conditions; dissociates rapidly in strong acids (e.g., TFA).
Incompatibilities Strong oxidizing agents; heat, flames, and sparks[1][2].
Disposal Mandate Chemical incineration (Do NOT empty into drains or municipal trash)[3].

Immediate Spill Response & Containment Workflow

Accidental spills of dry amine salts require immediate, specialized intervention to prevent airborne contamination.

Step-by-Step Protocol:

  • Evacuation & PPE Assembly : Immediately isolate the spill area. Personnel must don a particulate respirator (N95/P100), nitrile gloves, and wrap-around safety goggles.

    • Causality : The tert-butylamine salt exists as a fine, low-density powder. Aerosolization during a spill directly exposes mucous membranes to basic amine irritants[1].

  • Dust Suppression (Wet Containment) : Do NOT dry sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., water or isopropanol) or cover with a damp specialized absorbent pad.

    • Causality : Dry sweeping generates hazardous airborne particulates. Wetting the powder increases particle mass and cohesion, effectively neutralizing the aerosolization risk[1].

  • Mechanical Collection : Use a non-sparking scoop or plastic shovel to transfer the wetted material into a high-density polyethylene (HDPE) hazardous waste container.

    • Causality : Minimizes static charge buildup, which can ignite dispersed organic dust clouds[2].

  • Surface Decontamination : Wipe the affected area with a damp cloth, followed by a 70% ethanol wipe to remove residual organic salt. Dispose of all cleaning materials in the solid hazardous waste container[1].

Routine Laboratory Disposal (SPPS Operations)

During routine peptide synthesis, (S)-N-Boc-2-furylalanine tert-butylamine is typically dissolved and subjected to deprotection and coupling cycles, generating complex liquid waste streams.

Step-by-Step Protocol:

  • Waste Segregation : Strictly separate liquid effluents generated during SPPS.

    • Halogenated Stream: Dichloromethane (DCM) washes and Trifluoroacetic acid (TFA) deprotection mixtures.

    • Non-Halogenated Stream: N,N-Dimethylformamide (DMF) and N,N-Diisopropylethylamine (DIEA) neutralization washes.

    • Causality : Mixing halogenated and non-halogenated solvents drastically increases disposal costs and can trigger dangerous exothermic reactions in waste carboys.

  • Solubilization of Solid Waste : For small quantities of expired or unused solid salt, dissolve the material in a combustible solvent (e.g., ethanol or methanol) before transferring to the non-halogenated waste carboy.

    • Causality : Liquid injection is significantly more efficient for chemical incinerators than bulk solid burning, ensuring complete thermal destruction[3].

  • Labeling and Storage : Seal containers tightly. Label explicitly with "Hazardous Waste: Contains Boc-protected amino acid, tert-butylamine salts, and [Solvent Name]." Store in a secondary containment tray in a ventilated chemical storage area away from strong oxidizers[1].

  • Vendor Hand-off : Transfer to a licensed hazardous waste disposal facility for chemical incineration[4].

Mechanistic Rationale for Chemical Incineration

Why is chemical incineration the absolute gold standard for this compound?

The molecular architecture of (S)-N-Boc-2-furylalanine tert-butylamine contains a high density of nitrogen (within the tert-butylamine counter-ion and the carbamate linkage of the Boc group) alongside a furan ring. If sent to a standard landfill, these highly soluble amine salts can leach into groundwater, altering local pH and introducing bioactive unnatural amino acids into the ecosystem.

During thermal destruction, the combustion of nitrogenous compounds inherently generates toxic nitrogen oxide gases (


). Therefore, standard burning is insufficient. The disposal must be conducted in a specialized chemical incinerator equipped with two critical components:
  • Afterburner : Ensures the complete thermal oxidation of the furan ring and Boc carbon skeleton, preventing the release of volatile organic compounds (VOCs)[3].

  • Wet Scrubber System : Utilizes an alkaline spray to neutralize acidic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     gases before atmospheric venting, ensuring strict compliance with environmental regulations[3].
    

Disposal Workflow Visualization

DisposalWorkflow A Waste Source: (S)-N-Boc-2-furylalanine tert-butylamine B Accidental Spill (Solid Powder) A->B C Routine SPPS Waste (Liquid Effluent) A->C D Moisten & Sweep (Avoid Dust) B->D E Segregate: Halogenated vs. Non-Halogenated C->E F Airtight Solid Waste Container D->F G Sealed Liquid Carboy E->G H Chemical Incineration (Afterburner & Scrubber) F->H Licensed Vendor G->H Licensed Vendor

Workflow for the segregation and disposal of solid and liquid tert-butylamine salt waste.

References

  • [4] Title: iso-Boc-His(Dnp)-OH Step-by-Step Disposal Protocol | Source: Benchchem | URL: 4

  • [3] Title: SAFETY DATA SHEET - Perindopril tert-Butylamine Salt | Source: TCI Chemicals | URL: 3

  • [1] Title: SAFETY DATA SHEET - Perindopril tert-butylamine salt | Source: Fisher Scientific | URL: 1

  • Title: SAFETY DATA SHEET - (1R)-Perindopril tert-Butylamine Salt | Source: TLC Pharmaceutical Standards | URL:

Sources

Personal protective equipment for handling (S)-N-Boc-2-furylalanine tert-butylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides immediate, actionable safety and operational protocols for handling (S)-N-Boc-2-furylalanine tert-butylamine .

CAS: 881690-67-1 Formula:


 (Salt complex)
Physical State:  White to off-white powder (Solid)[1]
Part 1: Executive Safety Summary (Immediate Action Card)

STOP AND READ: This compound is a salt formed from a protected amino acid and tert-butylamine .[1][2] While the salt form reduces the volatility of the amine, it retains potential for corrosivity, severe irritation, and sensitization . The furan moiety introduces sensitivity to light and oxidation.[1][2]

Critical Hazard Immediate Control
Inhalation (Dust) Zero-Tolerance: Handle only in a certified chemical fume hood.[1]
Skin Contact Corrosive Potential: The tert-butylamine component is corrosive.[1][2][3][4][5][6][7][8] Use double-gloving (Nitrile/Neoprene).[1][2]
Eye Contact Severe Irritant: Wear chemical splash goggles.[1][2] Safety glasses are insufficient for solution handling.[1][2]
Stability Light/Air Sensitive: Store under inert gas (Argon/Nitrogen) at 2-8°C.
Part 2: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that safety data sheets (SDS) for specific salts are often generic. You must deconstruct the molecule into its active hazards to understand the true risk profile.[1][2]

1. Component Analysis
  • Tert-Butylamine (The Counter-Ion): In its free form, this is a highly flammable, toxic, and corrosive liquid.[3][7] As a salt, vapor pressure is low, but contact with moisture or acidic skin can release the free amine, causing chemical burns.

  • (S)-N-Boc-2-furylalanine (The Core): The furan ring is electron-rich and susceptible to oxidative degradation.[1] Biological activity of furan derivatives often implies potential toxicity.[1][2]

  • The Salt Complex: Acts as a stable carrier but must be treated as a Sensitizing Irritant capable of causing severe eye damage and respiratory distress.[1][2]

2. Risk Matrix
Operation Primary Risk Severity Probability
Weighing (Solid) Inhalation of fine dust; mucous membrane irritation.[1][7]HighMedium (without controls)
Solubilization Splash hazard; skin absorption facilitated by solvents (e.g., DMF, DCM).[1]HighHigh
Reaction Workup Acidification releases free furan-amino acid; basification releases free tert-butylamine.[1][2]HighHigh
Part 3: Personal Protective Equipment (PPE) Specifications

Standard lab coats are insufficient.[1][2] The following PPE system is designed to create a self-validating barrier against exposure.

1. Hand Protection Strategy
  • Solid Handling: Standard Nitrile (minimum 5 mil thickness).[1][2]

  • Solution Handling (DCM/DMF):

    • Risk:[1][4][8][9][10][11] Chlorinated solvents and amides permeate nitrile quickly, carrying the dissolved salt through to the skin.

    • Protocol:Double Gloving .

      • Inner Layer: 4 mil Nitrile (Inspection layer).[1][2]

      • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1][2]

    • Change Frequency: Immediately upon splash or every 30 minutes of active handling.[1][2]

2. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity 80-100 fpm).[1][2]

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Acid Gas) and P100 Particulate cartridges.[1] Rationale: Protects against both the amine vapors (if dissociated) and the solid particulates.

3. Eye & Body Protection [1][9][10][12][13]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][2] Note: Face shields are required during scale-up (>5g) or when adding reactive reagents.[1]

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred due to flammable solvents used in synthesis) + Chemical Resistant Apron (if handling >100mL solutions).[1][2]

Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
  • Context: Static electricity can cause this fluffy salt to "jump," creating an aerosol hazard.[1][2]

  • Preparation: Place the balance inside the fume hood.[1][2] If not possible, use a static-free weighing funnel and a secondary containment tray.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.[1][2]

  • Transfer: Never pour directly from the stock bottle. Use a clean spatula to transfer to a pre-weighed vial.[1][2]

  • Decontamination: Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue (ethanol) before returning to storage.[1][2]

Protocol B: Reaction Setup (Solubilization)
  • Context: Dissolving this salt often requires polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM), which are skin permeation enhancers.[1]

  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosol generation.[1][2]

  • Dissociation Risk: If using acidic conditions (e.g., TFA deprotection), be aware that isobutylene gas and CO2 will evolve (from Boc removal), and the tert-butylamine salt will convert to the ammonium salt.[1] Ensure venting is adequate to prevent pressure buildup.[1][2]

Part 5: Logic & Decision Pathways (Visualized)

The following diagram illustrates the decision logic for selecting PPE based on the state of matter and solvent system.

PPE_Selection_Logic Start Start: Handling (S)-N-Boc-2-furylalanine tert-butylamine State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Solution In Solution State_Check->Solution Reaction Solid_Risk Risk: Dust Inhalation Solid->Solid_Risk Sol_Risk Risk: Skin Absorption (Solvent Carrier) Solution->Sol_Risk PPE_Solid PPE: Nitrile Gloves (Single) + Fume Hood + Goggles Solid_Risk->PPE_Solid Solvent_Check Solvent Type? Sol_Risk->Solvent_Check Standard_Sol Ethanol / Water Solvent_Check->Standard_Sol Aggressive_Sol DCM / DMF / THF Solvent_Check->Aggressive_Sol PPE_Std_Sol PPE: Nitrile Gloves (Double) + Splash Goggles Standard_Sol->PPE_Std_Sol PPE_Agg_Sol PPE: Laminate/Barrier Gloves OR Frequent Change Nitrile + Face Shield Aggressive_Sol->PPE_Agg_Sol

Caption: Decision Logic for PPE Selection based on physical state and solvent carrier risks.

Part 6: Disposal & Emergency Response
Disposal Plan
  • Waste Stream: Do not mix with general organic waste if possible.[1][2] Segregate into "Halogenated" (if DCM used) or "Non-Halogenated" waste streams.[1][2]

  • Labeling: Clearly tag waste as containing "Organic Amine Salts" and "Furan Derivatives." [1][2]

  • Quenching: If free amine is suspected in the waste, add a stoichiometric amount of dilute citric acid or HCl (1M) to ensure it remains protonated (salt form) and non-volatile before disposal.[1]

Emergency Procedures
  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.[1][2][8][9][13][14]

    • Secondary: Wash with mild soap.[1][2] Do not use alcohol (increases absorption).[1][2]

  • Spill (Solid):

    • Do not dry sweep (creates dust).[1][2]

    • Cover with a wet paper towel (solvent-dampened) to weigh down the powder, then scoop into a waste container.[1]

  • Spill (Solution):

    • Evacuate the immediate area.[1][2][8][9][10][13][14]

    • Absorb with vermiculite or spill pads.[1][2]

    • Clean surface with 1% acetic acid solution to neutralize any trace amines.[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2723970 (Tert-butylamine).[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Laboratory Safety Guidance.[1][2] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.